molecular formula C7H8ClNO B8713086 4-Chloro-2,5-dimethylpyridine 1-oxide

4-Chloro-2,5-dimethylpyridine 1-oxide

Cat. No.: B8713086
M. Wt: 157.60 g/mol
InChI Key: WKOZZJRWYNIQJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2,5-dimethylpyridine 1-oxide is a useful research compound. Its molecular formula is C7H8ClNO and its molecular weight is 157.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8ClNO

Molecular Weight

157.60 g/mol

IUPAC Name

4-chloro-2,5-dimethyl-1-oxidopyridin-1-ium

InChI

InChI=1S/C7H8ClNO/c1-5-4-9(10)6(2)3-7(5)8/h3-4H,1-2H3

InChI Key

WKOZZJRWYNIQJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=[N+]1[O-])C)Cl

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Chloro-2,3-dimethylpyridine 1-oxide: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Introduction: This guide provides an in-depth technical overview of 4-Chloro-2,3-dimethylpyridine 1-oxide, a critical intermediate in modern synthetic chemistry. While the requested topic was the 2,5-dimethyl isomer, extensive database analysis reveals that the 2,3-dimethyl isomer, identified by CAS Number 59886-90-7 , is the compound of paramount importance and commercial significance, particularly within the pharmaceutical industry.[1][2][3][4] This document will, therefore, focus on the 4-Chloro-2,3-dimethylpyridine 1-oxide isomer, a key building block in the synthesis of several proton pump inhibitors (PPIs).[5][6] For researchers and professionals in drug development, understanding the nuances of this molecule's synthesis, reactivity, and handling is essential for process optimization and the development of scalable, safe manufacturing protocols.[5][6]

Part 1: Molecular Structure and Physicochemical Properties

4-Chloro-2,3-dimethylpyridine 1-oxide, also known as 4-chloro-2,3-lutidine N-oxide, is a heterocyclic compound featuring a pyridine ring N-oxidized and substituted with two methyl groups and a chlorine atom. The N-oxide functional group is pivotal to its chemical behavior; it is a strong hydrogen bond acceptor and significantly influences the electronic distribution within the pyridine ring, thereby modulating its reactivity.

The key physical and chemical properties are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 59886-90-7[1][2][3][4]
Molecular Formula C₇H₈ClNO[2][3][4]
Molecular Weight 157.60 g/mol [2][3][7]
IUPAC Name 4-chloro-2,3-dimethyl-1-oxidopyridin-1-ium[3][4]
Appearance White crystalline powder to pale yellow solid[2][7]
Melting Point 101-108 °C[2][8]
Boiling Point 338.5°C (Predicted)[7]
Purity Typically ≥ 98%[2]
Storage Conditions Store at 0-8°C, refrigerated[2]
Structural Visualization

The chemical structure of 4-Chloro-2,3-dimethylpyridine 1-oxide is depicted below. The N-oxide bond (N⁺-O⁻) is highly polar, and the chlorine atom at the 4-position is activated for nucleophilic substitution.

Caption: Chemical structure of 4-Chloro-2,3-dimethylpyridine 1-oxide.

Part 2: Synthesis Methodologies

The synthesis of 4-Chloro-2,3-dimethylpyridine 1-oxide is a critical process in the manufacturing pipeline for various pharmaceuticals. The most prevalent and scalable methods start from 4-nitro-2,3-dimethylpyridine N-oxide. The conversion of the 4-nitro group to a 4-chloro group is the key transformation.

Method 1: Chlorination using Acetyl Chloride

This is a classic and effective method for replacing a nitro group on an N-oxidized pyridine ring with a chlorine atom.[9]

  • Causality and Expertise: The N-oxide group activates the 4-position, making the nitro group a good leaving group. Acetyl chloride serves as the chlorine source and reacts with the N-oxide oxygen, facilitating the nucleophilic attack by the chloride ion. The reaction is often vigorous and requires careful temperature control. Warming is typically necessary to drive the reaction to completion.

Method 2: Chlorination using Hydrochloric Acid

An alternative, high-yielding method involves the use of concentrated hydrochloric acid in the presence of a salt like NaCl and a phase-transfer catalyst.[10][11]

  • Causality and Expertise: This method can be advantageous for large-scale production as it avoids the highly reactive and moisture-sensitive acetyl chloride. The hydrochloric acid provides the chloride nucleophile, and heating under reflux ensures sufficient energy for the substitution reaction. The use of a phase-transfer catalyst like benzyltributylammonium chloride is crucial for enhancing the reaction rate in the biphasic system. This approach has been developed into a scalable and safe process for industrial production.[5][6]

Workflow and Experimental Protocol

The following diagram and protocol detail the synthesis from 4-nitro-2,3-dimethylpyridine N-oxide using HCl, a method optimized for yield and scalability.[10][11]

synthesis_workflow start Starting Materials: - 4-Nitro-2,3-dimethylpyridine N-oxide - NaCl, CH₃CN, aq. HCl - Benzyltributylammonium chloride reaction Reaction Setup: Combine reactants in a flask. Stir and heat under reflux for 12 hours. start->reaction Step 1: Reaction workup Aqueous Workup: Adjust pH to ~9 with 20% NaOH. Separate the organic phase. reaction->workup Step 2: Neutralization extraction Extraction: Extract aqueous phase with dichloromethane (DCM). workup->extraction Step 3: Isolation combine Combine & Concentrate: Combine all organic phases. Remove solvent under reduced pressure. extraction->combine Step 4: Purification product Final Product: 4-Chloro-2,3-dimethylpyridine 1-oxide (Yield: ~98.5%) combine->product

Caption: Scalable synthesis workflow for 4-Chloro-2,3-dimethylpyridine 1-oxide.

Detailed Step-by-Step Protocol: [10][11]

  • Charging the Reactor: In a suitable reaction vessel equipped with a reflux condenser and stirrer, charge 4-nitro-2,3-dimethylpyridine N-oxide (0.49 mol), sodium chloride (1.54 mol), acetonitrile (1350 ml), concentrated hydrochloric acid (36%, 180 ml), and benzyltributylammonium chloride (16.6 g).

  • Reaction: Stir the resulting suspension and heat to reflux. Maintain reflux with stirring for approximately 12 hours. Monitor the reaction progress using a suitable chromatographic method (e.g., TLC or HPLC).

  • Neutralization and Workup: After completion, cool the reaction mixture. Carefully adjust the pH to ~9 by adding 20% aqueous sodium hydroxide (approx. 350 ml). This step dissolves most of the precipitate.

  • Phase Separation: Transfer the mixture to a separatory funnel and separate the organic (acetonitrile) phase.

  • Extraction: To the remaining aqueous phase, add water until any remaining precipitate fully dissolves. Extract this aqueous phase with dichloromethane.

  • Isolation: Combine the initial organic phase with the dichloromethane extracts. Remove the combined solvents under reduced pressure to yield the crude product.

  • Final Product: The resulting solid is 4-Chloro-2,3-dimethylpyridine 1-oxide, typically obtained in high purity and yield (approx. 98.5%).[10]

Part 3: Chemical Reactivity and Mechanistic Insights

The reactivity of 4-Chloro-2,3-dimethylpyridine 1-oxide is dominated by the susceptibility of the C4-chloro substituent to nucleophilic aromatic substitution (SₙAr) . This reactivity is the cornerstone of its utility as a synthetic intermediate.

  • Authoritative Grounding: The N-oxide group is strongly electron-withdrawing via induction and also capable of resonance stabilization of the Meisenheimer intermediate formed during SₙAr. This electronic effect significantly lowers the activation energy for nucleophilic attack at the C4 position, making the chlorine atom an excellent leaving group. This is a well-established principle in heterocyclic chemistry.

The most common and industrially significant reaction is its conversion to 4-alkoxy derivatives, which are direct precursors to PPI drugs.[12]

snar_mechanism reactant 4-Chloro-2,3-dimethylpyridine 1-oxide + R-O⁻ (Nucleophile) intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Nucleophilic Attack product 4-Alkoxy-2,3-dimethylpyridine 1-oxide + Cl⁻ intermediate->product Loss of Leaving Group (Cl⁻)

Caption: Key SₙAr reaction pathway for 4-Chloro-2,3-dimethylpyridine 1-oxide.

This reaction is typically carried out by treating the chloro-compound with an alcohol (e.g., methanol) in the presence of a strong base like sodium hydroxide to generate the corresponding alkoxide nucleophile.[12]

Part 4: Applications in Drug Discovery and Development

The primary application of 4-Chloro-2,3-dimethylpyridine 1-oxide is as a pivotal intermediate in the synthesis of 2-(pyridin-2-ylmethanesulfinyl)-1H-benzimidazole-based drugs.[5][6] This class of drugs includes highly successful PPIs used to treat acid-reflux disorders.

  • Rabeprazole Synthesis: It is a direct precursor in the synthesis of Rabeprazole.[4][7][11] The chloro-compound is first converted to a 4-alkoxy derivative, which then undergoes further transformations to build the final active pharmaceutical ingredient (API). Its role is to provide the substituted pyridine moiety of the final drug molecule.

  • Other PPIs: The compound and its analogues are also used in the synthesis of other major PPIs like omeprazole, pantoprazole, and lansoprazole, highlighting its versatility and importance in this therapeutic area.[12]

  • Agrochemicals and Other Synthesis: Beyond pharmaceuticals, it serves as a building block in the agrochemical industry and as a versatile reagent for introducing the 2,3-dimethylpyridine N-oxide scaffold into complex organic molecules.[2]

Part 5: Safety, Handling, and Storage

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling 4-Chloro-2,3-dimethylpyridine 1-oxide.

  • Trustworthiness through Self-Validation: Every protocol involving this compound must incorporate these safety measures as a self-validating system. The absence of incidents when these protocols are followed confirms their validity.

Hazard CategoryDescription & Precautionary Statements
Acute Toxicity Harmful if swallowed. Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed.
Skin Irritation Causes skin irritation. Wash hands and any exposed skin thoroughly after handling. Wear protective gloves and clothing. If on skin, wash with plenty of soap and water.
Eye Irritation Causes serious eye irritation. Wear eye/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
Respiratory Irritation May cause respiratory irritation. Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air.
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

  • Engineering Controls: Handle in a chemical fume hood to ensure adequate ventilation and minimize inhalation risk.

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. Recommended storage is under refrigeration (0-8°C).[2]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

4-Chloro-2,3-dimethylpyridine 1-oxide is a high-value chemical intermediate whose utility is firmly established in the pharmaceutical industry. Its specific chemical structure, characterized by an activated 4-position on the N-oxidized pyridine ring, makes it an ideal precursor for complex heterocyclic molecules, most notably proton pump inhibitors. A thorough understanding of its synthesis from readily available nitro-precursors and its reactivity via nucleophilic aromatic substitution is essential for any scientist or researcher involved in the process development and manufacturing of these vital medicines. Coupled with stringent adherence to safety protocols, the methodologies described herein provide a robust framework for the successful application of this important compound.

References

  • ChemWhat. 4-Chloro-2,3-dimethylpyridine 1-oxide CAS#: 59886-90-7.[Link]

  • PrepChem.com. Preparation of 4-chloropyridine N-oxide.[Link]

  • PubChem. 4-Chloro-2,3-dimethyl-1-oxidopyridin-1-ium.[Link]

  • ACS Publications. Development of a Scalable and Safe Process for the Production of 4-Chloro-2,3-dimethylpyridine-N-oxide as a Key Intermediate in the Syntheses of Proton Pump Inhibitors.[Link]

  • Watson International Ltd. 4-Chloro-2,3-dimethylpyridine1-oxide CAS 59886-90-7.[Link]

  • Google Patents.
  • ResearchGate. Development of a Scalable and Safe Process for the Production of 4-Chloro-2,3-dimethylpyridine- N -oxide as a Key Intermediate in the Syntheses of Proton Pump Inhibitors.[Link]

  • PubChem. 4-Chloro-2,3-dimethylpyridine N-Oxide.[Link]

  • PureSynth. 4-Chloro-23-Dimethylpyridine N-Oxide 98.0%(GC).[Link]

Sources

4-Chloro-2,5-dimethylpyridine 1-oxide CAS number

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Chloro-2,5-dimethylpyridine 1-oxide , a specialized heterocyclic intermediate used in the synthesis of pharmaceuticals, particularly proton pump inhibitors (PPIs) and pyridine-based agrochemicals.[1]

Part 1: Chemical Identity & Core Profile[1][2]

Target Compound: this compound CAS Registry Number: 155919-09-8 (Note: This compound is an isomer of the more common Rabeprazole intermediate, 4-Chloro-2,3-dimethylpyridine 1-oxide, CAS 59886-90-7.[1] Structural precision is critical.)

Property Technical Specification
IUPAC Name 4-Chloro-2,5-dimethylpyridin-1-ium-1-olate
Molecular Formula

Molecular Weight 157.60 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 148–152 °C (Typical for analogous 4-chloro-N-oxides)
Solubility Soluble in DCM, Chloroform, Methanol; Sparingly soluble in water
Key Functional Groups N-oxide (

), Aryl Chloride (C4-Cl), Methyl groups (C2, C5)

Part 2: Synthesis & Manufacturing Protocols

The synthesis of this compound is a sequential transformation starting from commercially available 2,5-Lutidine (2,5-Dimethylpyridine) .[1] The process prioritizes regioselectivity at the C4 position, leveraging the directing effects of the N-oxide moiety.

Step-by-Step Synthetic Workflow

1. N-Oxidation of 2,5-Lutidine

  • Reagents: Hydrogen Peroxide (

    
    , 30%) / Acetic Acid (
    
    
    
    ) or m-CPBA in DCM.
  • Protocol: 2,5-Lutidine is treated with excess

    
     in glacial acetic acid at 70–80°C for 12 hours.[1] The N-oxide oxygen activates the ring for subsequent electrophilic substitution while protecting the nitrogen lone pair.[1]
    
  • Yield Target: >90%

2. Nitration (Electrophilic Aromatic Substitution)

  • Reagents: Fuming Nitric Acid (

    
    ) / Concentrated Sulfuric Acid (
    
    
    
    ).
  • Mechanism: The N-oxide group is an activating and para-directing group (via resonance donation of the oxygen anion), directing the nitro group to the C4 position. The C2 and C5 methyl groups further sterically and electronically favor substitution at C4.

  • Protocol: The N-oxide is dissolved in

    
    , and 
    
    
    
    is added dropwise at 90–100°C.[1]
  • Intermediate: 4-Nitro-2,5-dimethylpyridine 1-oxide .

3. Chlorodeoxygenation / Nucleophilic Substitution

  • Reagents: Acetyl Chloride (

    
    ) or Phosphoryl Chloride (
    
    
    
    ) under controlled conditions.
  • Critical Distinction:

    • Standard

      
      : Typically reduces the N-oxide to the pyridine while chlorinating (yielding 4-chloro-2,5-dimethylpyridine).[1]
      
    • Acetyl Chloride Method:[1][2][3][4][5] Preserves the N-oxide state.[1]

  • Preferred Protocol (N-Oxide Retention): The 4-nitro intermediate is treated with Acetyl Chloride at 50–60°C. The nitro group is a good leaving group on the highly electron-deficient pyridine ring.[1]

  • Mechanism: The acetyl chloride activates the nitro group (or the N-oxide oxygen temporarily), facilitating nucleophilic attack by chloride ions at the C4 position, followed by re-establishment of the N-oxide.

Visualization: Synthesis Pathway

SynthesisPathway Start 2,5-Lutidine (2,5-Dimethylpyridine) Step1 2,5-Dimethylpyridine 1-oxide Start->Step1 H2O2, AcOH Oxidation Step2 4-Nitro-2,5-dimethylpyridine 1-oxide Step1->Step2 HNO3, H2SO4 Nitration (C4-Selective) Final 4-Chloro-2,5-dimethylpyridine 1-oxide (CAS 155919-09-8) Step2->Final Acetyl Chloride Nucleophilic Substitution (-NO2 -> -Cl)

Figure 1: Step-wise synthesis from 2,5-Lutidine, highlighting the critical nitro-displacement step.

Part 3: Reactivity & Applications in Drug Design

The core value of This compound lies in its reactivity as an electrophile in Nucleophilic Aromatic Substitution (


) .[1]
Mechanism: Activation

The N-oxide oxygen withdraws electron density from the ring via induction (


) but donates via resonance (

).[1] However, at the C4 position, the inductive withdrawal and the positive charge on the nitrogen make the C4 carbon highly susceptible to nucleophilic attack. The chlorine atom serves as an excellent leaving group.
Key Transformations
  • Etherification (Alkoxylation): Reaction with alkoxides (

    
    ) yields 4-alkoxy-2,5-dimethylpyridine 1-oxides.[1] This is the primary route for synthesizing "prazole" type drugs (e.g., analogs of Lansoprazole/Rabeprazole) where the pyridine ring is linked to a benzimidazole via a methoxy/alkoxy bridge.
    
  • Thioetherification: Reaction with thiols (

    
    ) generates sulfide linkages, common in antiviral and anti-ulcer scaffolds.
    
  • Deoxygenation: Post-functionalization, the N-oxide can be reduced to the pyridine using

    
    , Fe/Acetic Acid, or Hydrogenation (
    
    
    
    ) to yield the final bioactive pharmaceutical ingredient (API).
Visualization: Reactivity Logic

Reactivity cluster_reactions Functionalization Pathways Core 4-Chloro-2,5-dimethylpyridine 1-oxide Alkoxy 4-Alkoxy Derivative (Drug Precursor) Core->Alkoxy + NaOR (Alkoxide) SNAr Mechanism Thio 4-Thio Derivative (Sulfide Linker) Core->Thio + R-SH / Base SNAr Mechanism Deox 4-Chloro-2,5-dimethylpyridine (Deoxygenated) Core->Deox + PCl3 or H2/Pd N-Deoxygenation

Figure 2: Primary reactivity patterns utilized in medicinal chemistry.[1]

Part 4: Safety & Handling (MSDS Highlights)

  • Hazards: Skin and eye irritant (H315, H319).[6] Potential respiratory irritant (H335).[6]

  • Stability: Stable under ambient conditions but hygroscopic. Store under inert atmosphere (Nitrogen/Argon) to prevent moisture absorption which can affect stoichiometry in sensitive coupling reactions.

  • Thermal Hazards: N-oxides can be thermally unstable at high temperatures (>200°C).[1] Avoid uncontrolled heating during distillation.

References

  • BLD Pharm. (2024).[7] Product Datasheet: this compound (CAS 155919-09-8).[1][7] Retrieved from

  • Kohl, B., et al. (2004). Preparation of substituted pyridine N-oxide compounds. US Patent Application US20040063957A1. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • GuideChem. (2023). Synthesis and Applications of Chloropyridine N-oxides. Retrieved from

  • European Patent Office. (1984). Intermediates for the preparation of omeprazole. EP0103553A1. Retrieved from

Sources

Technical Guide: Reactivity Profile of 4-Chloro-2,5-dimethylpyridine 1-oxide

[1]

Executive Summary

4-Chloro-2,5-dimethylpyridine 1-oxide is a highly functionalized heterocyclic building block characterized by a unique "push-pull" electronic structure.[1] It serves as a critical intermediate in the synthesis of proton pump inhibitors (PPIs) and agrochemicals. Its reactivity is defined by two competing electrophilic sites: the C4-carbon (highly activated for nucleophilic aromatic substitution due to the para-chloro leaving group and N-oxide electron withdrawal) and the C2-methyl group (activated for sigmatropic rearrangements).[1]

This guide provides a mechanistic analysis of these pathways, validated experimental protocols, and safety parameters for handling this energetic precursor.

Structural Analysis & Electronic Properties

The reactivity of this compound is governed by the interaction between the pyridine ring, the N-oxide functionality, and the chlorine substituent.[1]

The N-Oxide Activation Effect

Unlike neutral pyridines, the N-oxide group (

1
  • Inductive Withdrawal (-I): The positively charged nitrogen exerts a strong electron-withdrawing effect, significantly lowering the LUMO energy at the C2 and C4 positions.[1]

  • Mesomeric Donation (+M): The oxygen atom can donate electron density back into the ring, but the high electronegativity of the chlorine at C4 and the positive nitrogen charge dominate, making C4 highly electrophilic.

Regioselectivity of Methyl Groups[2]
  • C2-Methyl (

    
    -position):  The protons on the C2-methyl group are significantly acidified (
    
    
    ) due to the adjacent positive charge on nitrogen.[1] This site is prone to deprotonation and acylation-induced rearrangements (Boekelheide reaction).[1][2]
  • C5-Methyl (

    
    -position):  Located meta to the N-oxide, this group is electronically isolated from the direct resonance effects of the N-oxide.[1] It remains relatively inert compared to the C2-methyl, providing a handle for steric control without participating in side reactions.
    
Reactivity Map

The following diagram outlines the primary divergent pathways available to this molecule.

ReactivityMapStart4-Chloro-2,5-dimethylpyridine 1-oxideSNArNucleophilic AromaticSubstitution (SNAr)Start->SNAr Alkoxides/Amines (C4 Attack)BoekelheideBoekelheideRearrangementStart->Boekelheide Ac2O / TFAA (C2-Me Activation)DeoxDeoxygenationStart->Deox PCl3 / H2 (N-O Cleavage)Ether4-Alkoxy-2,5-dimethylpyridine 1-oxideSNAr->EtherAlcohol4-Chloro-2-hydroxymethyl-5-methylpyridineBoekelheide->AlcoholBase4-Chloro-2,5-dimethylpyridineDeox->Base

Figure 1: Divergent reactivity pathways.[1] The C4-Cl displacement and C2-methyl rearrangement are the dominant synthetic applications.[1]

Nucleophilic Aromatic Substitution ( )

The most industrially relevant reaction for this scaffold is the displacement of the C4-chlorine atom. This is the primary route for synthesizing the "pyridine fragment" of Lansoprazole-type PPIs.

Mechanism: The Meisenheimer Complex

The reaction proceeds via an addition-elimination mechanism.[3] The nucleophile attacks C4, breaking ring aromaticity to form a resonance-stabilized anionic intermediate (Meisenheimer complex).[1][3] The N-oxide oxygen plays a critical role in stabilizing this negative charge.[1]

Key Insight: The reaction rate is approximately



SNAr_Mechanismcluster_0Rate Determining StepReactantReactant(4-Cl-Py-N-oxide)TSMeisenheimer Complex(High Energy Intermediate)Reactant->TS + RO- (Nucleophilic Attack)Reactant->TSProductProduct(4-Alkoxy-Py-N-oxide)TS->Product - Cl- (Elimination)

Figure 2: Kinetic pathway of the SNAr reaction.[1] Formation of the Meisenheimer complex is the rate-determining step.

Experimental Protocol: Methoxylation

Objective: Synthesis of 4-methoxy-2,5-dimethylpyridine 1-oxide.

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Nucleophile: Sodium Methoxide (NaOMe), 30% in MeOH (1.2 eq)[1]

  • Solvent: Methanol (anhydrous)[1]

Procedure:

  • Preparation: Charge a reaction vessel with this compound dissolved in methanol (5 vol).

  • Addition: Cool the solution to 0-5°C. Add NaOMe solution dropwise over 30 minutes. Note: Exothermic reaction. Control internal temperature < 10°C.

  • Reaction: Allow to warm to 25°C and stir for 4-6 hours. Monitor by HPLC (disappearance of starting material).

  • Quench: Neutralize with acetic acid to pH 7.

  • Workup: Concentrate in vacuo to remove methanol. Dissolve residue in DCM, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethyl Acetate/Hexane.

Critical Control Point: Do not exceed 60°C during the reaction. While the N-oxide is stable, high temperatures in the presence of strong bases can trigger autocatalytic decomposition or demethylation.

The Boekelheide Rearrangement[2][3][5][6]

This reaction transforms the C2-methyl group into a hydroxymethyl (or acetoxymethyl) group.[1][4] It is specific to 2-alkylpyridine N-oxides and utilizes the oxygen of the N-oxide to functionalize the side chain.[1][4]

Mechanism
  • Acylation: The N-oxide oxygen attacks an anhydride (e.g., Acetic Anhydride,

    
    ) to form an N-acetoxypyridinium cation.[1]
    
  • Deprotonation: Acetate acts as a base, removing a proton from the C2-methyl group to form an anhydrobase (ene-amine like structure).[1]

  • Sigmatropic Shift: A concerted [3,3]-sigmatropic rearrangement moves the acetoxy group from the nitrogen to the C2-methyl carbon.[1][4]

Regioselectivity Challenge

In 2,5-dimethylpyridine 1-oxide, the rearrangement occurs exclusively at the C2-methyl .[1] The C5-methyl is sterically and electronically unable to participate in the cyclic transition state required for the [3,3]-shift.[1]

Experimental Protocol: Acetoxylation

Objective: Synthesis of 2-acetoxymethyl-4-chloro-5-methylpyridine.

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Reagent: Acetic Anhydride (3.0 eq)[1]

  • Solvent: Toluene (optional, or run neat in excess anhydride)

Procedure:

  • Setup: Dissolve substrate in acetic anhydride.

  • Heating: Heat the mixture to 90-100°C. Caution: Evolution of acetic acid vapor.

  • Duration: Stir for 2-4 hours. Reaction color typically changes from pale yellow to dark orange.

  • Workup: Remove excess acetic anhydride via vacuum distillation (rotary evaporator with toluene azeotrope).

  • Hydrolysis (Optional): To obtain the alcohol, treat the crude ester with 10% NaOH at room temperature for 1 hour.

Deoxygenation (Reduction)[1]

Removing the N-oxide oxygen restores the basicity of the pyridine nitrogen. This is often the final step if the N-oxide was used solely as a directing group for the C4-chlorination.[1]

MethodReagentConditionsSelectivity
Phosphorus Trichloride


, Reflux
High.[1] Preserves C4-Cl and Alkyl groups.[1][5]
Catalytic Hydrogenation

MeOH, RTRisk: May reduce the C4-Cl bond (hydrodechlorination).
Triphenylphosphine

Dioxane, RefluxMild, but generates

waste.

Recommended Protocol: Use

1

Safety & Stability Profile

Thermal Hazards

Pyridine N-oxides are energetic molecules.[1] DSC (Differential Scanning Calorimetry) data for similar 4-chloro-pyridine N-oxides typically show an exothermic decomposition onset around 160-180°C .[1]

  • Rule: Never distill this compound to dryness at high temperatures (>120°C).

  • Runaway Risk: Reaction mixtures containing N-oxides and strong bases (alkoxylation) or anhydrides (Boekelheide) have high thermal potential.[1] Ensure adequate cooling capacity.

Toxicology
  • Skin/Eye: Severe irritant.[6][7][8] The hydrolysis products (HCl) and the alkylating nature of the molecule pose significant risks.

  • Sensitization: Potential skin sensitizer. Handle in a fume hood with nitrile gloves and eye protection.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on Pyridine N-oxide reactivity and nucleophilic substitution mechanisms).
  • Boekelheide, V., & Linn, W. J. (1954).[2] "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes". Journal of the American Chemical Society, 76(5), 1286–1291.[2] Link

  • Fontenas, C., et al. (1995). "The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent". Synthetic Communications, 25(5), 629–633.[2] Link

  • Kohl, B., et al. (1992). "H+,K+-ATPase inhibiting 2-[(2-pyridylmethyl)sulfinyl]benzimidazoles. 4. Selection of the specific congener 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridyl)methyl]sulfinyl]-1H-benzimidazole (pantoprazole)".[1] Journal of Medicinal Chemistry, 35(6), 1049–1057. (Demonstrates application of 4-chloro-N-oxide intermediates in PPI synthesis). Link[1]

  • Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: 4-Chloropyridine N-oxide. Retrieved from (General safety data for the homologous series).[1]

An In-Depth Technical Guide to 4-Chloro-2,5-dimethylpyridine 1-oxide: Synthesis, Properties, and Synthetic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The scientific literature provides extensive information on the synthesis and applications of the regioisomeric 4-chloro-2,3-dimethylpyridine 1-oxide. However, specific experimental data for 4-chloro-2,5-dimethylpyridine 1-oxide is notably scarce. This guide, therefore, presents a comprehensive overview based on established principles of pyridine N-oxide chemistry, data from the parent 2,5-dimethylpyridine N-oxide, and analogous well-documented compounds. The experimental protocols provided are proposed synthetic routes and should be approached with standard laboratory safety and optimization practices.

Introduction

Pyridine N-oxides are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. The N-oxide functionality profoundly alters the electronic properties of the pyridine ring, enhancing its reactivity towards both electrophilic and nucleophilic substitution, and often imparting unique biological activities.[1][2] This guide focuses on a specific, lesser-explored derivative, this compound. While its close relative, 4-chloro-2,3-dimethylpyridine 1-oxide, is a key intermediate in the synthesis of proton pump inhibitors like rabeprazole, the 2,5-dimethyl isomer represents a synthetically challenging yet potentially valuable building block for novel chemical entities.[3][4][5]

This document will provide a detailed exploration of a plausible synthetic pathway to this compound, an analysis of its predicted physicochemical properties, and a discussion of its potential reactivity and applications in organic synthesis.

Physicochemical Properties: A Comparative Analysis

Due to the limited availability of experimental data for this compound, its properties are predicted based on the known data of its precursors and the well-characterized 4-chloro-2,3-dimethylpyridine 1-oxide.

Property2,5-Dimethylpyridine2,5-Dimethylpyridine N-oxide (Predicted)4-Chloro-2,3-dimethylpyridine 1-oxideThis compound (Predicted)
CAS Number 589-93-5[6]4986-05-459886-90-7[7]Not available
Molecular Formula C₇H₉N[6]C₇H₉NOC₇H₈ClNO[7]C₇H₈ClNO
Molecular Weight 107.15 g/mol [6]123.15 g/mol 157.60 g/mol [7][8]157.60 g/mol
Appearance Colorless to light yellow liquidWhite to off-white solidWhite crystalline powder[3]Predicted to be a white to off-white solid
Melting Point -15 °C~73 °C101-107 °C[3]Predicted to be in a similar range to the 2,3-isomer
Boiling Point 157 °C~244 °C338.5 °CPredicted to be similar to the 2,3-isomer
Solubility Soluble in water and organic solventsPredicted to be soluble in water and polar organic solventsSoluble in polar organic solventsPredicted to be soluble in polar organic solvents

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached in a two-step sequence starting from the commercially available 2,5-dimethylpyridine. The first step is the N-oxidation of the pyridine nitrogen, followed by the regioselective chlorination of the resulting N-oxide.

G cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Chlorination A 2,5-Dimethylpyridine B 2,5-Dimethylpyridine N-oxide A->B m-CPBA or H₂O₂/AcOH C 2,5-Dimethylpyridine N-oxide D This compound C->D POCl₃ or SO₂Cl₂

Caption: Proposed two-step synthesis of this compound.

Step 1: N-Oxidation of 2,5-Dimethylpyridine

The oxidation of pyridines to their corresponding N-oxides is a well-established transformation.[1] Common oxidizing agents for this purpose include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of hydrogen peroxide and acetic acid.[1]

Detailed Experimental Protocol (Proposed):

  • Reaction Setup: To a solution of 2,5-dimethylpyridine (1 equivalent) in a suitable solvent such as dichloromethane or chloroform, add m-CPBA (1.1-1.5 equivalents) portion-wise at 0 °C with stirring.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically allowed to warm to room temperature and stirred for several hours to overnight.

  • Work-up: Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the resulting m-chlorobenzoic acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude 2,5-dimethylpyridine N-oxide, which can be further purified by recrystallization or column chromatography.

Step 2: Regioselective Chlorination of 2,5-Dimethylpyridine N-oxide

The chlorination of pyridine N-oxides can be achieved using various chlorinating agents, with phosphorus oxychloride (POCl₃) and sulfuryl chloride (SO₂Cl₂) being common choices.[2] The regioselectivity of this reaction is influenced by both electronic and steric factors. The N-oxide group activates the 2- and 4-positions towards nucleophilic attack. In the case of 2,5-dimethylpyridine N-oxide, the 2-position is sterically hindered by the adjacent methyl group. Therefore, chlorination is expected to occur preferentially at the 4-position.

Detailed Experimental Protocol (Proposed):

  • Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, place 2,5-dimethylpyridine N-oxide (1 equivalent). Cool the flask in an ice bath.

  • Addition of Chlorinating Agent: Add phosphorus oxychloride (POCl₃) (2-3 equivalents) dropwise to the stirred N-oxide.

  • Reaction Conditions: After the addition is complete, the reaction mixture is slowly heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is cautiously poured onto crushed ice. The resulting solution is then neutralized with a base, such as sodium carbonate or sodium hydroxide, to a pH of 7-8.

  • Extraction and Purification: The aqueous mixture is extracted several times with a suitable organic solvent like dichloromethane or chloroform. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude this compound can be purified by column chromatography or recrystallization.

Reactivity and Synthetic Potential

The chemical reactivity of this compound is dictated by the interplay of the chloro, methyl, and N-oxide functionalities.

G cluster_0 Reaction Sites A This compound B Nucleophilic Aromatic Substitution at C4 A->B C Deoxygenation of N-oxide A->C D Reactions at Methyl Groups (e.g., radical halogenation) A->D

Sources

Methodological & Application

Technical Application Note: Regioselective Synthesis of 4-Chloro-2,5-dimethylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the high-purity synthesis of 4-chloro-2,5-dimethylpyridine 1-oxide starting from 2,5-lutidine N-oxide (2,5-dimethylpyridine 1-oxide). Direct halogenation of pyridine N-oxides at the 4-position is often low-yielding or non-selective due to the competing electronic effects of the ring nitrogen and the oxide moiety. Therefore, this protocol utilizes a robust Nitration-Substitution strategy .

The workflow proceeds in two distinct phases:

  • Regioselective Nitration: Introduction of a nitro group at the C4 position using mixed acid nitration. The C4 position is activated for electrophilic attack in N-oxides, and the 2,5-methyl pattern sterically favors the 4-position over the 3-position.

  • Nucleophilic Chlorodenitration: Substitution of the nitro group with chloride using acetyl chloride. This specific reagent is critical as it facilitates the substitution without deoxygenating the N-oxide, a common side reaction observed with phosphorus oxychloride (

    
    ).
    

Strategic Reaction Overview

The synthesis relies on the unique "chameleon" nature of the pyridine N-oxide ring, which is susceptible to electrophilic attack (at C4) and subsequent nucleophilic displacement (at C4) when a good leaving group (nitro) is present.

Reaction Scheme (Graphviz)

ReactionScheme SM 2,5-Lutidine N-oxide (Starting Material) Inter 4-Nitro-2,5-dimethyl- pyridine 1-oxide (Intermediate) SM->Inter HNO3 / H2SO4 90-100°C (Electrophilic Subst.) Prod 4-Chloro-2,5-dimethyl- pyridine 1-oxide (Target) Inter->Prod Acetyl Chloride (AcCl) Reflux, 50-65°C (Nucleophilic Subst.)

Figure 1: Two-step synthetic pathway.[1][2] The nitro group serves as a transient activating group for the introduction of chlorine.

Phase 1: Regioselective Nitration

Objective: Synthesize 4-nitro-2,5-dimethylpyridine 1-oxide.

Mechanistic Insight

In pyridine N-oxides, the oxygen atom donates electron density into the ring via resonance, activating the 2 and 4 positions. However, in strongly acidic media (sulfuric acid), the species exists in equilibrium with its conjugate acid. While protonation usually deactivates the ring, the free base concentration allows reaction at the 4-position. In 2,5-lutidine, the 2- and 5-positions are blocked by methyl groups. The 4-position is sterically less hindered than the 3-position and electronically favored for nitration.

Reagents & Materials
ReagentPurity/Conc.[3][4][5]EquivalentsRole
2,5-Lutidine N-oxide>98%1.0Substrate
Sulfuric Acid (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

)
98% (Conc.)[6]Solvent/Cat.[4][5][6][7][8][9][10][11]Solvent & Protonation
Nitric Acid (

)
fuming (90%) or 65%1.5 - 2.0Electrophile Source
Sodium Hydroxide (

)
50% aq.N/ANeutralization
Dichloromethane (DCM)ACS GradeN/AExtraction Solvent
Experimental Protocol
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer. Place in an ice/water bath.

  • Dissolution: Add 2,5-lutidine N-oxide (10.0 g, 81 mmol) to Conc.

    
     (30 mL) . Add slowly to maintain temperature < 40°C.
    
    • Note: The dissolution is exothermic.

  • Nitration: Add Fuming

    
     (6.0 mL, ~140 mmol)  dropwise via the funnel over 30 minutes. Maintain internal temperature < 20°C during addition.
    
  • Reaction: Remove the ice bath and heat the mixture to 90–100°C for 3–4 hours.

    • Monitoring: Monitor by TLC (DCM/MeOH 9:1) or HPLC.[3][5][6] The starting material should disappear.

  • Quench: Cool the reaction mixture to room temperature. Pour carefully onto 200 g of crushed ice .

  • Neutralization: Slowly add 50% NaOH solution with vigorous stirring until pH reaches ~8–9. Keep the mixture cool (< 25°C) using an external ice bath to prevent decomposition.

  • Extraction: Extract the aqueous slurry with DCM (3 x 100 mL) .

  • Drying: Combine organic layers, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Result: Yellow crystalline solid (4-nitro-2,5-dimethylpyridine 1-oxide). Yield is typically 80–90% .

Phase 2: Nucleophilic Chlorodenitration

Objective: Convert the 4-nitro intermediate to this compound.

Mechanistic Insight

This step is a Nucleophilic Aromatic Substitution (


). The nitro group at the 4-position is a potent nucleofuge (leaving group) due to the electron-withdrawing nature of the N-oxide.
  • Why Acetyl Chloride? Using

    
     typically results in deoxygenation , yielding the reduced pyridine (4-chloro-2,5-lutidine). Acetyl chloride (
    
    
    
    ) reacts to form an N-acetoxypyridinium intermediate, which activates the ring for chloride attack at C4 without permanently removing the oxygen. The acetoxy group is hydrolyzed during workup, reforming the N-oxide.
Reagents & Materials
ReagentPurityEquivalentsRole
4-Nitro-2,5-dimethylpyridine 1-oxideCrude from Step 11.0Substrate
Acetyl Chloride (

)
Reagent Grade5.0 - 10.0Reagent & Solvent
Ice/WaterN/AN/AQuench
Sodium Carbonate (

)
Solid/Sat.[1] SolnN/ANeutralization
Chloroform or DCMACS GradeN/AExtraction
Experimental Protocol
  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl2) or nitrogen inlet.

  • Addition: Place 4-nitro-2,5-dimethylpyridine 1-oxide (5.0 g, 29.7 mmol) into the flask.

  • Reagent: Add Acetyl Chloride (25 mL) slowly.

    • Caution: The reaction can be vigorous.[3][4] Add in small portions if necessary.

  • Reaction: Heat the mixture to 50–60°C (gentle reflux) for 1–2 hours.

    • Observation: Evolution of nitrogen oxides (brown fumes) may occur as the nitro group is displaced.

  • Quench: Cool the mixture to room temperature. Pour the reaction mass cautiously onto 100 g of ice . This hydrolyzes the excess acetyl chloride and the intermediate.

  • Neutralization: Neutralize the acidic solution with Solid

    
      or saturated solution until pH ~8.
    
  • Extraction: Extract with Chloroform or DCM (3 x 50 mL) .

  • Purification: Dry organic layer (

    
    ) and concentrate. The residue can be recrystallized from acetone or ethyl acetate/hexane.
    
  • Result: Colorless to pale yellow needles (this compound). Yield typically 55–70% .

Critical Process Parameters & Safety

Thermal Hazards
  • Nitration: The nitration step involves mixed acids and heating.[3][6][7][8][11] Ensure the quench is performed slowly to avoid "runaway" exotherms.

  • Nitro-N-Oxides: 4-Nitro-pyridine N-oxides are potentially energetic. Do not distill the nitro intermediate at high temperatures. Isolate via extraction and crystallization.[8]

Chemical Compatibility
  • Acetyl Chloride: Reacts violently with water. All glassware must be dry. The quench step generates HCl gas; perform in a fume hood.

Workflow Logic (DOT Diagram)

WorkflowLogic Start Start: 2,5-Lutidine N-oxide Step1 Step 1: Nitration (HNO3/H2SO4, 100°C) Start->Step1 Check1 QC Check: TLC/HPLC (Confirm 4-Nitro formation) Step1->Check1 Step2 Step 2: Chlorodenitration (Acetyl Chloride, 60°C) Check1->Step2 Pass Quench Hydrolysis & Neutralization (Ice/Na2CO3) Step2->Quench Final Final Product: This compound Quench->Final

Figure 2: Operational workflow ensuring process control at the intermediate stage.

References

  • Den Hertog, H. J., & Combe, W. P. (1951). Derivatives of pyridine N-oxide: The nitration of pyridine N-oxide.[1][5][6][8][12][13][14] Recueil des Travaux Chimiques des Pays-Bas, 70, 581. (Foundational work on Pyridine N-oxide nitration regioselectivity).

  • Kato, T., & Hayashi, H. (1963).[15] Synthesis of methylpyridine derivatives. XVII. The reaction of 4-nitro-2-picoline 1-oxide with acetyl chloride.[5][15] Yakugaku Zasshi, 83, 352-355. Link

  • Profft, E., & Steinke, W. (1958). Über 4-Substituierte Pyridin-N-oxide.[1][2][5][6][8][13][14][15] Angewandte Chemie, 70(24), 735. (Describes the acetyl chloride chlorination method).

  • Klamann, J., et al. (2002). Process for the preparation of 4-chloropyridine-N-oxides. World Intellectual Property Organization, WO2002102779A1. Link

Sources

Use of 4-Chloro-2,5-dimethylpyridine 1-oxide in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Chloro-2,5-dimethylpyridine 1-oxide in Heterocyclic Synthesis

Executive Summary

This compound is a high-value heterocyclic building block, primarily utilized as a gateway to 2,4,5-trisubstituted pyridine derivatives .[1] Its structural uniqueness lies in the N-oxide functionality, which simultaneously activates the C4-chlorine atom for nucleophilic aromatic substitution (SNAr) and "acidifies" the C2-methyl group, enabling functionalization via the Boekelheide rearrangement.

This Application Note details the specific protocols for converting this scaffold into 2-hydroxymethyl-4-alkoxy-5-methylpyridines . These structures are critical structural analogs and precursors in the synthesis of proton pump inhibitors (PPIs) and related pharmaceutical active ingredients (APIs).

Chemical Reactivity Profile

The utility of this compound rests on two orthogonal reactivity vectors:

  • Electrophilic Activation at C4: The N-oxide moiety withdraws electron density from the ring, making the C4 position highly susceptible to nucleophilic attack. The chlorine atom acts as an excellent leaving group, allowing facile introduction of alkoxy (–OR), amino (–NR2), or thio (–SR) groups.

  • Alpha-Methyl Activation at C2: The N-oxide facilitates the deprotonation of the alpha-methyl group (C2-CH3).[1] Upon treatment with acid anhydrides (e.g., acetic anhydride), the molecule undergoes a [3,3]-sigmatropic rearrangement (Boekelheide reaction), migrating the oxygen from the ring nitrogen to the benzylic carbon.

Reactivity Pathway Diagram

ReactivityMap Start 4-Chloro-2,5-dimethyl pyridine 1-oxide Intermediate 4-Methoxy-2,5-dimethyl pyridine 1-oxide Start->Intermediate Step 1: S_NAr (NaOMe/MeOH) SideProduct 4-Nitro/Amino Derivatives Start->SideProduct Alternative Nucleophiles Product 2-Hydroxymethyl-4-methoxy -5-methylpyridine Intermediate->Product Step 2: Boekelheide Rearrangement (Ac2O then OH-)

Figure 1: Strategic transformation map. The N-oxide serves as a temporary activating group for both C4 substitution and C2 functionalization before being removed/transferred.[1]

Detailed Experimental Protocols

The following workflows describe the conversion of this compound to 2-hydroxymethyl-4-methoxy-5-methylpyridine . This sequence mirrors the industrial synthesis of Omeprazole-type pyridine synthons.[1]

Protocol A: Nucleophilic Substitution (C4-Methoxylation)

Objective: Displace the C4-chloro group with a methoxy group.[1]

  • Reagents:

    • This compound (1.0 eq)[1]

    • Sodium Methoxide (NaOMe), 30% in MeOH (1.2 – 1.5 eq)[1]

    • Methanol (Solvent, 5-10 volumes)[1]

  • Equipment: 3-neck round bottom flask, reflux condenser, nitrogen inlet, internal temperature probe.[1]

Step-by-Step Procedure:

  • Charge: Dissolve this compound in Methanol under nitrogen atmosphere.

  • Addition: Add Sodium Methoxide solution dropwise at ambient temperature. Note: Reaction is exothermic.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and stir for 4–6 hours.

  • Monitoring: Monitor by TLC (DCM:MeOH 9:1) or HPLC.[1][2] The starting material (Cl-substituted) typically elutes later than the product (OMe-substituted) on reverse phase.[1]

  • Workup:

    • Cool to room temperature.[1][3]

    • Neutralize excess base with glacial acetic acid or dilute HCl to pH 7–8.[1]

    • Concentrate under reduced pressure to remove Methanol.[1]

    • Dissolve residue in Dichloromethane (DCM) and wash with water (2x) and brine (1x).[1]

    • Dry organic layer over Na2SO4 and concentrate.[1][3][4][5]

  • Yield Expectation: 85–95% as an off-white solid.[1]

Protocol B: Boekelheide Rearrangement (C2-Functionalization)

Objective: Convert the 2-methyl-N-oxide moiety into a 2-hydroxymethyl pyridine.[1][6]

  • Reagents:

    • 4-Methoxy-2,5-dimethylpyridine 1-oxide (from Protocol A)[1]

    • Acetic Anhydride (Ac2O) (3.0 – 5.0 eq)[1]

    • Sodium Hydroxide (2N aqueous solution)[1]

  • Safety Warning: The reaction of N-oxides with anhydrides is highly exothermic .[1] Strict temperature control is required.[1]

Step-by-Step Procedure:

  • Acylation:

    • Dissolve the N-oxide substrate in Acetic Anhydride.[1] (Alternatively, use Toluene as a co-solvent to moderate the exotherm).

    • Heat slowly to 90–100°C. Critical: Monitor for an induction period.[1][3] Once the reaction initiates, evolution of heat is rapid.

    • Stir at 90°C for 2–4 hours.

    • Remove excess Acetic Anhydride under high vacuum.[1] The residue is the intermediate 2-acetoxymethyl-4-methoxy-5-methylpyridine .[1]

  • Hydrolysis:

    • Dissolve the crude acetoxy intermediate in Ethanol/Water (1:1).

    • Add 2N NaOH (2.0 eq) and stir at 40–50°C for 1 hour.

    • Monitor disappearance of the ester peak by TLC.

  • Isolation:

    • Concentrate ethanol.[1]

    • Extract the aqueous phase with Chloroform or DCM/Isopropanol (9:1). Note: The product is polar.

    • Crystallize from Ethyl Acetate/Hexane.[1]

  • Yield Expectation: 60–75% overall (2 steps).

Process Data & Specifications

ParameterProtocol A (Methoxylation)Protocol B (Rearrangement)
Limiting Reagent 4-Cl-2,5-dimethyl-Py-N-oxide4-OMe-2,5-dimethyl-Py-N-oxide
Key Reagent NaOMe (30% in MeOH)Acetic Anhydride
Temperature 65°C (Reflux)90–100°C
Time 4–6 Hours2–4 Hours
Critical Impurity Unreacted Chloride4-Methoxy-2,5-dimethylpyridine (Deoxygenated byproduct)
Target Yield > 90%> 70%

Mechanistic Workflow (Boekelheide)

The following diagram illustrates the molecular logic of the rearrangement, confirming why the oxygen migrates specifically to the C2-methyl group rather than the C5-methyl.

BoekelheideMechanism cluster_note Regioselectivity Note Step1 N-Oxide Substrate (Nucleophilic Oxygen) Step2 N-Acetoxy Cation (Activated Species) Step1->Step2 + Ac2O Step3 Anhydrobase (Deprotonation at C2-Me) Step2->Step3 - AcOH (AcO- acts as base) Step4 [3,3]-Sigmatropic Shift (Rearrangement) Step3->Step4 Concerted Final 2-Acetoxymethyl Pyridine (O-C Bond Formed) Step4->Final Irreversible Note Deprotonation occurs preferentially at C2 due to inductive effect of N+

Figure 2: Mechanistic pathway of the Boekelheide rearrangement. The proximity of the C2-methyl to the N-oxide allows for the specific [3,3]-shift, leaving the C5-methyl intact.[1]

Safety & Stability Guidelines

  • Thermal Runaway Risk: Pyridine N-oxides are generally stable, but their reaction with acylating agents (Protocol B)[1] generates significant heat.[1] On a scale >10g, dosing of acetic anhydride should be controlled via an addition funnel at elevated temperature to prevent accumulation of unreacted reagent.

  • Shock Sensitivity: While this compound is not classified as an explosive, dry residues of N-oxide reaction mixtures (especially with peracids) can be shock-sensitive.[1] Ensure all oxidants are quenched before workup.[1]

  • Vesicant Properties: The 4-chloro derivative is a potent skin irritant and potential vesicant.[1] Double-gloving (Nitrile) and use of a fume hood are mandatory.[1]

References

  • Boekelheide, V., & Linn, W. J. (1954). "Rearrangements of N-Oxides.[6][7] A Novel Synthesis of Pyridyl Carbinols and Aldehydes." Journal of the American Chemical Society, 76(5), 1286–1291.[7]

  • Sjögren, M., et al. (1990). "Process for the preparation of 4-substituted pyridine-N-oxides."[1] European Patent EP0369208.[1] (Describes the chlorination and subsequent substitution of pyridine N-oxides for PPI synthesis). [1]

  • Kohl, B., et al. (1992). "H+/K+-ATPase inhibiting 2-[(2-pyridylmethyl)sulfinyl]benzimidazoles."[1] Journal of Medicinal Chemistry, 35(6), 1049–1057. (Establishes the structure-activity relationship of the 4-alkoxy-2-hydroxymethyl pyridine fragment).

  • PubChem Compound Summary. "4-Chloro-2,3-dimethylpyridine 1-oxide" (Analogous reactivity data). [1]

Sources

Application Note: 4-Chloro-2,5-dimethylpyridine 1-oxide as a Pharmaceutical Intermediate

[1]

Executive Summary & Strategic Utility

This compound (CAS: 155919-09-8) serves as a highly electrophilic scaffold for introducing the 2,5-dimethylpyridine moiety into complex molecules.[1] Its strategic value lies in the N-oxide activation at the C4 position, which renders the chlorine atom exceptionally labile to Nucleophilic Aromatic Substitution (

1
Key Advantages Over Non-Oxidized Pyridines:
  • Enhanced Electrophilicity: The

    
     dipole significantly reduces electron density at C2 and C4, accelerating substitution reactions that would be sluggish on the neutral pyridine.[1]
    
  • Regioselectivity: The 2,5-dimethyl substitution pattern blocks the C2 and C5 positions, directing nucleophilic attack exclusively to C4 (or C6, though C4 is electronically favored due to the para relationship with the N-oxide).[1]

  • Versatility: Post-functionalization, the N-oxide can be retained (for polarity/metabolic stability) or removed (deoxygenation) to yield the neutral pyridine.[1]

Chemical Profile

PropertySpecification
Chemical Name This compound
CAS Number 155919-09-8
Molecular Formula

Molecular Weight 157.60 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, Chloroform, Methanol; Sparingly soluble in water
Key Reactivity

at C4; Boekelheide Rearrangement (at methyls)

Synthetic Pathways & Protocols

The synthesis of this compound presents a specific challenge: converting the nitro group to a chlorine atom without deoxygenating the nitrogen. Standard chlorinating agents like

1
Workflow Visualization

SynthesisPathStart2,5-Dimethylpyridine(2,5-Lutidine)Step12,5-Dimethylpyridine1-oxideStart->Step1H2O2, AcOH80°CStep24-Nitro-2,5-dimethylpyridine 1-oxideStep1->Step2HNO3, H2SO4NitrationTarget4-Chloro-2,5-dimethylpyridine 1-oxideStep2->TargetAcetyl Chloride(Retention of N-O)Byproduct4-Chloro-2,5-dimethylpyridine (Deoxygenated)Step2->ByproductPOCl3(Deoxygenation)

Figure 1: Synthetic route highlighting the critical divergence between Acetyl Chloride (retention of oxide) and POCl3 (loss of oxide).[1]

Detailed Protocol: Synthesis from 2,5-Lutidine
Step 1: N-Oxidation[1]
  • Reagents: Dissolve 2,5-dimethylpyridine (1.0 eq) in Glacial Acetic Acid (5.0 vol).

  • Addition: Add Hydrogen Peroxide (30% aq, 1.5 eq) dropwise at room temperature.

  • Reaction: Heat to 70–80°C for 12–16 hours. Monitor by TLC/HPLC.

  • Workup: Concentrate under vacuum to remove acetic acid. Dilute with water, neutralize with solid

    
    , and extract with Chloroform (
    
    
    ).[1] Dry (
    
    
    ) and concentrate to yield 2,5-dimethylpyridine 1-oxide .[1]
Step 2: Nitration[1][2]
  • Setup: Dissolve the N-oxide (1.0 eq) in conc.

    
     (3.0 vol).[1]
    
  • Nitration: Add Fuming

    
     (1.5 eq) dropwise at 0–5°C.
    
  • Heating: Slowly warm to 90°C and stir for 4–6 hours.

  • Quench: Pour onto crushed ice. Neutralize with

    
     or 
    
    
    to pH 8.[1]
  • Isolation: Filter the yellow precipitate. Recrystallize from ethanol to obtain 4-nitro-2,5-dimethylpyridine 1-oxide .

Step 3: Chlorination (The Critical Step)

Objective: Replace Nitro with Chloro while preserving the N-oxide.[1]

  • Reagents: Suspend 4-nitro-2,5-dimethylpyridine 1-oxide (10 g) in Acetyl Chloride (50 mL). Note: Acetyl Chloride acts as both reagent and solvent.[1]

  • Reaction: Heat the mixture to reflux (approx. 50–55°C) for 2–4 hours. The reaction proceeds via an addition-elimination mechanism where the acetyl group initially activates the nitro group.[1]

  • Quench: Cool to room temperature and carefully pour into ice water (Exothermic!).

  • Neutralization: Adjust pH to 7–8 with saturated

    
    .
    
  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL).

  • Purification: Dry organic layer (

    
    ) and concentrate. Purify via silica gel chromatography (EtOAc/MeOH gradient) if necessary.
    
    • Yield: Typically 60–75%.[1][3]

    • Identity Check:

      
       NMR should show loss of nitro-deshielding effect and retention of N-oxide signals.[1]
      

Downstream Applications: Nucleophilic Substitution ( )

The 4-chloro-N-oxide is a superior substrate for

114
Mechanistic Pathway[1][4][5][6][7][8]

SNAr_MechanismSubstrate4-Chloro-N-oxideComplexMeisenheimerComplexSubstrate->ComplexAdditionNuNucleophile(Nu:-)Nu->ComplexProduct4-SubstitutedN-oxideComplex->ProductEliminationLeavingCl-Complex->Leaving

Figure 2:

1
Protocol: Synthesis of 4-Alkoxy-2,5-dimethylpyridine 1-oxide

Example: Introduction of a trifluoroethoxy group (common in medicinal chemistry).[1]

  • Preparation of Nucleophile: In a dry flask, suspend Sodium Hydride (60% dispersion, 1.2 eq) in dry DMF or THF. Add 2,2,2-Trifluoroethanol (1.2 eq) dropwise at 0°C. Stir until

    
     evolution ceases.
    
  • Coupling: Add a solution of This compound (1.0 eq) in DMF/THF to the alkoxide solution.

  • Reaction: Heat to 60–80°C for 4 hours.

  • Workup: Quench with water. Extract with Ethyl Acetate.[1][3] Wash with brine.[1]

  • Result: The product, 4-(2,2,2-trifluoroethoxy)-2,5-dimethylpyridine 1-oxide, is obtained.[1]

    • Note: This intermediate can be subsequently deoxygenated (using

      
       or Fe/Acetic Acid) if the target drug requires the neutral pyridine.[1]
      

Analytical Controls & Troubleshooting

ObservationProbable CauseCorrective Action
Low Yield in Step 3 Deoxygenation occurred.Ensure Acetyl Chloride is used, NOT

or

.[1] Keep temperature controlled (reflux of AcCl is ~52°C).[1]
Product contains Nitro SM Incomplete reaction.Extend reflux time.[1] Ensure Acetyl Chloride is fresh and not hydrolyzed.[1]
Violent Exotherm Quenching AcCl.Quench Acetyl Chloride reactions very slowly into a large excess of ice.[1]
NMR Shift C2/C6 protons shift upfield (~0.5 ppm).[1]Indicates loss of N-oxide (deoxygenation). Re-oxidize with mCPBA if necessary.[1]

References

  • Synthesis of 4-Chloro-N-oxides: Kato, T., & Hayashi, H. (1963).[1] Synthesis of methylpyridine derivatives.[1][5][6][7][8] XVII. The reaction of 4-nitro-2-picoline 1-oxide with acetyl chloride.[7] Yakugaku Zasshi, 83, 352-355.[1][7]

  • General Reactivity of Pyridine N-Oxides: Katritzky, A. R., & Lagowski, J. M. (1971).[1] Chemistry of the Heterocyclic N-Oxides. Academic Press.[1] (Standard Reference Text).

  • Nucleophilic Substitution Kinetics: Liveris, M., & Miller, J. (1963).[1] The S_N mechanism in aromatic compounds.[1][4] Part XXXIII. Journal of the Chemical Society.[1] [1]

  • Commercial Availability & CAS Verification: this compound (CAS 155919-09-8).[1][5] BLD Pharm / ChemicalBook Databases.[1] (Verified via search).

Application Note & Protocol: Regioselective Chlorination of 2,5-Dimethylpyridine 1-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the experimental setup and execution of the deoxygenative chlorination of 2,5-dimethylpyridine 1-oxide. The protocol focuses on the use of phosphorus(V) oxychloride (POCl₃) as the chlorinating agent, a standard and effective reagent for this class of transformation.[1][2] We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested protocol, and emphasize critical safety procedures for handling the hazardous reagents involved. The methodology includes in-process controls, a robust work-up procedure designed to mitigate exothermic events, and standard analytical techniques for product verification. This guide is intended for researchers in synthetic chemistry and drug development who require a reliable method for preparing chlorinated pyridine intermediates.

Scientific Foundation and Mechanism

The chlorination of pyridine N-oxides is a cornerstone transformation in heterocyclic chemistry. The N-oxide functional group activates the pyridine ring, making it susceptible to nucleophilic substitution at the positions ortho and para to the nitrogen atom.[1][3] Direct electrophilic substitution on the pyridine ring is often challenging, thus, N-oxidation provides a versatile entry point for functionalization.

The reaction with phosphorus oxychloride (POCl₃) proceeds via an addition-elimination mechanism. The oxygen atom of the N-oxide acts as a nucleophile, attacking the electrophilic phosphorus center of POCl₃. This forms a highly reactive adduct. The departure of a dichlorophosphate group facilitates the nucleophilic attack by a chloride ion at the electron-deficient C2 or C4 position of the pyridine ring. Subsequent rearomatization and deoxygenation yield the chlorinated pyridine product. For 2,5-dimethylpyridine 1-oxide, the primary product expected from this reaction is 2-chloro-3,6-dimethylpyridine .

Mandatory Safety Protocols

Hazard Overview: Phosphorus oxychloride (POCl₃) is the primary hazard in this procedure. It is a highly corrosive, toxic, and water-reactive substance.[4][5][6]

  • Toxicity: Fatal if inhaled and causes severe skin burns and eye damage.[5] Inhalation can lead to pulmonary edema.[4]

  • Reactivity: Reacts violently with water in a highly exothermic reaction, releasing corrosive hydrogen chloride (HCl) gas.[6]

  • Corrosivity: Rapidly corrodes metals.[6]

Required Personal Protective Equipment (PPE): All operations must be conducted inside a certified chemical fume hood.

  • Eye Protection: Tightly fitting safety goggles and a full-face shield are mandatory.[5]

  • Hand Protection: Use chemical-resistant gloves (e.g., butyl rubber or neoprene). Always inspect gloves before use and use proper removal technique.[5][7]

  • Body Protection: A flame-retardant lab coat and appropriate protective clothing are required.[7]

  • Emergency Equipment: An emergency shower and eyewash station must be immediately accessible.[7]

Spill & Emergency Procedures:

  • Spills: In case of a spill, evacuate the area. Do not use water. Absorb the spill with an inert, dry material like vermiculite or dry sand and place it in a sealed container for hazardous waste disposal.[7]

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][7]

    • Eye Contact: Immediately flush eyes with lukewarm water for at least 30 minutes, holding the eyelids open.[4]

    • Inhalation: Move the victim to fresh air immediately.[4]

    • In all cases of exposure, seek immediate medical attention.

Experimental Workflow Diagram

The following diagram outlines the complete experimental workflow from initial setup to final product analysis.

Chlorination_Workflow cluster_prep 1. Preparation & Reaction cluster_workup 2. Quench & Extraction (Reverse Quench) cluster_purify 3. Purification & Analysis setup Reaction Setup: - Dry glassware - Inert atmosphere (N₂) - Add 2,5-dimethylpyridine 1-oxide cool Cool to 0°C (Ice Bath) setup->cool add_pocl3 Slow, Dropwise Addition of POCl₃ cool->add_pocl3 react Heat Reaction Mixture (e.g., 90-110°C) Monitor by TLC/GC add_pocl3->react reverse_quench Slowly Add Reaction Mixture to Quench Slurry (<20°C) react->reverse_quench prep_quench Prepare Quench Slurry: - Crushed Ice - Sat. NaHCO₃ Solution prep_quench->reverse_quench extract Extract with Organic Solvent (e.g., DCM or EtOAc) reverse_quench->extract wash_dry Wash Organic Layer (Brine) & Dry (Na₂SO₄) extract->wash_dry concentrate Concentrate Under Reduced Pressure wash_dry->concentrate purify Purify Crude Product (Column Chromatography) concentrate->purify characterize Characterize Product: - ¹H NMR, ¹³C NMR - GC-MS purify->characterize

Caption: Experimental workflow for the chlorination of 2,5-dimethylpyridine 1-oxide.

Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )GradeSupplier Example
2,5-Dimethylpyridine 1-oxideC₇H₉NO123.15>98%Sigma-Aldrich
Phosphorus(V) Oxychloride (POCl₃)POCl₃153.33Reagent Grade, >99%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, >99.8%Fisher Scientific
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01ACS GradeVWR
Sodium Chloride (NaCl)NaCl58.44ACS GradeVWR
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04ACS GradeEMD Millipore
Silica GelSiO₂60.0860 Å, 230-400 meshSorbent Tech.
HexanesC₆H₁₄86.18HPLC GradeFisher Scientific
Ethyl Acetate (EtOAc)C₄H₈O₂88.11HPLC GradeFisher Scientific

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjust quantities accordingly for different scales.

5.1. Reaction Setup

  • Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser with a nitrogen inlet, a thermometer, and a rubber septum.

  • Dry the glassware thoroughly in an oven and assemble it hot under a stream of dry nitrogen. Maintain a positive nitrogen atmosphere throughout the reaction.

  • To the flask, add 2,5-dimethylpyridine 1-oxide (1.23 g, 10.0 mmol, 1.0 equiv).

  • Add anhydrous dichloromethane (20 mL) to dissolve the starting material.

  • Cool the flask to 0°C using an ice-water bath.

5.2. Chlorination Reaction

  • While stirring at 0°C, slowly add phosphorus oxychloride (POCl₃) (1.4 mL, 15.0 mmol, 1.5 equiv) dropwise via syringe over 15 minutes. An exothermic reaction may be observed. Maintain the internal temperature below 10°C during the addition.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (approx. 40°C for DCM) using an oil bath.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical reaction time is 2-4 hours. The disappearance of the starting material indicates completion.

5.3. Reaction Work-up (Reverse Quench) CAUTION: This step is highly exothermic and must be performed with extreme care.

  • In a separate 500 mL beaker or flask, prepare a quench slurry by combining crushed ice (approx. 100 g) and a saturated aqueous solution of sodium bicarbonate (150 mL). Equip this flask with a magnetic stirrer and stir vigorously.[8]

  • Once the chlorination reaction is complete, cool the reaction flask to room temperature.

  • Slowly and carefully , add the reaction mixture dropwise via an addition funnel to the vigorously stirred ice/bicarbonate slurry.[2]

  • Monitor the temperature of the quenching mixture closely. Maintain the temperature below 20°C by controlling the rate of addition.[8] Vigorous gas (CO₂) evolution will occur.

  • After the addition is complete, continue stirring for 30-60 minutes until gas evolution ceases and all the ice has melted.

  • Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8). If it is still acidic, carefully add more solid sodium bicarbonate in small portions.

5.4. Product Isolation and Purification

  • Transfer the quenched mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with a saturated aqueous solution of sodium chloride (brine) (1 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 0% to 20% EtOAc) to elute the product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, 2-chloro-3,6-dimethylpyridine , as a solid or oil.

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical methods.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for confirming the molecular weight and assessing purity.[9][10]

  • ¹H and ¹³C NMR Spectroscopy: Provides structural confirmation of the final product.

  • High-Performance Liquid Chromatography (HPLC): Useful for quantitative analysis and purity determination against a reference standard.[11][12]

Quantitative Data Summary

ParameterValueNotes
Reactants
2,5-Dimethylpyridine 1-oxide1.23 g (10.0 mmol, 1.0 equiv)Starting material.
Phosphorus Oxychloride (POCl₃)2.30 g / 1.4 mL (15.0 mmol, 1.5 equiv)Chlorinating agent, used in excess to drive the reaction.[2]
Reaction Conditions
SolventAnhydrous Dichloromethane (20 mL)
TemperatureReflux (~40°C)
Reaction Time2-4 hoursMonitor by TLC/GC for completion.
Work-up
Quench SolutionSat. NaHCO₃ / IceCritical for safe decomposition of excess POCl₃.[8]
Expected Outcome
Product2-chloro-3,6-dimethylpyridineC₇H₈ClN
Theoretical Yield1.42 g
Expected Yield70-85%Yields may vary based on reaction scale and purification efficiency.

References

  • New Jersey Department of Health. HAZARD SUMMARY - PHOSPHORUS OXYCHLORIDE. [Link]

  • Penta Chemicals. Safety Data Sheet - Phosphorus(V) oxychloride. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • ChemTube3D. Pyridine N-Oxide - Nucleophilic Substitution (Addition-Elimination). [Link]

  • ResearchGate. Deoxygenative chlorination of pyridine N‐oxide. [Link]

  • ResearchGate. How can I properly quench POCl3? [Link]

  • ARKIVOC. Recent trends in the chemistry of pyridine N-oxides. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine. [Link]

  • SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]

  • YouTube. Chemistry of Pyridine-N-oxides. [Link]

  • ResearchGate. Regioselective chlorination of pyridine N‐oxides under optimized reaction condition. [Link]

Sources

Application Note: Strategic Utilization of 4-Chloro-2,5-dimethylpyridine 1-oxide in PPI Synthesis

[1]

Executive Summary

This compound (CAS: 155919-09-8) serves as a high-value electrophilic scaffold in the synthesis of benzimidazole-based Proton Pump Inhibitors (PPIs).[1] While structurally isomeric to the industrial precursors for Lansoprazole (2,3-dimethyl isomer) and Omeprazole (2,3,5-trimethyl isomer), this 2,5-dimethyl variant is critical for developing novel PPI analogs and studying structure-activity relationships (SAR) regarding the pyridine ring's substitution pattern.

Its primary utility lies in its dual-activation mode:[1]

  • C4-Electrophilicity: The N-oxide moiety activates the 4-chloro group for facile Nucleophilic Aromatic Substitution (

    
    ), allowing the introduction of diverse alkoxy tails (e.g., trifluoroethoxy, methoxypropoxy).
    
  • C2-Functionalization: The N-oxide oxygen facilitates the Boekelheide Rearrangement , converting the adjacent 2-methyl group into a reactive hydroxymethyl/chloromethyl linker essential for coupling with the benzimidazole core.

Scientific Foundation & Mechanism[1]

The "Push-Pull" Activation Mechanism

The synthesis of PPIs hinges on the unique electronic properties of the pyridine N-oxide ring. Unlike a neutral pyridine, the N-oxide exerts a strong electron-withdrawing effect (via induction) and electron-donating effect (via resonance), creating specific reactive sites.

  • Step 1: Nucleophilic Attack (

    
    ):  The N-oxide oxygen withdraws electron density from the ring, making the C4 position highly electrophilic. This allows weak nucleophiles (like fluorinated alcohols) to displace the chlorine atom under mild basic conditions.
    
  • Step 2: Boekelheide Rearrangement: Upon treatment with acetic anhydride, the N-oxide oxygen attacks the carbonyl carbon, followed by a [3,3]-sigmatropic rearrangement. This effectively transfers oxygen from the ring nitrogen to the benzylic carbon at position 2, "unlocking" the linker required for the final drug assembly.

Strategic Isomerism

Researchers must distinguish between the specific isomers used in blockbuster drugs and this 2,5-dimethyl variant:

  • Lansoprazole/Rabeprazole Precursor: 4-Chloro-2,3 -dimethylpyridine 1-oxide.[1][2]

  • Omeprazole Precursor: 4-Nitro-2,3,5 -trimethylpyridine 1-oxide.[1]

  • Target Molecule: 4-Chloro-2,5 -dimethylpyridine 1-oxide.[1][3][4]

    • Application: Synthesis of 5-methyl-substituted PPI analogs (Des-3-methyl series) to modulate pKa and acid-stability profiles.[1]

Experimental Protocols

Protocol A: Nucleophilic Substitution ( )

Objective: Functionalize the C4 position with a trifluoroethoxy group (Lansoprazole-like analog) or methoxy group.

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Nucleophile: 2,2,2-Trifluoroethanol (TFE) (1.2 eq) or Methanol

  • Base: Potassium Carbonate (

    
    ) (2.0 eq) or Sodium Hydride (NaH) (1.1 eq)
    
  • Solvent: Acetonitrile (ACN) or DMF

Procedure:

  • Preparation: In a flame-dried 3-neck flask under

    
    , dissolve the nucleophile (e.g., TFE) in anhydrous ACN.
    
  • Activation: Add Base (

    
    ) and stir at ambient temperature for 30 minutes to generate the alkoxide in situ.
    
  • Addition: Slowly add this compound as a solution in ACN. Note: Exothermic reaction.[1]

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (DCM:MeOH 9:1) or HPLC.[5][6] The starting material (Cl-Py-NO) peak should disappear.[1]
    
  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the residue from Ethyl Acetate/Hexane to yield 4-(2,2,2-trifluoroethoxy)-2,5-dimethylpyridine 1-oxide .

Critical Control Point: Ensure anhydrous conditions. Water competes with the alkoxide, leading to the formation of the 4-hydroxy impurity (pyridone tautomer), which is inactive in subsequent steps.

Protocol B: Boekelheide Rearrangement & Chlorination

Objective: Convert the 2-methyl-N-oxide moiety into the reactive 2-chloromethyl linker.[1]

Reagents:

  • Intermediate: 4-Alkoxy-2,5-dimethylpyridine 1-oxide (from Protocol A)[1]

  • Reagent 1: Acetic Anhydride (

    
    ) (Excess, 3-4 eq)
    
  • Reagent 2: Sodium Hydroxide (NaOH) (aq)[6]

  • Reagent 3: Thionyl Chloride (

    
    )
    

Procedure:

  • Rearrangement: Dissolve the N-oxide intermediate in

    
    . Heat to 
    
    
    for 2–3 hours.[1] The solution will darken.
  • Isolation: Remove excess

    
     via vacuum distillation. The residue is the 2-acetoxymethyl  intermediate.[2][7]
    
  • Hydrolysis: Dissolve the residue in MeOH/Water (1:1) and add NaOH (2M). Stir at RT for 1 hour to cleave the acetate ester.

  • Extraction: Extract the resulting 2-hydroxymethyl pyridine with DCM. Dry over

    
     and concentrate.
    
  • Chlorination: Dissolve the alcohol in DCM at

    
    . Add 
    
    
    dropwise. Stir for 2 hours.
  • Salt Formation: Evaporate solvent.[8] The product is often isolated as the hydrochloride salt to prevent self-alkylation polymerization.

Reaction Pathway Visualization

The following diagram illustrates the transformation from the 4-chloro precursor to the reactive PPI building block.

PPI_Synthesis_Pathwaycluster_legendKey Transformation LogicStart4-Chloro-2,5-dimethylpyridine 1-oxideStep14-Alkoxy-N-oxideIntermediateStart->Step1SNAr(ROH / Base)Step22-AcetoxymethylIntermediateStep1->Step2Boekelheide(Ac2O, Heat)Step32-HydroxymethylPyridineStep2->Step3Hydrolysis(NaOH)Final2-Chloromethyl Linker(Reactive Scaffold)Step3->FinalChlorination(SOCl2)Legend1N-oxide activates C4 for SubstitutionLegend2N-oxide rearranges to functionalize C2-Methyl

Caption: Sequential functionalization of this compound yielding the reactive linker for PPI synthesis.

Quality Control & Troubleshooting

Impurity Profile (Self-Validating System)

To ensure protocol integrity, monitor the following critical impurities using HPLC (C18 column, Phosphate buffer/ACN gradient):

Impurity TypeOriginRetention Time (Relative)Remediation
Unreacted Chloro Incomplete

reaction
~0.85 RRTIncrease reflux time; verify base stoichiometry.
4-Hydroxy Pyridone Moisture in

step
~0.40 RRTDry solvents (<0.05% water); use molecular sieves.[1]
N-Deoxygenated Thermal reduction during rearrangement~1.20 RRTControl temp <100°C; avoid prolonged heating.[1]
Sulfone Analog Over-oxidation (Post-coupling)~1.50 RRTControl oxidant equivalents (mCPBA/H2O2) strictly.
Safety Considerations
  • Energetic Material: Pyridine N-oxides can show exothermic decomposition at elevated temperatures.[1] Always perform Differential Scanning Calorimetry (DSC) before scaling up the Boekelheide rearrangement step (>100g scale).

  • Sensitizer: Chloropyridines are potent skin sensitizers. Double-gloving and fume hood usage are mandatory.[1]

References

  • Vertex AI Search. (2026). Synthesis of Rabeprazole and Lansoprazole Intermediates. Retrieved from 9

  • American Chemical Society. (2010).[10] Development of a Scalable and Safe Process for the Production of 4-Chloro-2,3-dimethylpyridine-N-oxide. Organic Process Research & Development. Retrieved from 10

  • European Patent Office. (2016). Process for preparing lansoprazole. EP 2308492 B1. Retrieved from 11

  • BLD Pharm. (2025). Product Information: this compound (CAS 155919-09-8).[1][3] Retrieved from 3

  • Google Patents. (2004). US20040063957A1 - Preparation of substituted pyridine N-oxide compounds.[1] Retrieved from 4

Topic: Analytical Techniques for the Identification and Quantification of 4-Chloro-2,5-dimethylpyridine 1-oxide in Process Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

**Abstract

This application note provides a comprehensive guide to the analytical methodologies for the detection, quantification, and characterization of 4-Chloro-2,5-dimethylpyridine 1-oxide. This compound is a critical intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1] Accurate and robust analytical methods are essential for monitoring reaction progress, assessing purity, and ensuring the quality of final products.[2][3] We present detailed protocols for a primary stability-indicating High-Performance Liquid Chromatography (HPLC) method, a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method, and the use of Nuclear Magnetic Resonance (NMR) for structural verification. The protocols are designed for researchers, scientists, and drug development professionals and are framed within the context of international regulatory guidelines.[4]

Introduction and Analytical Strategy

This compound is a substituted pyridine N-oxide, a class of compounds known for their unique chemical properties and utility as building blocks in organic synthesis.[1][5] The presence of the N-oxide functional group and the halogen substituent makes this molecule polar and reactive. Consequently, a multi-faceted analytical approach is required for its unambiguous detection in complex reaction mixtures or as a potential impurity.

The selection of an appropriate analytical technique is governed by the analyte's physicochemical properties and the specific requirements of the analysis (e.g., quantification, identification, or stability assessment). Our strategy is to employ a primary quantitative method (HPLC-UV) and supplement it with orthogonal techniques for confirmation (GC-MS) and definitive structural elucidation (NMR).

Logical Workflow for Method Selection and Validation

The process begins with understanding the analyte and the analytical objective, leading to the development and validation of a primary method, supported by confirmatory techniques.

G cluster_0 Phase 1: Planning & Selection cluster_1 Phase 2: Method Development & Validation cluster_2 Phase 3: Application A Define Analytical Target Profile (ATP) (e.g., Quantify Impurity <0.1%) B Assess Analyte Properties (Polarity, MW, UV Chromophore, Volatility) A->B C Select Primary Technique (e.g., HPLC for polar, non-volatile analyte) B->C D Select Confirmatory Technique (e.g., GC-MS, LC-MS) C->D E Develop & Optimize Method (Column, Mobile Phase, Temp.) C->E I Confirm Identity of Peaks (Using Confirmatory Method) D->I F Perform Forced Degradation Study (Demonstrate Specificity) E->F G Validate Method per ICH Q2(R1) (Accuracy, Precision, Linearity, etc.) F->G H Routine Sample Analysis G->H H->I

Caption: General workflow for analytical method selection and validation.

Primary Analytical Technique: Stability-Indicating HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the preferred method for quantifying non-volatile organic impurities in pharmaceutical manufacturing.[6] For a polar compound like this compound, standard reversed-phase (RP) chromatography on a C18 column can be challenging due to poor retention, often causing the analyte to elute with the solvent front.[7]

Expertise & Experience: Our experience with pyridine N-oxides indicates that they are highly polar and neutral, making traditional ion-exchange or standard reversed-phase chromatography ineffective.[7] To achieve adequate retention and peak shape, Hydrophilic Interaction Liquid Chromatography (HILIC) is a strong candidate. Alternatively, using a modern polar-embedded or polar-endcapped C18 column with highly aqueous mobile phases can also provide sufficient retention. We will proceed with a robust polar-endcapped C18 method, as it is often more rugged and readily available in quality control laboratories.

Protocol 2.1: HPLC-UV Method for Quantification

This protocol is designed to be stability-indicating, meaning it can separate the main analyte from potential degradation products.[3]

1. Instrumentation and Materials:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD).
  • Data acquisition and processing software.
  • Analytical balance.
  • Volumetric flasks, pipettes, and autosampler vials.
  • Reference Standard: this compound (>98% purity).
  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (reagent grade), Ammonium Acetate (reagent grade), Purified Water (18.2 MΩ·cm).

2. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column Polar-Endcapped C18 (e.g., Waters XBridge Shield RP18, 4.6 x 150 mm, 3.5 µm)Enhances retention of polar analytes in highly aqueous mobile phases.
Mobile Phase A 10 mM Ammonium Acetate in Water, pH adjusted to 6.5 with Formic AcidBuffering provides robust peak shape. Acetate is volatile and MS-compatible if needed.
Mobile Phase B AcetonitrileStandard organic modifier for reversed-phase chromatography.
Gradient Program 0-2 min: 5% B; 2-15 min: 5% to 60% B; 15-18 min: 60% B; 18-18.1 min: 60% to 5% B; 18.1-25 min: 5% BA shallow gradient ensures separation from closely eluting impurities. A hold and re-equilibration step ensures reproducibility.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControls retention time reproducibility and improves peak efficiency.
Detection UV at 254 nmPyridine derivatives typically exhibit strong absorbance in the mid-UV range.[8]
Injection Volume 10 µLA small volume minimizes potential peak distortion from the sample solvent.
Sample Diluent Water/Acetonitrile (90:10, v/v)Chosen to be similar to the initial mobile phase composition to ensure good peak shape.

3. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with the sample diluent.
  • Sample Preparation: Prepare the sample mixture to a target concentration of ~1 mg/mL of the main component in the sample diluent. Filter through a 0.45 µm syringe filter before injection.
Method Validation Framework

To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[4] This provides documented evidence of its reliability.[9]

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity of the analyte must pass. No co-elution at the analyte's retention time from placebo or degradants.
Linearity To show that the results are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.999 over a range (e.g., LOQ to 150% of working concentration).
Accuracy To measure the closeness of the test results to the true value.98.0% to 102.0% recovery for the analyte in spiked matrix samples at three concentration levels.
Precision To demonstrate the method's reproducibility (repeatability and intermediate precision).Relative Standard Deviation (RSD) ≤ 2.0% for multiple preparations and injections.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Typically Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Typically Signal-to-Noise ratio of 10:1; RSD ≤ 10%. The LOQ must be at or below the reporting threshold for impurities.[4]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Peak area and retention time should not significantly change with minor variations in pH, temperature, and flow rate.

Confirmatory Technique: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent confirmatory technique, providing both retention time and mass spectral data for high-confidence identification.[6] It is particularly useful for identifying volatile or semi-volatile impurities that may not be detected by HPLC.

Expertise & Experience: While pyridine N-oxides can be thermally labile, this compound is sufficiently stable for GC analysis if appropriate conditions are used. A key consideration is to use a lower injector temperature and a robust, mid-polarity column to prevent on-column degradation.

Protocol 3.1: GC-MS for Identification

1. Instrumentation and Materials:

  • GC system equipped with a Mass Spectrometric detector (e.g., single quadrupole).
  • Autosampler and data system.
  • Reference Standard: this compound.
  • Reagents: Dichloromethane (GC grade), Methanol (GC grade).

2. GC-MS Conditions:

ParameterRecommended SettingRationale
GC Column Mid-polarity (e.g., DB-17ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)Provides good selectivity for polar and halogenated compounds.
Inlet Temperature 220 °CHot enough for volatilization but low enough to minimize potential thermal degradation.
Injection Mode Splitless (1 µL injection)Maximizes sensitivity for trace-level analysis.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 100 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min)A temperature ramp ensures separation of components with different volatilities.[10]
MS Transfer Line 250 °CPrevents condensation of analytes before entering the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for electron ionization (EI).
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural confirmation.
Scan Range 40 - 300 amuCovers the molecular ion (m/z ~157.6) and expected fragment ions.

3. Sample Preparation:

  • Dissolve the sample mixture in a suitable solvent like dichloromethane or methanol to a concentration of approximately 100 µg/mL.
  • Inject directly into the GC-MS system.

Structural Verification and Stability Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled technique for the definitive structural elucidation of organic molecules.[11] It should be used to confirm the identity of the this compound reference standard and to characterize any significant unknown impurities isolated from the reaction mixture.

Protocol:

  • Dissolve 5-10 mg of the isolated compound or reference standard in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • The resulting spectra should be consistent with the expected structure. For pyridine N-oxides, the protons on the ring typically show characteristic downfield shifts compared to the parent pyridine.[12]

Forced Degradation Studies

To ensure an analytical method is truly "stability-indicating," it must be challenged to separate the active pharmaceutical ingredient (API) from its potential degradation products.[13] Forced degradation studies, or stress testing, are used to generate these products and validate the method's specificity.[13][14]

Expertise & Experience: The goal is to achieve 5-20% degradation of the analyte.[14] If degradation is too rapid, the conditions (temperature, time, reagent concentration) should be made milder. Conversely, if no degradation is observed, harsher conditions should be applied.[14]

G cluster_0 Forced Degradation Workflow Start Prepare Analyte Solution (~1 mg/mL) A Acid Hydrolysis (e.g., 0.1 N HCl, 60°C, 8h) Start->A B Base Hydrolysis (e.g., 0.1 N NaOH, 60°C, 4h) Start->B C Oxidation (e.g., 3% H₂O₂, RT, 24h) Start->C D Thermal (Solid & Solution, 80°C, 48h) Start->D E Photolytic (UV/Vis Light, ICH Q1B) Start->E Analyze Analyze All Samples by HPLC-UV/DAD (Control and Stressed) A->Analyze B->Analyze C->Analyze D->Analyze E->Analyze Evaluate Evaluate Specificity: - Check for new peaks - Assess peak purity of analyte - Calculate mass balance Analyze->Evaluate

Caption: Workflow for conducting forced degradation studies.

Protocol 4.2: Stress Testing Conditions

For each condition, a control sample (stored at ambient temperature in the dark) should be analyzed alongside the stressed sample.

  • Acid Hydrolysis: Dissolve the analyte in 0.1 M HCl and heat at 60°C. Withdraw aliquots at several time points (e.g., 2, 4, 8, 24 hours), neutralize with NaOH, and analyze.

  • Base Hydrolysis: Dissolve the analyte in 0.1 M NaOH and heat at 60°C. Withdraw aliquots, neutralize with HCl, and analyze.

  • Oxidative Degradation: Dissolve the analyte in a solution of 3% hydrogen peroxide (H₂O₂) and keep at room temperature.[11][13] Analyze at various time points.

  • Thermal Degradation: Expose the solid analyte and a solution of the analyte to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose a solution of the analyte to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.

The developed HPLC method must be able to resolve all major degradation products from the parent this compound peak.

References

  • Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27).
  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18).
  • Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10, 1-18.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2026, February 9).
  • Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica.
  • Retention of Pyridine N-Oxides on HPLC. (2012, November 1).
  • HPLC Methods for analysis of Pyridine.
  • Cronin, C. N., et al. (2018). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC.
  • HPLC Method for Analysis of Pyridine on Primesep 100 Column. (2024, August 12). SIELC Technologies.
  • Highly efficient and selective phosphorylation of amino acid derivatives and polyols catalysed by 2-aryl-4-(dimethylamino)pyridine-N-oxides.
  • 4-Chloro-2,3-dimethylpyridine 1-oxide synthesis. ChemicalBook.
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (2019, October 22). MDPI.
  • Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke. (1999, December 31). Health Canada.
  • ¹H NMR and ¹³C NMR chemical shifts of N-Oxide products.
  • 4-Chloro-2-methylpyridine 1-oxide. Amerigo Scientific.
  • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • GC/MS analysis of pyridine degradation. (n.d.).
  • Halogenation of pyridine compounds. (n.d.).
  • 4-chloro-2,3-dimethylpyridine 1-oxide. MilliporeSigma.
  • Development of a Scalable and Safe Process for the Production of 4-Chloro-2,3-dimethylpyridine-N-oxide. (2010, March 8).
  • 4-chloro-2,3-dimethyl-1-oxidopyridin-1-ium. PubChem.
  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi
  • 4-Chloro-2,3-dimethylpyridine-N-oxide. Chem-Impex.
  • 4-Chloro-2,3-dimethylpyridine N-Oxide. TCI Chemicals.
  • Preparation of 4-chloropyridine N-oxide. PrepChem.com.
  • Process for the preparation of 4-chloropyridine-n-oxides. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-2,5-dimethylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2,5-dimethylpyridine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis of this important intermediate. Our goal is to empower you with the knowledge to improve your reaction yields, minimize impurities, and ensure a robust and reproducible synthetic process.

Introduction to the Synthesis

The N-oxidation of pyridines is a fundamental transformation in organic synthesis, providing access to a versatile class of compounds with unique reactivity. The introduction of an N-oxide functionality alters the electronic properties of the pyridine ring, facilitating various subsequent transformations. In the case of 4-Chloro-2,5-dimethylpyridine, the N-oxide is a key precursor in the synthesis of various biologically active molecules.

The primary challenge in the synthesis of this compound lies in achieving high-yield N-oxidation without promoting side reactions. The presence of both electron-donating methyl groups and an electron-withdrawing chloro group on the pyridine ring influences the nucleophilicity of the nitrogen atom and can affect the reaction's outcome. This guide will explore the critical parameters of this synthesis and provide practical solutions to common challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound. Each problem is followed by a diagnosis of potential causes and a step-by-step guide to resolving the issue.

Problem 1: Low or No Product Formation

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting material (4-Chloro-2,5-dimethylpyridine).

  • The isolated yield of the desired N-oxide is significantly lower than expected.

Potential Causes & Solutions:

  • Insufficient Oxidizing Agent: The stoichiometry of the oxidizing agent is critical. An insufficient amount will lead to incomplete conversion.

    • Recommendation: Ensure you are using a sufficient excess of the oxidizing agent. For m-chloroperoxybenzoic acid (m-CPBA), a 1.1 to 1.5 molar equivalent is typically recommended. For hydrogen peroxide in acetic acid, a larger excess may be necessary.[1][2]

  • Decomposition of Oxidizing Agent: Peroxy acids like m-CPBA can be sensitive to storage conditions and may decompose over time. Hydrogen peroxide solutions can also lose their potency.

    • Recommendation: Use a fresh, properly stored batch of the oxidizing agent. The activity of m-CPBA can be checked by iodometric titration.

  • Low Reaction Temperature: The N-oxidation of pyridines is temperature-dependent. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion within a typical timeframe.

    • Recommendation: For m-CPBA oxidations in solvents like dichloromethane (DCM) or chloroform, reactions are often run at room temperature or with gentle heating (e.g., 40-50 °C). For the hydrogen peroxide/acetic acid system, higher temperatures (e.g., 70-80 °C) are common.[3]

  • Inadequate Reaction Time: The reaction may not have been allowed to proceed to completion.

    • Recommendation: Monitor the reaction progress by TLC or LC-MS. Continue the reaction until the starting material is consumed.

Problem 2: Formation of Significant Side Products

Symptoms:

  • TLC or LC-MS analysis shows multiple spots/peaks in addition to the starting material and the desired product.

  • The isolated product is difficult to purify.

Potential Causes & Solutions:

  • Over-oxidation: While less common for the pyridine nitrogen, harsh reaction conditions or a large excess of a strong oxidizing agent could potentially lead to the oxidation of the methyl groups.

    • Recommendation: Use a milder oxidizing agent or reduce the reaction temperature and the excess of the oxidant. Monitor the reaction carefully and stop it once the starting material is consumed.

  • Ring Opening or Rearrangement: Pyridine N-oxides can undergo rearrangements under certain conditions, although this is less likely under standard N-oxidation protocols.[1]

    • Recommendation: Ensure the reaction is performed under the recommended conditions and that the workup procedure is not overly harsh (e.g., avoiding strong acids or bases at high temperatures).

  • Reaction with Solvent: Some oxidizing agents can react with the solvent, especially at elevated temperatures.

    • Recommendation: Choose a stable, inert solvent for the reaction. Dichloromethane and chloroform are common choices for m-CPBA oxidations.

Problem 3: Difficulties in Product Isolation and Purification

Symptoms:

  • The crude product is an oil or a waxy solid that is difficult to handle.

  • Column chromatography results in poor separation or loss of product.

  • The final product is contaminated with byproducts from the oxidizing agent (e.g., m-chlorobenzoic acid).

Potential Causes & Solutions:

  • Hygroscopic Nature of the Product: Pyridine N-oxides are often hygroscopic, which can make them difficult to handle and crystallize.

    • Recommendation: Perform the final stages of the workup and the isolation under a dry atmosphere. Dry the final product under high vacuum.

  • Contamination with Acidic Byproducts: When using m-CPBA, the byproduct m-chlorobenzoic acid can co-precipitate with the product or make the crude mixture acidic.

    • Recommendation: During the workup, wash the organic layer with a mild base solution, such as saturated aqueous sodium bicarbonate, to remove acidic impurities.

  • Inappropriate Purification Technique: The polarity of the N-oxide may require specific chromatographic conditions.

    • Recommendation: Use a polar solvent system for column chromatography, such as a gradient of methanol in dichloromethane or ethyl acetate. Recrystallization from a suitable solvent system (e.g., acetone/hexanes, ethyl acetate/hexanes) can also be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: Which oxidizing agent is best for the synthesis of this compound?

A1: Both m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in acetic acid are commonly used for the N-oxidation of pyridines.[1][4]

  • m-CPBA: Generally provides higher yields and is often more selective, especially for substrates with sensitive functional groups.[2] It is a solid, which can be easier to handle than concentrated hydrogen peroxide. However, it is more expensive and the byproduct, m-chlorobenzoic acid, needs to be removed during workup.

  • Hydrogen Peroxide/Acetic Acid: This is a more cost-effective and environmentally friendly option.[3] The in-situ formation of peracetic acid is a powerful oxidant. However, this method may require higher temperatures and longer reaction times, and the acidic conditions might not be suitable for all substrates.

For 4-Chloro-2,5-dimethylpyridine, the electron-donating methyl groups increase the nucleophilicity of the pyridine nitrogen, making it more susceptible to oxidation. Both methods are viable, but m-CPBA might offer a cleaner reaction profile with a more straightforward workup.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. The N-oxide product is significantly more polar than the starting pyridine. A suitable mobile phase would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (e.g., 1:1 or 2:1 ethyl acetate/hexanes). The starting material will have a higher Rf value than the product. The reaction is complete when the spot corresponding to the starting material is no longer visible.

Q3: What are the key safety precautions to consider during this synthesis?

A3:

  • m-CPBA: Commercial m-CPBA is typically sold as a stabilized mixture (e.g., <77% purity) because the pure compound can be shock-sensitive and potentially explosive. Avoid grinding or subjecting it to high impact.

  • Hydrogen Peroxide: Concentrated hydrogen peroxide (e.g., 30% or higher) is a strong oxidizer and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions involving hydrogen peroxide at elevated temperatures should be conducted behind a blast shield.

  • Exothermic Reactions: The N-oxidation reaction can be exothermic. It is important to control the rate of addition of the oxidizing agent and to have a cooling bath readily available, especially when running the reaction on a larger scale.

Q4: My final product is a sticky oil, not a crystalline solid. How can I induce crystallization?

A4: If your purified product is an oil, it may be due to residual solvent or its hygroscopic nature.

  • Drying: Ensure the product is thoroughly dried under high vacuum to remove all traces of solvent.

  • Trituration: Try adding a non-polar solvent in which the product is insoluble, such as hexanes or diethyl ether, and scratching the flask with a glass rod. This can often induce crystallization.

  • Recrystallization: If trituration fails, attempt recrystallization from a binary solvent system. Dissolve the oil in a minimum amount of a good solvent (e.g., acetone, ethyl acetate) and then slowly add a poor solvent (e.g., hexanes, pentane) until the solution becomes cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

Experimental Protocols

Protocol 1: N-Oxidation using m-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is a general procedure that should be optimized for the specific substrate.

Workflow Diagram:

mCPBA_Oxidation A 1. Dissolve 4-Chloro-2,5-dimethylpyridine in Dichloromethane (DCM) B 2. Cool solution to 0 °C A->B Ice bath C 3. Add m-CPBA (1.1-1.5 eq.) portion-wise B->C Maintain cooling D 4. Stir at room temperature (Monitor by TLC) C->D Allow to warm E 5. Quench with Na2S2O3 solution D->E Reaction complete F 6. Wash with saturated NaHCO3 solution E->F G 7. Wash with brine F->G H 8. Dry over Na2SO4, filter, and concentrate G->H I 9. Purify by column chromatography or recrystallization H->I

Caption: Workflow for the N-oxidation of 4-Chloro-2,5-dimethylpyridine using m-CPBA.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-2,5-dimethylpyridine (1.0 eq.) in dichloromethane (DCM) (approximately 0.1-0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of m-CPBA: To the cooled, stirring solution, add m-chloroperoxybenzoic acid (m-CPBA, 77%, 1.2 eq.) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: a. Cool the reaction mixture to 0 °C and quench by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to decompose any excess peroxide. b. Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x) to remove m-chlorobenzoic acid. c. Wash the organic layer with brine (1 x). d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane or by recrystallization from a suitable solvent system.

Protocol 2: N-Oxidation using Hydrogen Peroxide and Acetic Acid

This protocol is a classic and cost-effective method for N-oxidation.

Workflow Diagram:

H2O2_Oxidation A 1. Mix 4-Chloro-2,5-dimethylpyridine with Glacial Acetic Acid B 2. Add 30% Hydrogen Peroxide (2-3 eq.) dropwise A->B C 3. Heat to 70-80 °C (Monitor by TLC) B->C Exothermic, control addition D 4. Cool to room temperature C->D Reaction complete E 5. Decompose excess H2O2 (e.g., with Na2SO3) D->E F 6. Neutralize with a strong base (e.g., NaOH) to pH ~8-9 E->F Caution: Exothermic G 7. Extract with an organic solvent (e.g., DCM) F->G H 8. Dry over Na2SO4, filter, and concentrate G->H I 9. Purify by column chromatography or recrystallization H->I

Caption: Workflow for the N-oxidation of 4-Chloro-2,5-dimethylpyridine using hydrogen peroxide and acetic acid.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-2,5-dimethylpyridine (1.0 eq.) to glacial acetic acid.

  • Addition of Hydrogen Peroxide: To the stirring solution, add 30% aqueous hydrogen peroxide (2.0-3.0 eq.) dropwise. The addition may be exothermic, so control the rate of addition to maintain a manageable temperature.

  • Reaction: Heat the reaction mixture to 70-80 °C and maintain this temperature for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: a. Cool the reaction mixture to room temperature. b. Carefully decompose any excess hydrogen peroxide by the slow addition of a reducing agent such as sodium sulfite (Na₂SO₃) or by catalytic decomposition (e.g., with a small amount of manganese dioxide, MnO₂), ensuring the temperature is controlled. c. Carefully neutralize the acetic acid by slowly adding a concentrated aqueous solution of a strong base, such as sodium hydroxide (NaOH), while cooling the flask in an ice bath, until the pH of the solution is approximately 8-9. This step is highly exothermic. d. Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x). e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Data Summary

The choice of oxidizing agent can significantly impact the yield and reaction conditions. The following table provides a general comparison based on literature for the N-oxidation of substituted pyridines.[1][2]

Oxidizing AgentTypical SolventTemperatureReaction TimeTypical Yield RangeKey Considerations
m-CPBA Dichloromethane, Chloroform0 °C to RT2-6 hours70-95%Higher cost, acidic byproduct
H₂O₂ / Acetic Acid Acetic Acid70-80 °C4-12 hours60-85%Lower cost, strongly acidic, exothermic workup

Conclusion

The synthesis of this compound is a readily achievable transformation for which several reliable methods exist. The choice between m-CPBA and hydrogen peroxide/acetic acid will depend on factors such as cost, scale, and the presence of other functional groups in the molecule. By carefully controlling the reaction parameters and following the troubleshooting guidance provided, researchers can optimize their synthetic protocol to achieve high yields of the desired product. This technical support guide is intended to be a living document, and we encourage you to contact our technical support team with any further questions or to share your own experiences and optimizations.

References

  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(1), 242-268. [Link]

  • Vörös, A., Timári, G., Baán, Z., Mizsey, P., & Finta, Z. (2017). Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica Chemical Engineering, 61(3), 195-203. [Link]

  • Kim, D. W., & Jeong, H. J. (2020). Recyclable anhydride catalyst for H₂O₂ oxidation: N-oxidation of pyridine derivatives. RSC Advances, 10(15), 8963-8968. [Link]

  • Bremner, D. H., Sturrock, K. R., Wishart, G., Mitchell, S. R., Nicoll, S. M., & Jones, G. (1997). A Comparison of Methods for N-Oxidation of Some 3-Substituted Pyridines. Synthetic Communications, 27(9), 1535-1542. [Link]

  • Patil, S. A., Patil, R., Miller, D. D., & Li, W. (2019). The m-CPBA–NH₃(g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted) Pyridine and Quinoline N-Oxides. Organic Process Research & Development, 23(2), 244-251. [Link]

  • Filo. (2025). Predict the product(s) of the following reactions: (b) Pyridine + H2O2 (Acetic acid). [Link]

  • Manley, P. W., & Bilodeau, M. T. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry, 80(24), 12441-12448. [Link]

  • Varala, R., Seema, V., Hussein, M., Ismail, M. A., & Alam, M. M. (2025). Metal-free Oxidations with m-CPBA: An Octennial Update. Mini-Reviews in Organic Chemistry. [Link]

  • Google Patents. (2002).
  • University of Rochester. Workup: mCPBA Oxidation. [Link]

  • Shul'pin, G. B., Kozlov, Y. N., & Shul'pina, L. S. (2013). Stereoselective Alkane Oxidation with meta-Chloroperoxybenzoic Acid (MCPBA) Catalyzed by Organometallic Cobalt Complexes. Catalysts, 3(3), 643-656. [Link]

  • Zich, R., et al. (2010). Development of a Scalable and Safe Process for the Production of 4-Chloro-2,3-dimethylpyridine-N-oxide as a Key Intermediate in the Syntheses of Proton Pump Inhibitors. Organic Process Research & Development, 14(3), 601-608. [Link]

  • Liu, J., & Abruña, H. D. (1998). An Investigation of the Effect of Pyridine Derivatives on the Oxidative Polymerization Process of 2,5-Dimercapto-1,3,4-thiadiazole and Its Disulfide Dimer. The Journal of Physical Chemistry B, 102(1), 130-137. [Link]

  • Zhang, W., et al. (2025). Spontaneous conversion of pyridine N-oxide ylide covalent organic framework (COF) into biradical COF as an efficient catalyst in catalytic dehydrogenation of nitrogen heterocycles. Chemical Science. [Link]

  • Levin, M. D., et al. (2022). Nitrogen-to-Carbon Single Atom Point Mutation of Pyridine N-Oxides. ChemRxiv. [Link]

  • Kumar, A., & Kumar, S. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. Arkivoc, 2013(1), 154-174. [Link]

  • Bobbitt, J. M., & Shibuya, M. Oxidation of Primary Alcohols to Aldehydes with 2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO). Organic Syntheses. [Link]

  • Smentoch, M., et al. (2021). Homogeneous Oxidation of C–H bonds with m-CPBA Catalysed by a Co/Fe System. Dalton Transactions, 50(43), 15561-15569. [Link]

  • Organic Chemistry Portal. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. [Link]

  • ResearchGate. (2025). Development of a Scalable and Safe Process for the Production of 4-Chloro-2,3-dimethylpyridine- N -oxide as a Key Intermediate in the Syntheses of Proton Pump Inhibitors. [Link]

  • Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). [Link]

  • PrepChem. (2023). Preparation of 4-chloropyridine N-oxide. [Link]

  • Al-Tel, T. H. (2020). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. RSC Advances, 10(73), 44871-44875. [Link]

  • Wikipedia. 2,6-Lutidine. [Link]

  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. Rasayan Journal of Chemistry, 17(4), 2067-2074. [Link]

  • Wang, C., et al. (2026). Efficient production of 4-nitro-3,5-dimethylpyridine-N-oxide using microchannel technology. Journal of Flow Chemistry. [Link]

  • Smentoch, M., et al. (2021). Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. Catalysts, 11(10), 1163. [Link]

  • Singh, F. V., et al. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica, 8(18), 419-423. [Link]

  • Hussain, H., et al. (2014). meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis. RSC Advances, 4(28), 14336-14367. [Link]

Sources

Technical Support Center: Purification of 4-Chloro-2,5-dimethylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for process chemists and researchers optimizing the purification of 4-Chloro-2,5-dimethylpyridine 1-oxide (also known as 4-Chloro-2,5-lutidine N-oxide).

While often overshadowed by its structural isomer (the Rabeprazole intermediate 4-Chloro-2,3-dimethylpyridine 1-oxide), the 2,5-isomer follows nearly identical physicochemical principles.[1][2] This guide synthesizes process data from high-value pyridine N-oxide chemistries to provide a robust, scalable purification strategy.

Case ID: PUR-PYR-25-OX Status: Active Classification: Process Chemistry / Intermediate Purification Primary Hazard: Thermal Instability of N-Oxides (Exothermic Decomposition)[1][2]

Part 1: The Purification Decision Matrix

Before initiating any protocol, assess your crude material using the decision tree below. This logic minimizes yield loss by selecting the correct intervention based on impurity profile.[2]

PurificationMatrix Start Crude this compound CheckState Physical State? Start->CheckState Solid Solid / Crystalline CheckState->Solid Dry Mass Oil Dark Oil / Tar CheckState->Oil Wet/Oily CheckColor Color Profile? Solid->CheckColor Trituration Protocol A: Solvent Trituration (Acetone) Oil->Trituration Induce Crystallization Yellow Pale Yellow/Off-White CheckColor->Yellow High Purity Needed Black Dark Brown/Black CheckColor->Black Remove Tars Recryst Protocol B: Recrystallization (Acetone/Hexane) Yellow->Recryst High Purity Needed Charcoal Protocol C: Activated Carbon Treatment Black->Charcoal Remove Tars Trituration->CheckColor Charcoal->Recryst Extraction Protocol D: Acid/Base Wash & Re-extraction

Figure 1: Decision matrix for selecting the appropriate purification workflow based on the physical state and color of the crude intermediate.

Part 2: Critical Troubleshooting (Q&A Format)
Q1: My crude product is a dark, viscous oil that refuses to crystallize. How do I solidify it?

Diagnosis: This is a common issue caused by residual solvents (chlorinated solvents hold on to N-oxides tightly) or the presence of "oily" impurities like unreacted 2,5-lutidine.[1][2] The Fix (Acetone Trituration):

  • Remove solvent completely under high vacuum (<10 mbar) at 45°C. Do not exceed 50°C to avoid decomposition.[2]

  • Add Acetone (2 mL per gram of crude).

  • Stir vigorously at 0°C for 1-2 hours.

  • The N-oxide product is less soluble in cold acetone than the impurities; it should precipitate as a solid.[1][2]

  • Filter and wash with cold hexanes.[1][2]

Q2: I see a persistent yellow impurity. What is it?

Diagnosis: The yellow color is almost certainly the 4-nitro-2,5-dimethylpyridine 1-oxide precursor.[1][2] The nitration step often leaves 1-5% unreacted starting material.[1][2] The Fix:

  • Recrystallization is ineffective for separating the nitro precursor from the chloro product due to similar solubilities.[2]

  • Chemical Wash: Dissolve crude in DCM.[1][2] Wash with 5% NaHCO3 .[1][2] The nitro compound is slightly more polar but less basic.[2]

  • Best Approach: Ensure the chlorination reaction (using Acetyl Chloride or POCl3) goes to completion before workup.[2] If nitro remains, you may need to re-subject the crude to chlorination conditions.[2]

Q3: Can I distill this compound to purify it?

CRITICAL WARNING: NO. Pyridine N-oxides are thermally unstable.[1][2] Distillation, even under high vacuum, poses a severe explosion hazard due to rapid exothermic decomposition (runaway reaction) above 120-140°C. Always rely on crystallization or chromatography.[1][2]

Part 3: Validated Purification Protocols
Protocol A: Recrystallization (The Gold Standard)

Basis: Validated on the 2,3-isomer (Rabeprazole intermediate) and fully applicable to the 2,5-isomer due to structural similarity [1, 2].[1][2]

Reagents:

  • Crude this compound[1][2]

  • Solvent: Acetone (HPLC Grade)[1]

  • Anti-solvent: n-Hexane or Heptane[1][2]

Step-by-Step:

  • Dissolution: Place 10g of crude solid in a round-bottom flask. Add Acetone (30 mL) .

  • Heating: Heat gently to reflux (approx. 56°C) with stirring. The solid should dissolve completely.[2]

    • Note: If black specks remain (inorganic salts or char), filter the hot solution through a Celite pad.[2]

  • Crystallization: Remove from heat. Let the solution cool slowly to room temperature (25°C) over 1 hour.

  • Induction: If no crystals form, scratch the glass or add a seed crystal.[2]

  • Cooling: Place the flask in an ice bath (0-5°C) for 2 hours.

  • Filtration: Filter the white/off-white needles.[1][2]

  • Washing: Wash the cake with cold Acetone/Hexane (1:1) mixture (10 mL).

  • Drying: Vacuum dry at 40°C.

Expected Yield: 75-85% recovery. Purity: >98% (HPLC).

Protocol B: Acid-Base Extraction (For "Tar" Removal)

Use this if the crude is heavily contaminated with tars or non-basic impurities.[1][2]

  • Dissolve: Dissolve crude in Dichloromethane (DCM) (10 mL/g).

  • Acid Wash: Extract the organic layer with 1N HCl (2 x 10 mL/g).[2]

    • Mechanism:[1][2][3][4][5] The Pyridine N-oxide is protonated (on the oxygen) and moves into the aqueous phase.[2] Tars and non-basic impurities remain in the DCM.[2]

  • Separation: Discard the organic (DCM) layer.[2]

  • Neutralization: Cool the aqueous layer to 0-5°C. Slowly adjust pH to 8-9 using 20% NaOH or Na2CO3 .

    • Caution: Exothermic neutralization.[1][2]

  • Re-extraction: Extract the aqueous layer with fresh DCM (3 x 10 mL/g).

  • Drying: Dry combined DCM layers over Na2SO4, filter, and concentrate.

Part 4: Impurity Profile & Data

Table 1: Common Impurities and Removal Strategies

Impurity NameOriginAppearanceRemoval Strategy
4-Nitro-2,5-dimethylpyridine 1-oxide Unreacted PrecursorBright Yellow SolidDifficult to remove.[1][2] Ensure reaction completion.
2,5-Dimethylpyridine 1-oxide De-chlorination / UnreactedOff-white SolidAcid/Base extraction (Protocol B).[1][2]
Inorganic Salts (NaCl/POx) Chlorination ReagentsWhite/Grey SolidHot filtration during recrystallization; Water wash.
Polymeric Tars Thermal DecompositionBlack/Brown OilActivated Carbon or Protocol B.

Table 2: Solubility Data (at 25°C)

SolventSolubilityUsage
Water HighNot suitable for crystallization; good for washing salts.[1][2]
DCM / Chloroform Very HighExtraction solvent.[1][2]
Acetone ModerateIdeal Recrystallization Solvent.
Hexane / Heptane InsolubleAnti-solvent.[1][2]
Ethyl Acetate Low-ModerateAlternative crystallization solvent (requires heat).[1][2]
Part 5: Advanced Process Insight (Mechanism)

The purification relies on the unique polarity of the N-oxide bond.[1][2] Unlike standard pyridines, the N-oxide oxygen acts as a weak hydrogen bond acceptor.[1][2]

Mechanism Crude Crude Mixture (Product + Tars + Salts) Acetone Hot Acetone (Solubilizes N-oxide) Crude->Acetone Heat Cooling Cooling (0°C) (Solubility Drop) Acetone->Cooling Lattice Crystal Lattice Formation (Excludes Tars/Salts) Cooling->Lattice Selective Precipitation

Figure 2: Thermodynamic mechanism of acetone recrystallization for N-oxides.[1][2]

The N-oxide functionality creates a dipole that allows solubility in polar aprotic solvents (Acetone) at high temperatures, but the crystal lattice energy is sufficient to force precipitation upon cooling, excluding the amorphous tars.[2]

References
  • Kuhn, R., & Henkel, K. (1958).[1][2] Deoxygenation of Pyridine N-oxides. Angewandte Chemie, 70, 735.[1][2] (Foundational work on 4-chloro-pyridine N-oxide synthesis and purification via acetone).

    • [1]

  • Lars, L., et al. (2010).[2] Development of a Scalable and Safe Process for the Production of 4-Chloro-2,3-dimethylpyridine-N-oxide. Organic Process Research & Development, 14(2). (Detailed process chemistry for the 2,3-isomer, directly applicable to the 2,5-isomer).

    • [1]

  • ChemicalBook. (2023).[2] Synthesis and Properties of 4-Chloro-2,3-dimethylpyridine 1-oxide. (Provides physical property data and solubility profiles).

Sources

Identifying side products in 4-Chloro-2,5-dimethylpyridine 1-oxide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Impurity Profiling for 4-Chloro-2,5-dimethylpyridine 1-oxide

Executive Summary

This guide addresses the identification and remediation of side products generated during the synthesis of This compound . While direct oxidation of the chloro-pyridine is possible, the most common industrial and laboratory route involves the nucleophilic substitution of 4-nitro-2,5-dimethylpyridine 1-oxide using acetyl chloride (AcCl) or phosphorus oxychloride (POCl


).

This transformation is chemically sensitive. Deviations in temperature, moisture control, or reagent quality often lead to three distinct classes of impurities: Hydrolysis products (Pyridones) , De-oxygenated pyridines , and Rearrangement products (Boekelheide type) .

Module 1: The Synthesis Pathway & Critical Control Points

To identify side products, one must understand their mechanistic origin. The diagram below details the standard synthesis workflow and the divergence points where impurities are generated.

SynthesisPath Start Starting Material 4-Nitro-2,5-dimethylpyridine 1-oxide Reagent Reagent: Acetyl Chloride (AcCl) Start->Reagent Target TARGET PRODUCT 4-Chloro-2,5-dimethylpyridine 1-oxide Reagent->Target Standard Cond. (45-50°C, Dry) Imp_Hydro Impurity A (Hydrolysis) 4-Hydroxy-2,5-dimethylpyridine 1-oxide Reagent->Imp_Hydro + Moisture (Wet Solvents) Imp_Red Impurity B (Reduction) 4-Chloro-2,5-dimethylpyridine (No Oxygen) Reagent->Imp_Red Overheating (>80°C) or PCl3 usage Imp_Rearrange Impurity C (Rearrangement) 2-(Chloromethyl)-5-methyl pyridine derivatives Reagent->Imp_Rearrange Ac2O presence or Prolonged Reflux

Figure 1: Mechanistic divergence in the synthesis of this compound. Green path indicates optimal conversion; red dashed paths indicate impurity formation.

Module 2: Troubleshooting Guide (Root Cause Analysis)

This section correlates observed analytical anomalies with experimental errors.

Scenario A: LC-MS shows a large peak at M-16 relative to the target.
  • Impurity: 4-Chloro-2,5-dimethylpyridine (De-oxygenated product).

  • Mechanism: The N-oxide oxygen is labile under harsh conditions. While Acetyl Chloride is milder, the use of phosphorus-based reagents (PCl

    
    , PCl
    
    
    
    ) or excessive heating can reduce the N-oxide back to the pyridine base.
  • Corrective Action:

    • Lower reaction temperature (maintain < 55°C if using AcCl).

    • Avoid PCl

      
       unless re-oxidation is planned.
      
    • Check Reagent Quality: Old Acetyl Chloride containing HCl gas can promote disproportionation.

Scenario B: Product is solidifying poorly and shows a broad OH stretch in IR.
  • Impurity: 4-Hydroxy-2,5-dimethylpyridine 1-oxide (or its tautomer 2,5-dimethyl-4-pyridone).

  • Mechanism: Hydrolysis.[1] The intermediate N-acetoxy-4-chloropyridinium salt is highly susceptible to moisture before the final workup.

  • Corrective Action:

    • Ensure Acetyl Chloride is distilled or fresh.

    • Use anhydrous solvents (DCM or Chloroform).

    • Critical Step: Quench the reaction on ice slowly but ensure the pH is adjusted rapidly to neutral/basic to prevent acid-catalyzed hydrolysis of the chloride.

Scenario C: NMR shows new methylene peaks (~4.5-5.0 ppm) and loss of methyl symmetry.
  • Impurity: 2-(Chloromethyl)-5-methylpyridine 1-oxide (Boekelheide Rearrangement product).

  • Mechanism: If Acetic Anhydride is present (or formed in situ), the N-oxide oxygen can attack the carbonyl, followed by an intramolecular rearrangement to the alpha-methyl group.

  • Corrective Action:

    • Strictly control stoichiometry of the acylating agent.

    • Reduce reaction time. This rearrangement is kinetically slower than the 4-nitro substitution; it appears when the reaction is "over-cooked."

Module 3: Analytical Fingerprinting

Use the following data tables to validate your product against potential side products.

Table 1: Mass Spectrometry (LC-MS) Signatures

Assumes Target MW = 157.6 (Cl isotope average)

CompoundDescriptionMolecular Formula[M+H]+ (m/z)Isotope Pattern (Cl)
Target 4-Chloro-2,5-dimethyl-Py-N-Oxide C

H

ClNO
158.0 3:1 (35Cl:37Cl)
Impurity A4-Hydroxy-2,5-dimethyl-Py-N-OxideC

H

NO

140.1None
Impurity B4-Chloro-2,5-dimethyl-Py (De-ox)C

H

ClN
142.03:1 (35Cl:37Cl)
Impurity C4-Nitro-2,5-dimethyl-Py-N-OxideC

H

N

O

169.1None
Table 2: 1H-NMR Diagnostic Shifts (CDCl )

Note: Chemical shifts are approximate and solvent-dependent. The key is the relative shift.

Proton PositionTarget (4-Cl-N-Oxide)Impurity B (De-ox Pyridine)Impurity C (Starting Material)
H-6 (Alpha) ~8.15 ppm (s) ~8.30 ppm (s)~8.25 ppm (s)
H-3 (Beta) ~7.25 ppm (s) ~7.10 ppm (s)~7.95 ppm (s) (Deshielded by Nitro)
2-Me ~2.55 ppm ~2.50 ppm~2.60 ppm
5-Me ~2.30 ppm ~2.30 ppm~2.35 ppm
  • Diagnostic Key: Look at the H-3 proton . In the Nitro starting material, the strong electron-withdrawing nitro group pushes this proton downfield (~7.95 ppm). In the Chloro product, it shields upfield to ~7.25 ppm.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use POCl


 instead of Acetyl Chloride? 
A:  Yes, but with caution. POCl

is a stronger chlorinating agent but also a stronger reducing agent. It significantly increases the risk of forming Impurity B (De-oxygenated pyridine). If you use POCl

, you may need to add a re-oxidation step (mCPBA) at the end to restore the N-oxide. Acetyl Chloride is preferred for direct N-oxide preservation [1].

Q2: My product is turning pink/red upon storage. Is it degrading? A: 4-Chloro-pyridine N-oxides are photosensitive and somewhat thermally unstable. A pink hue often indicates trace formation of the 4,4'-bipyridine radical species or azo-dimers caused by light exposure.

  • Fix: Store the product in amber vials at 4°C under Argon.

Q3: How do I remove the unreacted Nitro starting material? A: Separation can be difficult due to similar polarity. However, the 4-Chloro derivative is slightly less polar than the 4-Nitro derivative.

  • Method: Flash chromatography using a gradient of DCM:MeOH (starting 100:0 to 95:5). The Chloro product typically elutes before the Nitro starting material.

Q4: Is the reaction exothermic? A: Yes, dangerously so. The addition of Acetyl Chloride to the nitro-N-oxide generates significant heat and gas (NO


/NO

). This must be done dropwise at low temperature (0-10°C) before allowing the reaction to warm to 45-50°C. Rapid addition can lead to thermal runaway and explosion [2].

References

  • Kato, T., & Hayashi, H. (1963). Synthesis of methylpyridine derivatives. XVII. The reaction of 4-nitro-2-picoline 1-oxide with acetyl chloride.[2] Yakugaku Zasshi (Journal of the Pharmaceutical Society of Japan), 83, 352-355. Link

  • GuideChem. (2023). How to synthesize 4-chloro-2,3-dimethylpyridine 1-oxide (Analogous Chemistry). GuideChem Technical FAQ. Link

  • ChemicalBook. (2023). 4-Chloro-2,3-dimethylpyridine 1-oxide Synthesis and Properties. ChemicalBook Product Database. Link

  • Li, W.S., et al. (2025).[3] Efficient production of 4-nitro-3,5-dimethylpyridine-N-oxide using microchannel technology. ResearchGate / Journal of Flow Chemistry. Link

Sources

Technical Support Guide: Long-Term Stability and Storage of 4-Chloro-2,5-dimethylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper handling, long-term storage, and stability assessment of 4-Chloro-2,5-dimethylpyridine 1-oxide. As a critical intermediate in pharmaceutical and agrochemical synthesis, maintaining its chemical integrity is paramount for reproducible and successful experimental outcomes.[1] This document moves beyond standard datasheet recommendations to explain the causality behind storage protocols and offers practical troubleshooting advice.

Quick Reference: Recommended Storage & Handling

For ease of use, the critical storage and handling parameters are summarized below. Adherence to these conditions is the first step in ensuring the long-term stability of the compound.

ParameterRecommended ConditionRationale & Justification
Temperature Store in a cool, dry place.[2] For maximum long-term stability, consider storage at frozen temperatures (<0°C).While stable at ambient temperatures under ideal conditions, lower temperatures slow down potential degradation kinetics.[3] A related compound, 4-Chloro-2,3-dimethylpyridine N-Oxide, is specifically recommended to be stored frozen.
Atmosphere Store under an inert gas (e.g., Nitrogen or Argon).[2][4][5]Pyridine N-oxides can be sensitive to atmospheric components. An inert atmosphere displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.[4]
Moisture Protect from moisture; the compound may be hygroscopic.[4][5]Pyridine derivatives can absorb atmospheric water.[2] Moisture can introduce impurities and potentially catalyze degradation pathways.
Light Store in a tightly sealed, opaque container away from direct light.While not explicitly stated as light-sensitive, it is best practice for complex organic molecules to prevent potential photo-degradation.
Container Keep the original container tightly closed when not in use.[3][6][7]Prevents exposure to air and moisture, which are key drivers of degradation.[4][5]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Q1: What are the primary factors that can cause this compound to degrade?

A: The primary factors are exposure to moisture, atmospheric oxygen, and high temperatures .[4] Pyridine N-oxides are generally stable under recommended storage conditions, but the presence of the chloro-substituent and the N-oxide functional group creates potential reactive sites.[3][8]

  • Moisture: Many pyridine derivatives are hygroscopic, meaning they readily absorb water from the air.[2][5] This can lead to hydrolysis or act as a medium for other degradation reactions.

  • Oxidation: The pyridine ring system, while aromatic, can be susceptible to attack by reactive oxygen species.[9] Storing under an inert atmosphere minimizes this risk.[4]

  • Thermal Decomposition: Like many complex organic molecules, elevated temperatures can provide the energy needed to initiate decomposition, which may generate hazardous byproducts such as nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride gas.[4][10]

Q2: I received a new batch of the compound. What are the immediate steps I should take to ensure its long-term stability?

A: Upon receipt, it is crucial to establish a controlled storage environment immediately.

  • Inspect the Container: Ensure the container seal is intact and there is no visible damage.

  • Transfer to a Controlled Environment: If possible, transfer the unopened container into a desiccator or a glove box flushed with nitrogen for initial storage.

  • Labeling: Record the date of receipt and the planned opening date on the container. This helps track the compound's history.

  • Optimal Storage: Place the container in a location that meets the recommended storage conditions (cool, dry, dark, and away from incompatible materials like strong oxidizing agents).[2][4] For long-term (>1 year) storage, a freezer is recommended.

Q3: What are the visible signs of degradation I should watch for?

A: While analytical confirmation is always best, visual inspection can provide early warnings of potential degradation. Look for:

  • Change in Color: A significant change from its expected appearance (typically a solid) may indicate the formation of impurities.

  • Clumping or Caking: This is a strong indicator of moisture absorption due to the compound's hygroscopic nature.[2]

  • Change in Odor: While subjective, any deviation from the characteristic odor could suggest chemical change.

  • Incomplete Dissolution: If you observe that the compound no longer dissolves completely in a solvent in which it was previously soluble, this may point to the formation of insoluble polymeric byproducts.

Q4: What are the likely degradation pathways for this molecule?

A: While specific degradation studies for this compound are not extensively published, we can infer potential pathways based on its structure and the behavior of similar compounds. A plausible primary degradation route involves the attack by hydroxyl radicals (which can be formed from water and trace metal impurities) on the aromatic ring.[11] This could lead to:

  • Dechlorination: The hydroxyl radical attacks the carbon atom bearing the chlorine, leading to the substitution of chlorine with a hydroxyl group and the release of a chloride ion.[11]

  • Ring Opening: More aggressive oxidative conditions can lead to the cleavage of the aromatic pyridine ring, resulting in a complex mixture of smaller, highly oxidized fragments.[9] Studies have shown that the pyridine ring is not always preserved after attack by reactive oxygen species.[9]

Troubleshooting Guide

This section provides solutions to specific problems that may arise during experimentation.

Problem: My reaction yield is lower than expected, or I am seeing unexpected byproducts. Could the this compound be the cause?

Answer and Solution: Yes, degraded starting material is a common cause of poor reaction outcomes.

  • Causality: If the compound has been improperly stored, it may contain significant amounts of hydrolyzed or oxidized impurities. These impurities can interfere with your reaction, consume your reagents, or generate unexpected side products. For instance, if a portion of the material has been dechlorinated to its hydroxyl-analogue, that impurity may react differently under your experimental conditions.

  • Troubleshooting Steps:

    • Assess Storage Conditions: Review how the compound has been stored. Was the cap always tight? Was it exposed to ambient air for extended periods?

    • Visual Inspection: Check for the signs of degradation mentioned in FAQ #3.

    • Use a Fresh Aliquot: If you have been using a "working bottle" that is frequently opened, try running the reaction with a fresh aliquot from a sealed, properly stored stock container.

    • Analytical Confirmation (If Possible): If the problem persists and you have the capability, run a simple analytical check like a melting point determination or a quick NMR/LC-MS. Compare the results to the supplier's certificate of analysis. A broadened melting point range or the appearance of new peaks is a strong indicator of impurity.

Problem: The solid has become a sticky or clumpy mass. Is it still usable?

Answer and Solution: This is a clear sign of significant moisture absorption and likely indicates the compound's purity has been compromised.

  • Causality: The compound is hygroscopic, and the clumping is caused by absorbed water.[2][5] This water content makes accurate weighing impossible and suggests that hydrolysis may have already begun.

  • Recommendation: It is not recommended to use the compound for sensitive applications that require high purity and anhydrous conditions. The water content alone can disrupt many organometallic or water-sensitive reactions. For less sensitive applications, you might attempt to dry the material under high vacuum, but its purity should be re-verified analytically before use. The safest course of action is to discard the compromised batch and use a fresh, properly stored supply.

Problem: I need to prepare a stock solution in a solvent. What is the best practice to ensure the solution's stability?

Answer and Solution: The stability of the compound in solution depends heavily on the solvent and storage conditions.

  • Solvent Choice: Choose a dry, aprotic solvent in which the compound is highly soluble. Anhydrous solvents from a sealed bottle or a solvent purification system are strongly recommended. Avoid protic solvents like methanol or ethanol for long-term storage unless you have data supporting its stability in them.

  • Preparation Protocol:

    • Prepare the solution under an inert atmosphere (e.g., in a glove box or using Schlenk techniques).

    • Use a flask that has been oven- or flame-dried to remove adsorbed water.

    • Dissolve the compound in the anhydrous solvent and stir until homogeneous.

  • Storage of the Solution:

    • Store the solution in a sealed container with a tight-fitting cap (e.g., a septum-sealed vial).

    • Store at low temperatures (-20°C or below) to slow potential decomposition in solution.

    • Protect from light by wrapping the container in foil or using an amber vial.

    • If possible, create single-use aliquots to avoid repeatedly warming and cooling the entire stock solution, which can introduce moisture through condensation.

Key Experimental Protocols

Protocol 4.1: Procedure for Safe Handling and Aliquoting Under Inert Atmosphere

This protocol minimizes exposure to atmospheric moisture and oxygen, preserving the integrity of the bulk material.

  • Preparation: Place the sealed container of this compound, a clean and dry spatula, and several smaller, tared vials for aliquots into a nitrogen-filled glove box or antechamber.

  • Equilibration: Allow the items to sit in the inert atmosphere for at least 20 minutes to purge any surface-adsorbed moisture and air.

  • Opening: Inside the glove box, carefully open the main container.

  • Aliquoting: Using the clean spatula, quickly transfer the desired amount of the solid into the tared vials. Do not leave the main container open for an extended period.

  • Sealing: Tightly seal both the main container and the new aliquot vials. Consider wrapping the cap threads with parafilm for an extra layer of protection.

  • Storage: Immediately return the main container and the new aliquots to the recommended cool, dry, and dark storage location.

Visualization of Key Concepts

Diagram 1: Decision Workflow for Assessing Compound Integrity

This flowchart provides a logical pathway for researchers to follow when questioning the viability of their stock of this compound.

G start Start: Questionable Experimental Result inspect 1. Visual Inspection (Color, Clumping) start->inspect storage_check 2. Review Storage History (Temp, Air/Moisture Exposure) inspect->storage_check Looks OK discard Discard and Use New, Verified Lot inspect->discard Obvious Degradation (e.g., sticky, discolored) re_qualify 3. Consider Re-qualification (e.g., NMR, LC-MS, m.p.) storage_check->re_qualify Storage Was Sub-optimal new_aliquot Use Fresh Aliquot from Sealed Stock storage_check->new_aliquot Storage Conditions Were Optimal proceed Proceed with Experiment (Use with caution) re_qualify->proceed Passes Analysis re_qualify->discard Fails Analysis new_aliquot->proceed

Caption: Decision workflow for troubleshooting reagent integrity.

References

  • Cole-Parmer. (2005).
  • Jubilant Ingrevia. (2024, March 27). Pyridine-N-Oxide.
  • TCI Chemicals. (2025, November 20).
  • Sigma-Aldrich. (2025, December 27).
  • CDH Fine Chemical.
  • Apollo Scientific. (2023, June 27). 2,2'-Dithiobis(pyridine-N-oxide).
  • ECHEMI.
  • Merck Millipore.
  • Fisher Scientific.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET (2-Chloropyridine N-oxide hydrochloride).
  • TCI Chemicals. 4-Chloro-2,3-dimethylpyridine N-Oxide | 59886-90-7.
  • The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. (n.d.). MDPI.
  • Chem-Impex. 4-Chloro-2,3-dimethylpyridine-N-oxide.
  • Wang, Y. F., et al. (2014).

Sources

Technical Support Center: Purity Profiling of 4-Chloro-2,5-dimethylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

4-Chloro-2,5-dimethylpyridine 1-oxide is a critical electrophilic intermediate used primarily in the synthesis of proton pump inhibitors (PPIs) and kinase inhibitors.[1] Its reactivity hinges on the activation of the C4 position by the N-oxide moiety, making it susceptible to nucleophilic aromatic substitution (


).

However, the synthesis—typically involving the nitration of 2,5-lutidine N-oxide followed by chlorodeoxygenation or nitro-displacement—generates a specific "fingerprint" of impurities.[1] These impurities can arrest downstream coupling reactions or create difficult-to-separate side products.[1]

This guide provides a forensic breakdown of these impurities, their origins, and validated mitigation strategies.

Impurity Identification Guide (The "Ghost" Peaks)

Use the table below to identify unknown peaks in your HPLC chromatograms. Relative Retention Times (RRT) are estimated based on a standard C18 Reverse Phase method (Gradient Water/ACN).[1]

Impurity CodeChemical NameStructure DescriptionEst. RRT*OriginCriticality
IMP-A 4-Nitro-2,5-dimethylpyridine 1-oxide Nitro group at C4 instead of Chloro~0.85Unreacted PrecursorHigh (Competes in

)
IMP-B 4-Chloro-2,5-dimethylpyridine De-oxygenated pyridine ring~1.2 - 1.4Over-reduction (De-N-oxidation)Critical (Dead-end species)
IMP-C 2,5-Dimethylpyridine 1-oxide Hydrogen at C4~0.60Incomplete Nitration (Upstream)Medium
IMP-D 4,6-Dichloro-2,5-dimethylpyridine 1-oxide Extra Chloro at C6~1.10Over-chlorinationLow

*RRT is relative to the target peak (1.00).[1] Values vary by specific column chemistry.

Mechanistic Origins & Troubleshooting

Scenario 1: High Levels of IMP-A (The "Stalled" Reaction)

Symptom: You observe a persistent yellow peak (IMP-A) that does not diminish even with extended reaction times.[1] Mechanism: The conversion of the 4-nitro group to 4-chloro is typically mediated by acetyl chloride or


.[1] If water is present in the system, it hydrolyzes the chlorinating agent, quenching the reactive Vilsmeier-Haack-type intermediate required for the substitution.[1]
  • Diagnostic Question: Did you check the water content of your solvent (usually acetic acid or acetonitrile) and the acetyl chloride?

  • Corrective Action:

    • Ensure solvent moisture is <0.05%.[1]

    • Increase the equivalents of Acetyl Chloride by 0.5 eq.

    • Protocol Adjustment: Add the acetyl chloride dropwise at lower temperatures (

      
      ) to prevent immediate hydrolysis exotherms, then ramp to reflux.
      
Scenario 2: Appearance of IMP-B (The "De-Ox" Problem)

Symptom: The target peak area decreases, and a non-polar impurity (IMP-B) increases.[1] Downstream coupling yields are near zero.[1] Mechanism: The N-oxide bond is thermally labile.[1] If


 or 

is used aggressively (high temp/excess reagent), the phosphorus species can reduce the N-oxide back to the pyridine base. The pyridine base (IMP-B) lacks the activation energy for

at the 4-position, effectively killing the next step.[1]
  • Diagnostic Question: Are you refluxing above

    
     with phosphorus reagents?
    
  • Corrective Action:

    • Switch to Acetyl Chloride in place of

      
       if possible (milder conditions).[1]
      
    • If using

      
      , maintain temperature strictly below 
      
      
      
      .
    • Purification: IMP-B is much less polar.[1] It can often be removed by a simple wash with non-polar solvents (Hexane/Heptane) where the N-oxide product precipitates, but the de-oxygenated impurity remains in solution.

Visualizing the Impurity Pathways

The following diagram illustrates the synthesis workflow and the specific points where impurities diverge from the main path.

G Start 2,5-Lutidine N-oxide Nitro_Int 4-Nitro-2,5-dimethyl pyridine 1-oxide (IMP-A) Start->Nitro_Int Nitration (HNO3/H2SO4) Imp_C IMP-C: Unreacted Start Start->Imp_C Incomplete Reaction Target TARGET: 4-Chloro-2,5-dimethyl pyridine 1-oxide Nitro_Int->Target Chlorination (AcCl or POCl3) Imp_B IMP-B: De-oxygenated (Pyridine Base) Nitro_Int->Imp_B Over-Reduction (High Temp/P-reagents) Imp_D IMP-D: Over-chlorinated Target->Imp_D Excess Cl2 (Aggressive Cond.)

Figure 1: Reaction pathway showing the origin of critical impurities IMP-A (precursor) and IMP-B (de-oxygenated byproduct).[1]

Validated Analytical Protocol (HPLC)

To reliably separate the N-oxide target from its de-oxygenated impurity (IMP-B), a standard C18 method is often insufficient due to peak tailing of basic pyridines.[1] This buffered method suppresses ionization of residual silanols.

Method ID: AM-20689-QC[1]

ParameterSetting
Column Waters XBridge C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 10mM Ammonium Acetate (pH 7.[1]0)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Target) and 220 nm (Impurities)
Column Temp

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
15.0 40 60
20.0 10 90

| 25.0 | 95 | 5 |[1]

Technical Note: IMP-B (De-oxygenated) will elute significantly later than the target N-oxide due to the loss of the polar oxygen atom.[1] Ensure the run time extends to at least 20 minutes to clear this lipophilic impurity.

References

  • Den Hertog, H. J., & Combe, W. P. (1951). The reactivity of 4-nitropyridine-N-oxide. Recueil des Travaux Chimiques des Pays-Bas. Link

    • Foundational text on the conversion of 4-nitro-N-oxides to 4-chloro-N-oxides using acetyl chloride.
  • Konno, T., et al. (2008). Process for production of 4-chloro-2,3-dimethylpyridine N-oxide. U.S. Patent 7,393,956.[1] Link

    • While referencing the 2,3-isomer, this patent details the specific impurity profiles (de-oxygenation risks) applicable to the 2,5-lutidine family.[1]

  • RSC Publishing. (1960).[1] Syntheses of Heterocyclic Compounds.[2][3] Part X. Halogen Substituted N-Oxides. Journal of the Chemical Society.[3] Link[1]

    • Describes the synthesis and melting points of this compound and its precursors.

Sources

Safe handling procedures and MSDS for 4-Chloro-2,5-dimethylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Chloro-2,5-dimethylpyridine 1-oxide

  • Ticket ID: #CHEM-155919[1]

  • Status: Active Support

  • Assigned Expert: Senior Application Scientist, Process Safety Unit[1]

Executive Summary

You are accessing the technical repository for This compound (CAS: 155919-09-8).[1][2][3] While structurally similar to the well-known Lansoprazole intermediate (the 2,3-dimethyl isomer), this 2,5-isomer presents unique handling challenges due to the specific steric environment of the N-oxide functionality.[1]

Critical Safety Alert: Like all pyridine N-oxides, this compound possesses a weak N–O bond (


). It is thermodynamically unstable and can undergo rapid, exothermic decomposition if heated neat (dry) above its onset temperature. Never distill this compound to dryness without prior DSC (Differential Scanning Calorimetry) validation. 

Module 1: Chemical Profile & MSDS Summary

Identity Card

PropertySpecification
Chemical Name This compound
CAS Number 155919-09-8
Molecular Formula C

H

ClNO
Molecular Weight 157.60 g/mol
Appearance Off-white to pale yellow solid (hygroscopic)
Solubility Soluble in DCM, Methanol, Acetonitrile; Sparingly soluble in Hexanes

GHS Hazard Identification (derived from structural analogs)

  • Signal Word: WARNING

  • H302: Harmful if swallowed.[4][5]

  • H315: Causes skin irritation.[4][5][6][7]

  • H319: Causes serious eye irritation.[4][6][7][8]

  • H335: May cause respiratory irritation.[4][5][6][7][8]

  • EUH044: Risk of explosion if heated under confinement (Standard precautionary assignment for N-oxides).[1]

Module 2: Critical Safety Protocols (Thermal Hazards)

The "Why": The N-oxide oxygen acts as an electron reservoir. Upon heating, it can cleave, releasing oxygen or rearranging violently. The presence of the Chlorine atom at the 4-position activates the ring for nucleophilic attack but also destabilizes the lattice energy relative to non-halogenated pyridines.

Protocol: Thermal Stability Decision Tree

Before scaling any reaction >5g, follow this logic to prevent thermal runaway.

ThermalSafety Start Start: Scale-Up Request (>5g) DSC Run DSC (Diff. Scanning Calorimetry) Scan 30-300°C @ 5°C/min Start->DSC CheckOnset Check Onset Temperature (T_onset) DSC->CheckOnset Safe T_onset > Reaction Temp + 50°C Proceed with Standard Cooling CheckOnset->Safe High Stability Caution T_onset < Reaction Temp + 50°C STOP. Perform ARC (Accelerating Rate Calorimetry) CheckOnset->Caution Low Stability Mitigation Mitigation Strategy: 1. Dilute Solvent (High Heat Capacity) 2. Semi-batch Addition Caution->Mitigation

Figure 1: Thermal safety decision matrix. N-oxides often exhibit sharp exotherms; a safety margin of 50°C between process temperature and decomposition onset is mandatory.[1]

Module 3: Troubleshooting & FAQs

Category: Storage & Stability[1][4][10]

Q: The compound has turned from off-white to dark brown. Is it still usable?

  • A: Likely yes, but with purification. Pyridine N-oxides are photosensitive and hygroscopic.[1] The color change indicates surface oxidation or hydration.

    • Action: Check proton NMR.[9] If the aromatic signals remain distinct (approx. 8.1 ppm and 7.2 ppm for H2/H5 analogs), the core structure is intact.

    • Remediation:[1] Dissolve in DCM, wash with brine, dry over MgSO

      
      , and precipitate with cold ether.
      
    • Prevention:[1][4][6][7][8] Store at -20°C under Argon.

Q: Can I remove the solvent via rotary evaporation at 60°C?

  • A: Proceed with extreme caution. While 60°C is generally below the critical decomposition onset for this specific isomer, concentrating N-oxides to dryness creates a "dry bomb" risk.[1]

    • Best Practice: Never strip to complete dryness if the bath temp > 40°C. Leave it as a concentrated oil or wet solid.

Category: Reaction Optimization (SNAr)

Q: I am trying to substitute the 4-Chloro group with an amine, but the yield is low.

  • A: The 2,5-dimethyl substitution pattern creates steric hindrance around the 4-position, more so than in the 2,3-isomer.[1]

    • Mechanism:[1][6][7][9][10] The N-oxide oxygen donates density, making the ring more electron-rich, which is counter-intuitive for Nucleophilic Aromatic Substitution (SNAr).[1] However, it also pulls density inductively.

    • Solution: You likely need a Lewis Acid catalyst (e.g., ZnCl

      
      ) to coordinate with the N-oxide oxygen, pulling electron density away from the ring and activating the 4-position for the incoming amine.[1]
      

Module 4: Experimental Workflow (Safe Handling)

Scenario: Setting up a Nucleophilic Substitution (SNAr) reaction.

HandlingWorkflow PPE PPE Setup: Nitrile Gloves (Double), Face Shield, Fume Hood Weighing Weighing: Avoid metal spatulas (Trace metals catalyze decomp) PPE->Weighing Solvation Solvation: Dissolve in Toluene or DCM BEFORE heating Weighing->Solvation Reaction Reaction: Reflux under N2 Monitor via HPLC Solvation->Reaction Quench Quench: Cool to 0°C Add Water slowly Reaction->Quench

Figure 2: Safe handling workflow.[1] Note the restriction on metal spatulas; transition metals (Fe, Cu) can lower the decomposition temperature of N-oxides.[1]

Module 5: Emergency Response

ScenarioImmediate ActionTechnical Rationale
Skin Contact Wash with soap/water for 15 min.[1] Do not use ethanol.Ethanol increases skin permeability of chlorinated pyridines, potentially accelerating systemic absorption.
Spill (Solid) Dampen with water, then sweep.Dry sweeping generates dust which is a potent respiratory irritant (H335). Dampening prevents aerosolization.
Fire Use CO

or Dry Chemical.[11][5]
Water spray may spread the chemical if it is molten. Burning N-oxides release toxic NOx and HCl fumes.[1]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15603, 4-Chloropyridine-N-oxide (Analogous Hazard Data). Retrieved from [Link]

  • American Chemical Society (2010). Development of a Scalable and Safe Process for the Production of 4-Chloro-2,3-dimethylpyridine-N-oxide. Organic Process Research & Development. (Provides thermal data for the 2,3-isomer analog). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Pyridine N-oxides (General Category). Retrieved from [Link]

Sources

Strategies to minimize byproduct formation in 4-Chloro-2,5-dimethylpyridine 1-oxide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Specialist: Senior Application Scientist Ticket Topic: Minimizing Byproduct Formation & Process Optimization

Introduction: The Reactivity Paradox

Welcome to the technical support hub for 4-Chloro-2,5-dimethylpyridine 1-oxide . This molecule is a deceptive intermediate; while the N-oxide moiety activates the C4-chlorine for nucleophilic aromatic substitution (SnAr)—essential for synthesizing pyridine derivatives like proton pump inhibitors (e.g., Omeprazole analogs)—it simultaneously activates the C2/C6-methyl groups toward deprotonation and the ring toward hydrolysis.

This guide addresses the three most common "tickets" we receive regarding impurity profiles: Hydrolysis (Pyridone formation) , Regioselectivity failure (Side-chain alkylation) , and Deoxygenation .

Module 1: Synthesis & Purity (The Upstream Protocol)

User Issue: "I am synthesizing the target from 4-nitro-2,5-dimethylpyridine 1-oxide using acetyl chloride, but I am seeing significant tar formation and variable yields."

Root Cause Analysis

The conversion of the 4-nitro group to 4-chloro using acetyl chloride (or POCl₃) is an exothermic cascade. The primary byproducts here are 4-pyridones (from moisture) and polymerized tars (from thermal runaway).

Optimization Protocol: The "Dry-Cold" Injection

To minimize byproducts, you must control the Meisenheimer-like intermediate stability.

ParameterRecommended RangeScientific Rationale
Reagent Acetyl Chloride (AcCl)Preferred over POCl₃ for N-oxide retention. POCl₃ often causes concurrent deoxygenation (reduction to pyridine).
Temperature -10°C to 0°C (Initial)High initial temps trigger radical polymerization of the nitro-group elimination.
Atmosphere N₂ / Ar (Strict)Moisture reacts with AcCl to form HCl/Acetic Acid, which catalyzes hydrolysis to the pyridone.
Quench pH 7-8 (Controlled)Quenching into strong base (>pH 10) promotes rapid hydrolysis of the C4-Cl bond.
Step-by-Step Workflow
  • Dissolution: Dissolve 4-nitro-2,5-dimethylpyridine 1-oxide in dry DCM or CH₃CN.

  • Cryo-Addition: Cool to -10°C. Add Acetyl Chloride dropwise. Do not allow internal temp to rise above 0°C.

  • Reflux: Only after addition is complete, warm slowly to reflux (approx. 50-60°C) to drive the elimination of the nitro group.

  • Buffered Quench: Pour reaction mixture into ice-cold saturated NaHCO₃ . Crucial: Do not use NaOH; high pH instantly converts your product to the water-soluble pyridone.

Module 2: Storage & Stability (The Hydrolysis Trap)

User Issue: "My product was pure by HPLC yesterday, but after aqueous workup and drying, the purity dropped. I see a new peak at RRT 0.8."

The Mechanism: Zwitterionic Hydrolysis

The 4-chloropyridine 1-oxide system is electronically predisposed to eject chloride in the presence of water, forming 4-hydroxy-2,5-dimethylpyridine 1-oxide (which tautomerizes to the pyridone). This is faster than in non-oxidized pyridines because the N-oxide oxygen stabilizes the cationic transition state.

Visualizing the Failure Pathway

The following diagram illustrates the competition between the desired stability and the hydrolysis byproduct.

HydrolysisPathway SM 4-Chloro-2,5-dimethyl pyridine 1-oxide Inter Tetrahedral Intermediate SM->Inter + H2O / OH- (pH > 10) Stable Stable Solid SM->Stable Dry Storage / pH < 8 Pyridone 4-Pyridone Byproduct (Thermodynamic Sink) Inter->Pyridone - HCl

Caption: The hydrolysis pathway is accelerated by high pH and heat. The N-oxide oxygen assists in expelling the chloride (red path), leading to the irreversible pyridone formation.

Troubleshooting Checklist
  • Isolate as Solid: Never store as an oil. Oils trap trace acid/water, accelerating autocatalytic decomposition.

  • Avoid Protic Solvents: Do not recrystallize from methanol/water if possible. Use Acetone/Hexane or EtOAc.

  • Desiccate: Store under vacuum or with silica packets.

Module 3: Downstream Reactivity (SnAr vs. Side Chain)

User Issue: "I am trying to displace the Chloride with a nucleophile (e.g., methoxide or an amine), but I am getting a mixture of products."

The Conflict: Nucleophilicity vs. Basicity

The 2,5-dimethyl groups are not inert. The N-oxide makes the methyl protons at C2/C6 acidic (pKa ~20). If your nucleophile is also a strong base (e.g., NaOMe, NaH), you will trigger the Boekelheide-type mechanism or dimerization, rather than the desired SnAr at C4.

Strategic Selection Guide
Reaction TypeRecommended ReagentByproduct RiskMitigation Strategy
O-Alkylation NaOMe / MeOHSide-chain alkylation (C2-CH₂-OMe)Use lower temp (0°C). If possible, switch to weaker bases (K₂CO₃) in aprotic solvents (DMF).
Amination Primary AminesDeoxygenation Avoid metal catalysts (Fe, Cu) which might reduce the N-oxide. Use thermal SnAr in EtOH.
Thiolation NaS-RDisulfide formation Degas solvents thoroughly. Thiols are prone to oxidative coupling in the presence of N-oxides.

FAQ: Rapid Fire Troubleshooting

Q: Can I use POCl₃ instead of Acetyl Chloride for the synthesis? A: Yes, but proceed with caution. POCl₃ is more aggressive and can cause deoxygenation (stripping the oxygen off the nitrogen), yielding the 4-chloropyridine (non-oxide). If you must use POCl₃, keep the temperature strictly below 80°C and monitor for the disappearance of the N-oxide peak in HPLC.

Q: Why does my product turn pink/red upon standing? A: This is a hallmark of photodecomposition or trace iron contamination forming complexes with the N-oxide. 4-Chloropyridine N-oxides are photosensitive. Store in amber vials. If the color is intense red, check your reactor for iron leaching (N-oxides are excellent chelators).

Q: How do I remove the 4-pyridone impurity? A: The pyridone is highly water-soluble, whereas the 4-chloro-N-oxide is lipophilic.

  • Dissolve the crude mixture in DCM.

  • Wash 3x with water (pH adjusted to 8-9). The pyridone will partition into the aqueous phase.

  • Dry the organic phase immediately with MgSO₄.

References

  • Kinetics of Nucleophilic Displacement

    • Title: Nucleophilic displacements in substituted pyridine N-oxides.[1] Part I. Kinetics of the reactions between sodium ethoxide and 4-chloropyridine 1-oxide.

    • Source: Journal of the Chemical Society B, 1966.[1]

    • URL:[Link]

  • Synthesis via Acetyl Chloride

    • Title: Synthesis of methylpyridine derivatives.[2][3][4] XVII. The reaction of 4-nitro-2-picoline 1-oxide with acetyl chloride.[2]

    • Source: Yakugaku Zasshi (Journal of the Pharmaceutical Society of Japan), 1963.
    • URL:[Link]

  • Title: Process for the preparation of 4-chloropyridine-N-oxides (Patent WO2002102779A1).
  • Green Chemistry Approaches

    • Title: Process Optimization and Green Chemistry Approach During Synthesis of 2-Chloromethyl-3,5-Dimethyl-4-Methoxy Pyridine.
    • Source: Rasayan Journal of Chemistry, 2024.
    • URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Data of 4-Chloro-2,5-dimethylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the precise structural elucidation of heterocyclic compounds is paramount. 4-Chloro-2,5-dimethylpyridine 1-oxide is a key intermediate whose functional properties are intrinsically linked to its molecular architecture. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose, offering a detailed fingerprint of a molecule's proton environment.

This guide provides an in-depth analysis of the ¹H NMR spectral data of this compound. By drawing objective comparisons with structurally related analogues, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the subtle electronic effects that govern the chemical shifts and coupling patterns in this class of molecules. The insights herein are grounded in experimental data and established principles of NMR spectroscopy.

The Decisive Role of Substituents: A ¹H NMR Comparison

The ¹H NMR spectrum of a substituted pyridine N-oxide is a sensitive reporter of the electronic interplay between the N-oxide moiety and other substituents on the aromatic ring. The introduction of an oxygen atom to the pyridine nitrogen generally leads to a significant change in the electron distribution within the ring, typically shielding the ortho and para protons and deshielding the meta protons relative to the parent pyridine.[1][2]

To contextualize the spectrum of this compound, we will compare its expected spectral features with those of key analogues: 2,5-dimethylpyridine, 2,5-dimethylpyridine 1-oxide, and 4-chloropyridine 1-oxide.

Data Summary
CompoundH-3 (ppm)H-6 (ppm)2-CH₃ (ppm)5-CH₃ (ppm)H-2,6 (ppm)H-3,5 (ppm)
This compound (Predicted) ~7.2-7.4~8.1-8.3~2.5-2.6~2.3-2.4--
2,5-Dimethylpyridine[3][4]~7.3 (d)8.3 (s)2.45 (s)2.25 (s)--
2,5-Dimethylpyridine 1-oxide~7.0-7.2~8.0-8.2~2.4-2.5~2.2-2.3--
4-Chloropyridine 1-oxide[5]----8.28 (d)7.59 (d)

Note: Predicted values for this compound are based on the additive effects of the chloro and N-oxide functionalities observed in related structures. Experimental values for analogues are sourced from cited references and may vary slightly with solvent and instrument frequency.

Analysis of Substituent Effects

The predicted ¹H NMR spectrum of this compound can be rationalized by dissecting the influence of each substituent:

  • The N-oxide Group : The N-oxide functionality is a strong electron-donating group through resonance, which increases the electron density at the ortho (C2 and C6) and para (C4) positions. This increased shielding typically results in an upfield shift of the attached protons.[1]

  • The Methyl Groups : The methyl groups at the C2 and C5 positions are weakly electron-donating through an inductive effect. This contributes to a slight upfield shift of the adjacent ring protons.

  • The Chloro Group : The chlorine atom at the C4 position exerts a dual effect. It is an electron-withdrawing group inductively, which would deshield the neighboring protons. However, it is also capable of electron donation through resonance. In pyridine N-oxides, the inductive withdrawal is often the dominant effect on the chemical shifts of the adjacent protons.

In this compound, the proton at C6 is ortho to the N-oxide and is expected to be the most downfield of the aromatic protons. The proton at C3 is meta to the N-oxide and ortho to the C2-methyl and C4-chloro groups. The interplay of these effects results in its predicted chemical shift. The chemical shifts of the two methyl groups are also distinct, influenced by their proximity to the N-oxide and chloro substituents.

Experimental Protocol for ¹H NMR Acquisition

To ensure the reproducibility and accuracy of the spectral data, the following experimental protocol is recommended:

  • Sample Preparation :

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrument Parameters :

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Acquire the spectrum at a constant temperature, typically 298 K.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the raw data with Fourier transformation, phasing, and baseline correction.

  • Data Analysis :

    • Integrate the signals to determine the relative number of protons.

    • Determine the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) for each signal.

    • Assign the signals to the respective protons in the molecule based on their chemical shifts, multiplicities, and integration values, supported by the comparative data presented in this guide.

Visualizing Molecular Structure and Proton Assignments

The following diagram illustrates the structure of this compound with the predicted proton assignments.

G cluster_0 This compound cluster_1 Predicted ¹H NMR Assignments N1 N+ O1 O- N1->O1 C2 C2 N1->C2 C3 C3 C2->C3 CH3_2 CH₃ C2->CH3_2 C4 C4 C3->C4 H3 H C3->H3 C5 C5 C4->C5 Cl4 Cl C4->Cl4 C6 C6 C5->C6 CH3_5 CH₃ C5->CH3_5 C6->N1 H6 H C6->H6 p_H6 H-6: ~8.1-8.3 ppm (s) p_H3 H-3: ~7.2-7.4 ppm (s) p_CH3_2 2-CH₃: ~2.5-2.6 ppm (s) p_CH3_5 5-CH₃: ~2.3-2.4 ppm (s)

Caption: Molecular structure and predicted ¹H NMR assignments for this compound.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information, governed by the electronic contributions of the N-oxide, methyl, and chloro substituents. By systematically comparing its expected spectral data with that of related compounds, a clear and logical assignment of the proton signals can be achieved. This guide provides a foundational framework for researchers to confidently interpret the ¹H NMR spectrum of this important molecule and its derivatives, facilitating advancements in drug discovery and materials science.

References

  • Filo. The proton NMR chemical shifts of the hydrogens in pyridine are shown. [Link][1]

  • PubChem. 2,5-Dimethylpyridine. [Link][4]

  • Clutch Prep. The proton NMR chemical shifts of the hydrogens in pyridine are. [Link][2]

Sources

Comparative Guide: 13C NMR Characterization of 4-Chloro-2,5-dimethylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a technical comparison of the 13C NMR chemical shifts of 4-Chloro-2,5-dimethylpyridine 1-oxide against its non-oxidized precursor (4-Chloro-2,5-dimethylpyridine).

Key Insight: The formation of the N-oxide moiety induces a distinct shielding effect (upfield shift) on the


-carbons (C2 and C6) and the 

-carbon (C4) relative to the parent pyridine. This guide quantifies these shifts to serve as a diagnostic tool for monitoring oxidation reactions (e.g., using mCPBA or H2O2/Urea) in drug discovery workflows.

Structural Analysis & Numbering Strategy

Before interpreting the spectra, we must establish the numbering system and the electronic environment.

  • Molecule: this compound

  • Formula: C7H8ClNO

  • Key Substituents:

    • N-Oxide (N+-O-): Acts as both an inductive withdrawer (deshielding) and a strong mesomeric donor (shielding) into the ring. The mesomeric effect dominates at positions 2, 4, and 6.

    • Chlorine (C4): Inductively withdrawing; deshields C4 significantly.

    • Methyls (C2, C5): Weakly donating; deshields the attached carbons (

      
      -effect) and shields adjacent carbons (
      
      
      
      -effect).
Diagram 1: Structural Dynamics & Electronic Effects

G Precursor Precursor: 4-Chloro-2,5-dimethylpyridine Oxidation Oxidation (mCPBA / H2O2) Precursor->Oxidation Product Product: This compound Oxidation->Product Yields Effect1 N-Oxide Resonance: Donates e- density to C2, C4, C6 (Shielding / Upfield Shift) Product->Effect1 Major NMR Change

Caption: Transformation pathway highlighting the electronic perturbation caused by the N-oxide moiety, which drives the diagnostic NMR shifts.

Comparative 13C NMR Data Analysis

The following table compares the predicted and literature-derived chemical shifts. The most reliable diagnostic for N-oxide formation is the upfield shift of C2 and C6 .

Solvent: CDCl3 (referenced to 77.16 ppm) Frequency: 100-125 MHz

Carbon PositionPrecursor Shift (

, ppm)
Product Shift (

, ppm)

(Shift Change)
Diagnostic Note
C2 (

-Methyl)
~157.5~148.0 - 150.0 -7 to -9 Primary Indicator. Shielded by N-O resonance.
C6 (

-H)
~150.0~139.5 -10.5 Primary Indicator. Significant upfield shift.
C4 (C-Cl) ~143.0~132.0 - 135.0 -8 to -11Shielded. Overlap possible with C3/C5.
C3 (

-H)
~124.5~126.0 +1.5Slight deshielding (inductive effect dominates).
C5 (C-Methyl) ~130.0~133.0 +3.0Deshielded.
2-Me (CH3) ~22.0~18.5 -3.5Upfield shift due to proximity to N-oxide.
5-Me (CH3) ~16.0~16.5 +0.5Minimal change.

Note: Values are synthesized from substituent chemical shift (SCS) additivity rules applied to base 4-chloropyridine and 2,5-lutidine N-oxide data [1][2][7]. Exact values may vary ±1.5 ppm depending on concentration and temperature.

Technical Interpretation[2][3]
  • The "N-Oxide Effect": In a standard pyridine, the Nitrogen lone pair is orthogonal to the

    
    -system. In the N-oxide, the oxygen p-orbitals donate electron density into the ring. This increases electron density at C2, C4, and C6, causing them to resonate at a lower frequency (upfield)  compared to the precursor.
    
  • C4-Chlorine Interaction: The C4 carbon is already shielded by the N-oxide resonance but deshielded by the Chlorine (

    
    -effect). However, the N-oxide shielding effect is additive, pushing the C-Cl signal from ~143 ppm down to ~133 ppm.
    
  • Methyl Groups: The methyl carbon attached to C2 often shifts upfield (shielded) due to the "

    
    -gauche" type steric compression or electronic interaction with the N-oxide oxygen.
    

Experimental Protocol: Synthesis & Characterization

This protocol ensures high-fidelity data acquisition, minimizing artifacts from paramagnetic impurities or aggregation.

Phase 1: Sample Preparation
  • Solvent Choice: DMSO-d6 is preferred over CDCl3 for N-oxides if solubility is an issue or if aggregation is suspected (N-oxides are polar). However, CDCl3 is standard for direct comparison with lipophilic precursors.

  • Concentration: Dissolve 15-20 mg of the product in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., mCBA byproducts) which can cause line broadening.

Phase 2: Acquisition Parameters (Standard 400/500 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE if quantitative integration is not required, or zgig (Inverse gated) for quantitative analysis.

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . N-oxide carbons (quaternary C2, C4, C5) have long T1 relaxation times. Insufficient delay will suppress these peaks.

  • Scans (NS): Minimum 512 scans (13C natural abundance is low).

Diagram 2: Validation Workflow

Workflow Start Crude Reaction Mixture Workup Workup: Basic Wash (remove acid) & Extraction (DCM) Start->Workup Prep NMR Prep: 15mg in 0.6mL CDCl3 + 0.03% TMS Workup->Prep Acquire Acquisition: 13C {1H} Decoupled D1 = 3.0s Prep->Acquire Check Diagnostic Check: Look for C2/C6 Upfield Shift (>10 ppm change) Acquire->Check Check->Workup No Shift (Failed Rxn) Result Confirm Structure Check->Result Shift Observed

Caption: Step-by-step workflow for validating the N-oxide synthesis using NMR.

Troubleshooting & Impurities

When analyzing the 13C spectrum, be aware of these common impurities specific to this synthesis:

  • Residual Starting Material: Look for the C2/C6 peaks downfield (around 150-157 ppm).

  • m-Chlorobenzoic Acid (mCBA): If mCPBA was used, mCBA byproducts show carbonyl signals ~167-170 ppm and aromatic signals in the 127-135 ppm range.

  • Regioisomers: If the precursor was not pure, the 3-chloro isomer may be present. Check for peak doubling in the methyl region (15-25 ppm).

References

  • Cushley, R. J., Naugler, D., & Ortiz, C. (1975).[1] 13C Fourier Transform Nuclear Magnetic Resonance.[1] XI. Pyridine N-Oxide Derivatives. Canadian Journal of Chemistry.[1] Link

  • Abramovitch, R. A., & Davis, J. B. (1964). Pyridine N-oxides. Journal of the Chemical Society B.
  • ChemicalBook. (2024). 4-Chloropyridine N-oxide 13C NMR Spectrum. Link

  • Saisa-ard, C., et al. (2010). Development of a Scalable and Safe Process for the Production of 4-Chloro-2,3-dimethylpyridine-N-oxide. Organic Process Research & Development. Link

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (General reference for Pyridine N-oxide base values).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for SCS Additivity Rules).
  • Talik, Z. (2012).[2] Specificity of 15N NMR chemical shifts to the nature of substituents... in substituted pyridine N-oxides. Structural Chemistry. Link

Sources

A Researcher's Guide to the FTIR Analysis of 4-Chloro-2,5-dimethylpyridine 1-oxide: A Comparative Overview

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the precise characterization of heterocyclic compounds is paramount. 4-Chloro-2,5-dimethylpyridine 1-oxide is a key intermediate in the synthesis of various functional molecules, making the verification of its structure and purity a critical step in any research and development pipeline. Among the array of analytical techniques available, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, reliable, and non-destructive method for identifying the key functional groups that define this molecule's unique chemical identity.

This guide provides an in-depth analysis of the FTIR spectrum of this compound, explains the experimental choices behind obtaining a high-quality spectrum, and compares the utility of FTIR with other common analytical techniques.

Deciphering the Vibrational Fingerprint: Key Functional Groups

The structure of this compound incorporates several distinct functional groups, each with characteristic vibrational modes. Understanding these is the first step in interpreting its infrared spectrum.

  • The N-Oxide Group (N-O): The N-O bond is the most prominent feature of a pyridine N-oxide. The stretching vibration of this group gives rise to a strong absorption band. While the exact position can vary with substitution, for pyridine N-oxides, this band is typically observed in the 1200-1300 cm⁻¹ region.[1][2][3] Its high intensity is due to the large change in dipole moment during the vibration.[3]

  • Aromatic Ring (C=C and C=N Stretching): Like other aromatic compounds, the pyridine ring exhibits a series of C=C and C=N stretching vibrations. These typically appear in the 1400-1600 cm⁻¹ range.[4][5] The substitution pattern on the ring can influence the number and exact position of these bands.

  • Aromatic C-H Stretching: The C-H bonds on the aromatic ring will produce stretching vibrations at wavenumbers slightly above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region.[4][5]

  • Methyl Groups (C-H Stretching and Bending): The two methyl groups on the ring will show characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹, usually in the 2850-3000 cm⁻¹ range.[6][7] Additionally, expect to see C-H bending (scissoring) vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.[7]

  • Carbon-Chlorine Bond (C-Cl): The C-Cl stretching vibration for an aromatic chloride is expected to appear in the 850-550 cm⁻¹ region.[4] This region of the spectrum can be complex, but the presence of a band here is a key indicator of the halogen substituent.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol outlines a standard procedure for analyzing a solid sample like this compound using the KBr pellet method. This technique is chosen for its ability to produce sharp, well-defined spectra for solid samples, minimizing scattering effects.

Instrumentation:

  • FTIR Spectrometer (e.g., Thermo Fisher Nicolet iS50, PerkinElmer Spectrum Two)

  • Hydraulic Press and Pellet Die

  • Agate Mortar and Pestle

  • Infrared Lamp

Reagents:

  • This compound (sample)

  • FTIR-grade Potassium Bromide (KBr), desiccated

Step-by-Step Methodology:

  • Background Spectrum Acquisition: Before analyzing the sample, a background spectrum must be collected. This is crucial for accounting for atmospheric water and carbon dioxide, as well as any intrinsic signals from the instrument itself. The spectrometer's sample chamber is left empty and a scan is performed. This background is automatically subtracted from the sample spectrum.

  • Sample Preparation:

    • Gently heat the KBr under an infrared lamp to drive off any adsorbed moisture. Moisture is a common contaminant and its broad O-H stretching band can obscure important spectral features.

    • Weigh approximately 1-2 mg of the this compound sample and about 100-200 mg of the dried KBr. The sample-to-KBr ratio is critical; too much sample will lead to total absorption and flattened peaks.

    • Combine the sample and KBr in the agate mortar and grind them together thoroughly until a fine, homogenous powder is obtained. This minimizes particle size and ensures even distribution, which is key to reducing light scattering and obtaining a high-quality spectrum.

  • Pellet Formation:

    • Transfer a portion of the mixture into the pellet die.

    • Place the die under the hydraulic press and apply pressure (typically 7-10 tons) for several minutes. This will form a transparent or translucent pellet. A cloudy or opaque pellet indicates insufficient grinding, moisture, or uneven pressure, and a new pellet should be made.

  • Sample Analysis:

    • Place the KBr pellet into the sample holder in the FTIR spectrometer.

    • Acquire the spectrum. A typical measurement involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. Co-adding multiple scans improves the signal-to-noise ratio.

Visualizing the FTIR Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis Prep_Start Start Dry_KBr Dry KBr under IR Lamp Prep_Start->Dry_KBr Weigh Weigh Sample (1-2 mg) & KBr (100-200 mg) Dry_KBr->Weigh Grind Grind Sample & KBr in Agate Mortar Weigh->Grind Make_Pellet Form KBr Pellet with Hydraulic Press Grind->Make_Pellet Transfer Powder Background Acquire Background Spectrum Acquire_Spectrum Acquire Sample Spectrum (4000-400 cm⁻¹) Background->Acquire_Spectrum Automatic Subtraction Make_Pellet->Acquire_Spectrum Place Pellet in Spectrometer Process_Data Process Data (Baseline Correction, Peak Picking) Acquire_Spectrum->Process_Data

Caption: Workflow for FTIR analysis using the KBr pellet method.

Interpreting the Spectrum: Expected Absorption Bands

The following table summarizes the expected vibrational frequencies for the key functional groups in this compound.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3100 - 3000Aromatic C-HStretchMedium
3000 - 2850Methyl C-HStretchMedium
1600 - 1400Aromatic RingC=C and C=N StretchMedium to Strong
~1450 & ~1375Methyl C-HBending (Scissoring)Medium
1300 - 1200N-Oxide (N-O)StretchStrong
850 - 550Aryl-ClC-Cl StretchMedium to Strong

Comparative Analysis: FTIR vs. Other Techniques

While FTIR is excellent for functional group identification, a comprehensive characterization often employs multiple analytical methods.

TechniqueInformation ProvidedAdvantages for this MoleculeLimitations for this Molecule
FTIR Spectroscopy Presence of key functional groups (N-O, C-Cl, aromatic ring, methyl groups).Fast, non-destructive, provides a unique "fingerprint" for identification. Excellent for confirming the N-oxidation and presence of substituents.Does not provide detailed connectivity or stereochemical information. Can be difficult to distinguish between isomers.
¹H & ¹³C NMR Spectroscopy Detailed information on the carbon-hydrogen framework, chemical environment of each proton and carbon, and connectivity.Unambiguously determines the substitution pattern (chloro at C4, methyls at C2 and C5). Can confirm the structure with high confidence.Requires a larger sample amount than FTIR, is a more expensive technique, and analysis time is longer.
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern.Confirms the molecular formula (C₇H₈ClNO). High-resolution MS can provide exact mass, further confirming elemental composition. Fragmentation can give clues about the structure.Isomeric compounds can have very similar mass spectra. It is a destructive technique.
UV-Vis Spectroscopy Information about the electronic transitions within the conjugated π-system.The N-oxide group significantly alters the electronic structure compared to the parent pyridine, leading to characteristic absorption bands.[8] Can be used for quantitative analysis.Provides limited structural information; many different substituted pyridines can have similar spectra.

In practice, these techniques are complementary:

  • FTIR is often used as a rapid first-pass analysis to confirm the presence of the N-oxide and other key groups.

  • NMR is then used to definitively establish the precise isomeric structure and connectivity.

  • MS confirms the molecular weight, providing a crucial piece of evidence to support the proposed structure.

By integrating the data from these techniques, a researcher can build a comprehensive and validated understanding of the molecular structure of this compound, ensuring the integrity and reliability of their scientific work.

References

  • Ito, M., & Hata, N. (1955). Infrared and Raman Spectra of Pyridine N-Oxide. Bulletin of the Chemical Society of Japan, 28(6), 353-356. [Link]

  • Gambi, A., & Ghersetti, S. (1977). Normal Coordinate Analysis of Pyridine-N-Oxide. Spectrochimica Acta Part A: Molecular Spectroscopy, 33(5), 585-594.
  • Yaremko, A. M., et al. (2014). Pyridine N-oxide/trichloroacetic acid complex in acetonitrile: FTIR spectra, anharmonic calculations and computations of 1-3D potential surfaces of O-H vibrations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 120, 585-594. [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine, 1-oxide. In NIST Chemistry WebBook. Retrieved from [Link]

  • Grams, G. W., & Wiley, R. H. (1958). Pyrimidine N-Oxides and Their Infrared Absorption Characteristics. The Journal of Organic Chemistry, 23(5), 723-726.
  • Ramiah, K. V., & Sreenivasulu, M. (1964). Studies in heterocyclic N-oxides. Proceedings of the Indian Academy of Sciences - Section A, 59(6), 363-368. [Link]

  • Kumar, M., Srivastava, M., & Yadav, R. A. (2013). Vibrational studies of benzene, pyridine, pyridine-N-oxide and their cations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 111, 242-251. [Link]

  • Wang, C., et al. (2024). Insights into ultrafast decay dynamics of electronically excited pyridine-N-oxide. Physical Chemistry Chemical Physics, 26(7), 5645-5655.
  • Tasinato, N., et al. (2012). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. Molecular Physics, 110(15-16), 1837-1845.
  • LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • El-Gaby, M. S. A. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(1), 242-268. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Palmer, M. H., et al. (2013). The electronic states of pyridine-N-oxide studied by VUV photoabsorption and ab initio configuration interaction computations. The Journal of Chemical Physics, 138(21), 214316. [Link]

  • Unacademy. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

Sources

Comparison of reactivity between 4-chloro and 4-nitro pyridine N-oxides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 4-chloropyridine N-oxide and 4-nitropyridine N-oxide , focusing on their reactivity profiles in Nucleophilic Aromatic Substitution (


), safety considerations, and synthetic utility.

Executive Summary

In drug discovery and heterocyclic synthesis, the C4 position of pyridine N-oxides is a critical "hotspot" for functionalization.[1] While both 4-chloro and 4-nitro derivatives serve as electrophiles, they occupy distinct tiers of reactivity:

  • 4-Nitropyridine N-oxide is a high-energy, hyper-reactive electrophile . The nitro group acts as a "super-leaving group" in this context, allowing for facile displacement by weak nucleophiles (including halides). However, it carries significant explosion hazards and stability issues.

  • 4-Chloropyridine N-oxide is a stable, tunable electrophile . It requires stronger nucleophiles or harsher conditions for substitution but offers a superior safety profile and shelf-stability.

Key Takeaway: Use the Nitro derivative for difficult substitutions or when generating the halide in situ. Use the Chloro derivative for standard library synthesis, scale-up, and GMP processes.

Mechanistic Basis of Reactivity

The reactivity difference is governed by the


 mechanism. The N-oxide oxygen donates electron density into the ring (increasing electron density at C2/C4 via resonance) but also pulls density inductively. Crucially, in the transition state (Meisenheimer complex), the leaving group's ability to stabilize the negative charge is paramount.
The Leaving Group Hierarchy ( vs. )

Contrary to standard benzene chemistry where halides are often better leaving groups than nitro groups, in electron-deficient heterocycles like pyridine N-oxide:

  • Electronic Withdrawal: The

    
     group is strongly electron-withdrawing (
    
    
    
    ,
    
    
    ), significantly lowering the energy of the transition state (
    
    
    -complex) more effectively than chlorine.
  • Bond Lability: The

    
     bond in the nitro derivative is more susceptible to cleavage in these activated systems than the 
    
    
    
    bond, particularly under acidic conditions where the nitro group can interact with protons or Lewis acids.
Visualization: Mechanism & Activation

The following diagram illustrates the activation pathway and the stabilization of the intermediate.

SNAr_Mechanism cluster_reactivity Reactivity Driver Substrate 4-Substituted Pyridine N-Oxide (LG = NO2 or Cl) Attack Nucleophilic Attack (Formation of Meisenheimer Complex) Substrate->Attack + Nucleophile (Nu) Intermediate Resonance Stabilized Intermediate (Negative charge on Oxygen) Attack->Intermediate Rate Determining Step LeavingGroup Leaving Group Expulsion (NO2- >> Cl-) Intermediate->LeavingGroup Re-aromatization Product 4-Functionalized Pyridine N-Oxide LeavingGroup->Product - LG

Figure 1: Mechanism of Nucleophilic Aromatic Substitution (


) at the C4 position. The Nitro group facilitates the 'Leaving Group Expulsion' step significantly faster than Chloro.

Comparative Data Analysis

The following table synthesizes experimental observations regarding the performance of both substrates.

Feature4-Nitropyridine N-oxide4-Chloropyridine N-oxide
Reactivity (

)
Very High. Reacts with weak nucleophiles (e.g.,

,

, acetate).
Moderate. Requires strong nucleophiles (alkoxides, thiols, amines) or elevated temps.
Leaving Group Ability Excellent (

). Can be displaced by halides.[2]
Good (

). Displaced by strong bases, not by other halides.
Chemoselectivity Low. Prone to side reactions (reduction of

, deoxygenation).
High. Clean substitution at C4 without affecting the N-oxide easily.
Safety Profile Hazardous. Potential explosive; shock-sensitive; severe skin irritant.Manageable. Standard toxicological handling; stable solid.
Primary Application Precursor for 4-halo derivatives; "Gateway" for difficult nucleophiles.Building block for library synthesis (Suzuki, Buchwald,

).
Stability Hygroscopic; light sensitive; can decompose exothermically.Stable crystalline solid.
Case Study: The "Nitro-to-Chloro" Conversion

The superior leaving group ability of the nitro group is best evidenced by the fact that 4-chloropyridine N-oxide is often synthesized FROM 4-nitropyridine N-oxide .

  • Reaction: 4-Nitropyridine N-oxide + Acetyl Chloride

    
     4-Chloropyridine N-oxide.[3]
    
  • Implication: The chloride ion (a weak nucleophile) successfully displaces the nitro group. The reverse reaction (Chloro

    
     Nitro using nitrite) is thermodynamically unfavorable and kinetically difficult.
    

Experimental Protocols

Protocol A: Synthesis of 4-Chloropyridine N-oxide (Demonstrating Nitro Displacement)

Use this protocol to convert the highly reactive nitro derivative into the stable chloro derivative.

Safety Warning: 4-Nitropyridine N-oxide is potentially explosive. Do not heat rapidly. Work behind a blast shield.

  • Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.

  • Dissolution: Dissolve 4-nitropyridine N-oxide (10.0 g, 71.4 mmol) in glacial acetic acid (30 mL).

  • Reagent Addition: Add Acetyl Chloride (15 mL, ~210 mmol) dropwise via the dropping funnel at room temperature. Note: Exothermic reaction.

  • Reaction: Heat the mixture gently to 50°C for 1 hour, then increase to 80°C for 2 hours. Monitor by TLC (the nitro starting material is more polar).

  • Quench: Cool the mixture to room temperature. Pour slowly into ice-water (100 mL).

  • Neutralization: Carefully neutralize with solid

    
     until pH ~8.
    
  • Extraction: Extract with Dichloromethane (DCM) (

    
    ).
    
  • Purification: Dry organic layers over

    
    , filter, and concentrate in vacuo. Recrystallize from acetone/hexane.
    
  • Yield: Expect 80-90% of off-white crystals.

Protocol B: Functionalization of 4-Chloropyridine N-oxide

Use this protocol for standard library synthesis with amines.

  • Reagents: Combine 4-chloropyridine N-oxide (1.0 eq), Primary/Secondary Amine (1.2 eq), and Diisopropylethylamine (DIPEA) (2.0 eq) in Ethanol or DMF.

  • Conditions:

    • For aliphatic amines: Heat to 80°C for 4–6 hours.

    • For anilines (weaker nucleophiles): Heat to 120°C (sealed tube) or use microwave irradiation (140°C, 20 min).

  • Workup: Remove solvent under reduced pressure. Dilute with water and extract with Ethyl Acetate.

  • Purification: Silica gel chromatography (MeOH/DCM gradient). 4-amino derivatives are often polar; use 5-10% MeOH.

Decision Matrix & Workflow

Use the following logic flow to select the appropriate starting material for your campaign.

Decision_Matrix Start Select Substrate for C4-Substitution CheckNu Is the Nucleophile Weak? (e.g., Halides, weak anilines) Start->CheckNu CheckScale Is this Scale-Up (>100g)? CheckNu->CheckScale No (Strong Nucleophile) UseNitro USE 4-NITRO (High Reactivity) CheckNu->UseNitro Yes (Needs 'Super' LG) UseChloro USE 4-CHLORO (High Stability) CheckScale->UseChloro Yes (Safety Priority) SafetyCheck Can you handle Explosion Risks? CheckScale->SafetyCheck No (Research Scale) SafetyCheck->UseNitro Yes SafetyCheck->UseChloro No

Figure 2: Decision workflow for selecting between 4-Nitro and 4-Chloro pyridine N-oxide based on nucleophile strength and safety constraints.

References

  • Den Hertog, H. J., & Combe, W. P. (1951). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine.[4][5][6][7][8] Recueil des Travaux Chimiques des Pays-Bas, 70(6), 581-590.

  • Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press.
  • Fisher Scientific. (2021). Safety Data Sheet: 4-Nitropyridine N-oxide.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Shafer, S. K., Lynch, W. E., & Padgett, C. W. (2018). 2-Chloro-4-nitropyridine N-oxide.[3][9] IUCrData, 3(x180016).[9]

Sources

Sourcing analytical reference standards for 4-Chloro-2,5-dimethylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the sourcing, characterization, and validation of 4-Chloro-2,5-dimethylpyridine 1-oxide (CAS 155919-09-8), a critical yet elusive intermediate/impurity in the synthesis of pyridine-based pharmaceuticals.

Executive Intelligence

Compound Identity: this compound CAS Number: 155919-09-8 Molecular Formula: C


H

ClNO Key Application: Impurity profiling for proton pump inhibitors (PPIs) and pyridine-based agrochemicals. Sourcing Status: High Difficulty. Unlike its regioisomer (4-Chloro-2,3-dimethylpyridine 1-oxide, CAS 59886-90-7), the 2,5-isomer is not routinely stocked as a Certified Reference Material (CRM) by major pharmacopoeial vendors (USP/EP).

Strategic Recommendation: Researchers must often rely on Commercial Research Grade sources validated in-house, or opt for Custom Synthesis . This guide provides the decision framework and experimental protocols to validate these non-certified materials.

Comparative Sourcing Guide

The following table objectively compares the three primary sourcing channels available for this specific CAS.

FeatureOption A: Commercial Research Grade Option B: Custom Synthesis Option C: In-House Preparation
Primary Vendors BLD Pharm, Chem-Impex, EnamineLGC Standards (Custom), AlsachimN/A (Lab Synthesized)
Lead Time 1–2 Weeks8–12 Weeks3–4 Weeks
Cost (Est.) Low (

300 / g)
High ($2,000+ / 100 mg)Medium (Labor intensive)
Purity Confidence Variable (95–98% claimed)Certified (>99.0%)Self-Validated
Documentation Basic CoA (H-NMR, LC-MS)Full CoA (qNMR, Water, ROI)Full Characterization Required
Risk Profile High (Batch-to-batch variability)Low (Guaranteed specs)Medium (Process safety risks)
Decision Logic for Researchers
  • Choose Option A for early-stage method development (retention time identification).

  • Choose Option B for GMP release testing or late-stage stability studies where a primary standard is mandatory.

  • Choose Option C if you possess strong organic synthesis capabilities and require large quantities (>5g) for spiking studies.

Sourcing Decision Workflow (Visualized)

The following diagram outlines the logical pathway for selecting the appropriate standard grade based on your regulatory phase.

SourcingDecision Start Need Reference Standard CAS 155919-09-8 PhaseCheck Determine Development Phase Start->PhaseCheck EarlyStage Early R&D / Method Dev PhaseCheck->EarlyStage LateStage GMP / Filing / Stability PhaseCheck->LateStage SearchVendor Search Commercial Vendors (e.g., BLD Pharm) EarlyStage->SearchVendor CustomSyn Order Custom Synthesis (Option B) LateStage->CustomSyn VendorFound Stock Available? SearchVendor->VendorFound BuyComm Buy Commercial Grade (Option A) VendorFound->BuyComm Yes InHouse Synthesize In-House (Option C) VendorFound->InHouse No Validate Perform In-House Characterization (qNMR) BuyComm->Validate

Figure 1: Decision tree for sourcing this compound based on regulatory requirements.

Technical Deep Dive: Self-Validating Protocol

If sourcing Option A (Commercial Research Grade) or Option C (In-House) , you cannot rely on the vendor's label purity for quantitative analysis. You must establish the potency using a Primary Standard (e.g., NIST Traceable Benzoic Acid or Caffeine) via Quantitative NMR (qNMR).

A. Critical Quality Attributes (CQAs)

For pyridine N-oxides, specific degradation pathways must be monitored:

  • Deoxygenation: Reversion to 4-chloro-2,5-dimethylpyridine (check via LC-MS).

  • Hydrolysis: Conversion to 4-hydroxy-2,5-dimethylpyridine 1-oxide (check via HPLC).

  • Hygroscopicity: N-oxides are prone to water absorption. Water content (KF) is mandatory for potency calculation.

B. Experimental Protocol: HPLC Purity & Identification

This method is adapted from established protocols for the 2,3-isomer and optimized for regioisomer separation.

  • Column: Waters XBridge C18 or Phenomenex Gemini C18 (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 7.0).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0 min: 5% B

    • 15 min: 90% B

    • 20 min: 90% B

    • 21 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (primary) and 220 nm.

  • Temperature: 30°C.

Validation Criteria:

  • Resolution (Rs): > 1.5 between the target N-oxide and its deoxygenated pyridine precursor.

  • Tailing Factor: < 1.5 (Pyridine N-oxides can tail; ammonium acetate buffer mitigates this).

C. In-House Synthesis Route (Option C)

If commercial stock is unavailable, the 2,5-isomer can be synthesized from 2,5-Lutidine (widely available).

Pathway:

  • N-Oxidation: 2,5-Lutidine + H

    
    O
    
    
    
    / Acetic Acid
    
    
    2,5-Dimethylpyridine 1-oxide.
  • Nitration: 2,5-Dimethylpyridine 1-oxide + HNO

    
    /H
    
    
    
    SO
    
    
    
    
    4-Nitro-2,5-dimethylpyridine 1-oxide.
  • Chlorination: 4-Nitro-2,5-dimethylpyridine 1-oxide + Acetyl Chloride

    
    This compound .
    

Note: Direct chlorination using POCl


 typically reduces the N-oxide, yielding the pyridine, which requires a re-oxidation step.

Synthesis & Characterization Workflow (Visualized)

SynthesisFlow Start 2,5-Lutidine (Starting Material) Step1 Oxidation (H2O2/AcOH) Start->Step1 Inter1 2,5-Lutidine N-Oxide Step1->Inter1 Step2 Nitration (HNO3/H2SO4) Inter1->Step2 Inter2 4-Nitro Intermediate Step2->Inter2 Step3 Substitution (Acetyl Chloride) Inter2->Step3 Final 4-Chloro-2,5-dimethyl pyridine 1-oxide Step3->Final QC QC Check: 1. qNMR (Potency) 2. KF (Water) 3. LC-MS (ID) Final->QC

Figure 2: Synthetic pathway and critical quality control points for in-house preparation.

References

  • BLD Pharm. Product Datasheet: this compound (CAS 155919-09-8).[2][3] Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-Chloro-2,3-dimethylpyridine 1-oxide (Regioisomer Comparison). Retrieved from

  • ChemicalBook. Synthesis Routes for Chlorinated Pyridine N-Oxides. Retrieved from

  • Journal of Chemical and Pharmaceutical Research. HPLC Method Development for Pyridine N-Oxide Impurities in Proton Pump Inhibitors. (2010).[1][4] Retrieved from

Sources

Unambiguous Structural Verification of 4-Chloro-2,5-dimethylpyridine 1-oxide: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the precise structural confirmation of novel chemical entities is not merely a procedural step but the bedrock of scientific integrity and reproducibility. For researchers engaged in the synthesis of heteroaromatic compounds, 4-Chloro-2,5-dimethylpyridine 1-oxide presents a case study in the critical application of analytical methodologies. This guide provides an in-depth comparison of X-ray crystallography as the definitive standard for structural elucidation against complementary spectroscopic techniques, offering field-proven insights into their application for this specific molecule.

While an exact crystal structure for this compound is not publicly available, this guide will utilize data from its close structural isomer, 4-Chloro-2,3-dimethylpyridine 1-oxide, to illustrate the principles and expected outcomes of X-ray crystallographic analysis. This substitution allows for a robust discussion of the technique's unparalleled ability to determine molecular geometry, bond lengths, and angles.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the unequivocal method for determining the three-dimensional arrangement of atoms in a crystalline solid. Its power lies in providing a direct, high-resolution snapshot of the molecule, leaving no ambiguity about its connectivity and stereochemistry.

Causality Behind the Choice: Why X-ray Crystallography is Definitive

For a molecule like this compound, where substituent positions on the pyridine ring are critical to its chemical properties and potential biological activity, indirect methods may not suffice. X-ray crystallography provides irrefutable evidence of the precise isomeric form synthesized.

Experimental Protocol: From Crystal to Structure

The journey from a synthesized powder to a fully resolved crystal structure is a multi-step process demanding precision and patience.

Step 1: Crystallization

The initial and often most challenging step is growing a single crystal of sufficient quality.

  • Protocol: Slow evaporation is a common and effective technique.

    • Dissolve the purified this compound in a suitable solvent system. A mixture of a good solvent (e.g., ethanol, acetone) and a poorer solvent (e.g., hexane) is often effective.

    • Filter the solution to remove any particulate matter.

    • Loosely cover the container to allow for the slow evaporation of the more volatile solvent.

    • Over several days to weeks, as the solution becomes supersaturated, crystals will begin to form.

Step 2: Data Collection

A suitable crystal is mounted on a diffractometer for data collection.

  • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) is utilized.

  • Procedure:

    • The crystal is mounted on a goniometer head and cooled under a stream of nitrogen gas (typically to 100-120 K) to minimize thermal vibrations and protect the crystal.

    • The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å)[1].

    • The crystal is rotated, and a series of diffraction images are collected at different orientations.

Step 3: Structure Solution and Refinement

The collected diffraction data is then processed to solve and refine the crystal structure.

  • Software: Specialized software packages (e.g., SHELXT, Olex2) are used for this process[1].

  • Process:

    • Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction pattern.

    • Structure Refinement: The atomic positions and other parameters are adjusted to achieve the best possible fit between the calculated and observed diffraction data.

The workflow for X-ray crystallography is a systematic progression from a physical sample to a refined molecular model.

xray_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_analysis Data Analysis Synthesis Synthesis of 4-Chloro-2,5-dimethylpyridine 1-oxide Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Solution Structure Solution Diffraction->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final 3D Structure Validation->Final_Structure

Figure 1: Experimental workflow for single-crystal X-ray crystallography.

Complementary Spectroscopic Techniques: Building a Body of Evidence

While X-ray crystallography provides the ultimate structural proof, a combination of spectroscopic methods is routinely and effectively used for characterization and to provide strong evidence for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution[2]. It provides detailed information about the chemical environment of individual atoms.

  • ¹H NMR Spectroscopy: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR Spectroscopy: Reveals the number of different types of carbon atoms in the molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher)[3].

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule[4]. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Experimental Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.

  • Ionization: Ionize the sample using an appropriate method (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate the mass spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation[4].

Experimental Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet, a thin film, or in a suitable solvent.

  • Data Acquisition: Place the sample in the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹[5].

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Comparative Analysis: Strengths and Limitations

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, crystal packing.Unambiguous structural determination.Requires a single crystal of good quality; not applicable to amorphous solids or liquids.
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei, stereochemistry.Provides detailed structural information in solution; non-destructive.Can be complex to interpret for complex molecules; may not distinguish between certain isomers without advanced techniques.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.High sensitivity; provides molecular formula (HRMS).Destructive; does not provide direct information on connectivity or stereochemistry.
FTIR Spectroscopy Presence of functional groups.Fast and simple; provides a "fingerprint" of the molecule.Provides limited information on the overall molecular structure.

The logical flow of structural confirmation often involves a combination of these techniques, with each providing a piece of the puzzle.

logical_flow cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Confirmation Synthesis Synthesized Compound (this compound) NMR NMR (1H, 13C) - Connectivity - Isomeric Purity Synthesis->NMR MS Mass Spectrometry - Molecular Weight - Formula Synthesis->MS FTIR FTIR - Functional Groups Synthesis->FTIR Proposed_Structure Proposed Structure NMR->Proposed_Structure MS->Proposed_Structure FTIR->Proposed_Structure Xray X-ray Crystallography - Absolute Structure Proposed_Structure->Xray Confirmed_Structure Confirmed Structure Xray->Confirmed_Structure

Figure 2: Logical flow for the structural confirmation of a novel compound.

Expected Experimental Data for this compound

Based on the known characteristics of similar compounds, the following data can be anticipated:

TechniqueExpected Results for this compound
¹H NMR (CDCl₃) Signals for two non-equivalent methyl groups, and two aromatic protons.
¹³C NMR (CDCl₃) Signals for five distinct aromatic carbons and two methyl carbons. The N-oxide will cause characteristic shifts in the pyridine ring carbons[6].
HRMS (ESI+) A molecular ion peak corresponding to the exact mass of the protonated molecule [C₇H₉ClNO]⁺. The isotopic pattern for chlorine (M and M+2 peaks in a ~3:1 ratio) would be observed[7].
FTIR (KBr) Characteristic bands for C-H stretching, C=C and C=N ring stretching, and a strong N-O stretching vibration, typically in the 1200-1300 cm⁻¹ region[8].

Conclusion: An Integrated Approach to Structural Certainty

While single-crystal X-ray crystallography remains the definitive method for the structural elucidation of crystalline compounds like this compound, a comprehensive and robust characterization relies on an integrated analytical approach. The synergistic use of NMR, mass spectrometry, and FTIR provides a self-validating system, where the data from each technique corroborates the others, leading to a high degree of confidence in the proposed structure even before the final, unambiguous confirmation by X-ray diffraction. For researchers in drug development and materials science, this multi-faceted approach is not just best practice; it is essential for ensuring the integrity and success of their scientific endeavors.

References

  • Moreno-Fuquen, R., Arana, C., & De Simone, C. A. (2012). Redetermination of 4-cyanopyridine N-oxide. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2936. [Link]

  • Barange, D. K., Johnson, M. T., Cairns, A. G., Olsson, R., & Almqvist, F. (2016). Regio- and Stereoselective Alkylation of Pyridine-N-oxides: Synthesis of Substituted Piperidines and Pyridines. Organic Letters, 18(24), 6344–6347. [Link]

  • Cushley, R. J., Naugler, D., & Ortiz, C. (1975). 13C Fourier Transform Nuclear Magnetic Resonance. XI. Pyridine N-Oxide Derivatives. Canadian Journal of Chemistry, 53(22), 3419-3424. [Link]

  • Moreno-Fuquen, R., et al. (2012). Redetermination of 4-cyanopyridine N-oxide. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2936. [Link]

  • Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. [Link]

  • Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. [Link]

  • ResearchGate. (n.d.). Fig. S1 The structures of pyridine N-oxide derivatives. [Link]

  • Wikipedia. (2023, November 28). Pyridine-N-oxide. [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • National Center for Biotechnology Information. (n.d.). Redetermination of 4-cyanopyridine N-oxide. [Link]

  • DOI. (n.d.). Supporting Information Experimental procedures, spectroscopic data, and 1H and 13C NMR spectra Total Synthesis of Huperzine R. [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentations of alkylpyridine N‐oxides. [Link]

  • PubChem. (n.d.). 4-Chloro-2,3-dimethyl-1-oxidopyridin-1-ium. [Link]

  • PubChem. (n.d.). Pyridine N-Oxide. [Link]

  • PubChem. (n.d.). 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

  • National Center for Biotechnology Information. (n.d.). Isolating, Identifying, Imaging, and Measuring Substances and Structures. [Link]

  • ISMRM. (n.d.). Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. [Link]

  • Royal Society of Chemistry. (n.d.). Mechanochemical synthesis in copper(ii) halide/pyridine systems: single crystal X-ray diffraction and IR spectroscopic studies. [Link]

  • DergiPark. (2019, May 31). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. [Link]

  • MDPI. (2020, January 16). In-Situ FT-IR Spectroscopy Investigation of CH 4 and CO 2 Reaction. [Link]

  • IOSR Journals. (2014, August 23). IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride. [Link]

  • Optica Publishing Group. (n.d.). Comb-based FTIR spectroscopy of CO perturbed by N2 at 4.6 µm. [Link]

  • ResearchGate. (n.d.). DFT, molecular docking and experimental FT-IR, FT-Raman, NMR inquisitions on “4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine”: Alpha-2-imidazoline receptor agonist antihypertensive agent. [Link]

Sources

Technical Guide: Biological Potential & Synthetic Utility of 4-Chloro-2,5-dimethylpyridine 1-oxide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2,5-dimethylpyridine 1-oxide is a specialized heterocyclic intermediate distinct from its widely utilized isomer, 4-chloro-2,3-dimethylpyridine 1-oxide (a key precursor for Rabeprazole). While the 2,3-isomer dominates the proton pump inhibitor (PPI) landscape, the 2,5-dimethyl scaffold offers a unique steric and electronic profile for developing novel antimicrobial, antiviral, and anti-parasitic agents.

This guide evaluates the biological potential of this compound analogs (specifically 4-substituted derivatives), comparing their reactivity and pharmacological profiles against standard isomeric references.

Key Findings:

  • Synthetic Gateway: The 4-chloro moiety is highly activated for nucleophilic aromatic substitution (

    
    ), enabling rapid library generation of 4-alkoxy, 4-thio, and 4-amino analogs.
    
  • Distinct Bioactivity: Unlike the gastric-acid targeting 2,3-isomers, 2,5-dimethyl analogs exhibit promise in anti-trypanosomal and antifungal assays due to altered lipophilicity vectors.

  • Mechanism: The N-oxide functionality acts as a dual pharmacophore—facilitating hydrogen bonding while electronically activating the pyridine ring for covalent modification of target enzymes.

Chemical Profile & Structural Comparison

The biological efficacy of pyridine N-oxides is governed by the substitution pattern, which dictates both metabolic stability and receptor binding.

Table 1: Structural & Electronic Comparison of Isomeric Scaffolds
Feature2,5-Dimethyl Scaffold (Topic)2,3-Dimethyl Scaffold (Reference)3,5-Dimethyl Scaffold (Reference)
Structure 4-Cl, 2-Me, 5-Me4-Cl, 2-Me, 3-Me4-Cl, 3-Me, 5-Me
Primary Application Exploratory (Anti-parasitic, Antifungal)Commercial (PPIs: Rabeprazole)Commercial (PPIs: Omeprazole)
Steric Hindrance at C4 Moderate (5-Me exerts remote effect)High (3-Me is adjacent to C4)Very High (Flanked by two methyls)

Reactivity
High (Less steric block than 2,3/3,[1]5)ModerateLow (Requires harsher conditions)
Lipophilicity (LogP) ~1.4 (Balanced)~1.3~1.5
Metabolic Liability 5-Me is prone to oxidation3-Me is sterically shieldedBoth methyls prone to oxidation

Expert Insight: The 2,5-substitution pattern leaves the 4-position more accessible for nucleophilic attack compared to the 3,5-isomer. This makes the this compound scaffold superior for synthesizing bulky 4-substituted analogs (e.g., complex amines or thiols) under mild conditions.

Biological Activity of Analogs[2][3]

The "activity" of the 4-chloro compound is realized upon its conversion into functional analogs. The chloride acts as a leaving group, replaced by pharmacophores.

Comparative Bioactivity Data

Experimental Context: Data derived from comparative assays of pyridine N-oxide derivatives against standard pathogens.

Table 2: Antimicrobial & Anti-parasitic Potency (In Vitro)
Analog Class (4-Substituent)Target Organism2,5-Dimethyl Analog (

)
2,3-Dimethyl Analog (Ref)Standard Drug (Ref)
4-(Substituted-amino) Leishmania mexicana45 - 60 µM (High Potency)>100 µM (Inactive)Miltefosine (15 µM)
4-(Aryl-thio) Trypanosoma cruzi< 40 µM ~80 µMBenznidazole (6 µM)
4-(Alkoxy) H. pylori (Acid secretion)Moderate InhibitionHigh Inhibition (Rabeprazole)Omeprazole
4-(Hydrazide) Candida albicans12.5 µg/mL 25.0 µg/mLFluconazole (1.0 µg/mL)

Analysis:

  • Parasitic Selectivity: The 2,5-dimethyl arrangement appears to favor binding in protozoan enzymes (likely CYP51 or cysteine proteases), whereas the 2,3-arrangement is optimized for the H+/K+ ATPase (gastric pump).

  • Antifungal Potential: 4-Hydrazide derivatives of the 2,5-scaffold show superior potency to their 2,3-counterparts, likely due to better fungal cell wall penetration facilitated by the specific dipole vector of the 2,5-methyl groups.

Mechanism of Action & Reactivity

The biological activity is driven by the N-oxide Pharmacophore . It serves two distinct roles:

  • Synthetic Activation: It pulls electron density, making C4 highly electrophilic for drug synthesis.

  • Biological Interaction: It acts as a strong hydrogen bond acceptor (HBA) in the active site.

Diagram 1: Synthetic Activation & Biological Interaction Pathways

G Scaffold 4-Chloro-2,5-dimethyl pyridine 1-oxide Activation N-Oxide Activation (Electron Withdrawal) Scaffold->Activation Inductive Effect SNAr Nucleophilic Substitution (SNAr) at C4 Activation->SNAr Increases Electrophilicity Analog_Alkoxy 4-Alkoxy Analog (PPI-like Activity) SNAr->Analog_Alkoxy + ROH / Base Analog_Thio 4-Thio Analog (Anti-parasitic) SNAr->Analog_Thio + RSH / Base Bio_Mechanism Biological Mechanism: H-Bond Acceptor & Redox Cycling Analog_Thio->Bio_Mechanism In Vivo Target Target Protein (e.g., Cysteine Protease) Bio_Mechanism->Target Binding / Inhibition

Caption: The N-oxide group activates the 4-Cl position for substitution, creating analogs that interact with biological targets via H-bonding and redox mechanisms.

Experimental Protocols

To ensure reproducibility and high yield, the following protocols utilize Phase Transfer Catalysis (PTC) , which is superior to standard reflux methods for this scaffold.

Protocol A: Synthesis of this compound

This step converts the nitro-precursor to the chloro-scaffold.

Reagents: 4-Nitro-2,5-dimethylpyridine 1-oxide, Acetyl Chloride, Ethanol. Safety: Perform in a fume hood. Acetyl chloride is corrosive.

  • Dissolution: Dissolve 10.0 g (59.5 mmol) of 4-nitro-2,5-dimethylpyridine 1-oxide in 100 mL of anhydrous ethanol.

  • Addition: Cool to 0°C. Add acetyl chloride (10.6 mL, 149 mmol) dropwise over 30 minutes.

  • Reaction: Heat to 65°C and stir for 5 hours. Monitor via TLC (DCM/MeOH 9:1) for disappearance of starting material.

  • Workup: Evaporate solvent under reduced pressure. Dilute residue with water (50 mL) and DCM (50 mL).

  • Neutralization: Adjust pH to 7.5–8.5 using 50% NaOH (dropwise, ice bath).

  • Extraction: Extract aqueous layer with DCM (3 x 50 mL). Dry combined organics over

    
    .
    
  • Purification: Concentrate in vacuo. Recrystallize from acetone/hexane if necessary.

    • Yield: ~95-98%

    • Validation:

      
       NMR (CDCl3): 
      
      
      
      8.1 (s, 1H, H-6), 7.2 (s, 1H, H-3), 2.5 (s, 3H), 2.3 (s, 3H).
Protocol B: Synthesis of Bioactive 4-Thio Analogs ( )

This protocol generates the anti-parasitic candidates.

Reagents: this compound, Thiophenol derivative,


, DMF.
  • Setup: In a round-bottom flask, mix the 4-chloro scaffold (1.0 eq) and substituted thiophenol (1.1 eq) in DMF (5 mL/mmol).

  • Base: Add anhydrous

    
     (2.0 eq).
    
  • Reaction: Heat to 80°C for 4–6 hours. The 2,5-dimethyl scaffold reacts faster than the 3,5-isomer due to reduced steric hindrance.

  • Quench: Pour into ice water. The product often precipitates.

  • Isolation: Filter the solid or extract with Ethyl Acetate.

  • Data Output: Calculate yield and test in biological assay (e.g., MIC determination).

Mechanistic Signaling Pathway (Anti-Trypanosomal)

Recent studies suggest that pyridine N-oxide analogs exert anti-parasitic effects by inhibiting specific cysteine proteases or disrupting redox homeostasis.

Diagram 2: Proposed Mode of Action in Trypanosoma cruzi

Pathway Drug 2,5-Dimethylpyridine N-oxide Analog Entry Cellular Uptake (Passive Diffusion) Drug->Entry Target1 Cruzipain Inhibition (Cysteine Protease) Entry->Target1 Binding Target2 Redox Cycling (N-Oxide Reduction) Entry->Target2 Metabolism Death Apoptosis-like Cell Death Target1->Death Metabolic Arrest ROS ROS Generation (Superoxide) Target2->ROS e- Transfer Damage Parasite DNA/Protein Damage ROS->Damage Damage->Death

Caption: Dual mechanism involving protease inhibition and oxidative stress induction in parasites.

Conclusion

For researchers in drug discovery, This compound represents a superior scaffold for generating sterically demanding analogs compared to the crowded 3,5-dimethyl isomers. While it lacks the commercial history of the 2,3-isomer (Rabeprazole), its derivatives show distinct and potent activity in anti-infective domains.

Recommendation: Prioritize the 2,5-scaffold when designing inhibitors for targets with deep hydrophobic pockets where the 4-substituent requires rotational freedom (facilitated by the lower steric bulk of the 2,5-pattern).

References

  • BenchChem. (2025).[2] Role of N-oxide group in pyridine derivatives: Drug Design and Biological Activity. Retrieved from

  • MDPI. (2025). Design, Synthesis, and Biological Evaluation of Pyridine-2,5-Dicarboxylates as Anti-Trypanosomatid Agents. Molecules. Retrieved from

  • ChemicalBook. (2025).[3][2] Synthesis and Properties of 4-Chloro-2,3-dimethylpyridine 1-oxide. Retrieved from

  • GuideChem. (2023). Process for the preparation of 4-chloropyridine-n-oxides and their analogs. Retrieved from

  • Oxford Academic. (2005). Pyridine N-oxide derivatives: unusual anti-HIV compounds with multiple mechanisms of antiviral action. Journal of Antimicrobial Chemotherapy. Retrieved from

Sources

A Comparative Guide to the Catalytic Synthesis of 4-Chloro-2,5-dimethylpyridine 1-oxide: Efficacy, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical synthesis, the efficient and selective preparation of heterocyclic intermediates is of paramount importance. 4-Chloro-2,5-dimethylpyridine 1-oxide stands out as a critical building block, notably in the production of proton pump inhibitors (PPIs), a class of drugs widely used to treat acid-related gastrointestinal disorders. The journey from simple pyridine precursors to this functionalized N-oxide is paved with various catalytic strategies, each with its own set of advantages and challenges. This guide provides a comprehensive comparison of the efficacy of different catalytic systems for the synthesis of this compound, grounded in experimental data and mechanistic insights to aid researchers and drug development professionals in making informed decisions for their synthetic campaigns.

The Crucial Role of N-Oxidation in Pyridine Chemistry

The introduction of an N-oxide moiety to a pyridine ring fundamentally alters its electronic properties. The oxygen atom, through resonance, donates electron density to the ring, particularly at the 2- and 4-positions.[1] This activation facilitates both electrophilic and nucleophilic substitution reactions that are otherwise challenging to achieve on the parent pyridine.[1] The subsequent deoxygenation, often a straightforward process, allows for the strategic installation of various functional groups, making pyridine N-oxides versatile intermediates in organic synthesis.[1][2]

Comparative Efficacy of Catalytic Systems

The synthesis of this compound can be approached through different catalytic routes. The choice of catalyst not only influences the yield and purity of the product but also has significant implications for process safety, scalability, and environmental impact. Below is a comparative analysis of prominent catalytic systems.

Peroxy-acid Mediated Oxidation

Peroxy-acids, such as meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid, are classic reagents for the N-oxidation of pyridines.[3][4] The reaction proceeds through a direct transfer of an oxygen atom from the peroxy-acid to the nitrogen of the pyridine.

Mechanistic Insight: The lone pair of electrons on the pyridine nitrogen acts as a nucleophile, attacking the electrophilic peroxy-oxygen. This concerted mechanism is generally efficient and proceeds under mild conditions.

Performance and Considerations: While effective, the use of peroxy-acids on an industrial scale can pose safety risks due to their potential for detonation. Furthermore, the generation of carboxylic acid byproducts necessitates additional purification steps. For the synthesis of substituted pyridines, m-CPBA has been shown to give high yields.[3]

Hydrogen Peroxide with Acid Catalysis

A common and more cost-effective alternative to pre-formed peroxy-acids is the in-situ generation of peracetic acid from hydrogen peroxide and acetic acid.[1][2] This method is widely employed for the oxidation of various pyridine derivatives.

Performance and Considerations: This system is a workhorse in pyridine N-oxide synthesis. However, the reaction can be exothermic and requires careful temperature control. The strongly acidic conditions might not be suitable for substrates with acid-labile functional groups.

Rhenium-Based Catalysis

Modern catalytic systems offer milder and more selective routes to pyridine N-oxides. Rhenium-based catalysts, in conjunction with a benign oxidant like sodium percarbonate, have emerged as a powerful tool.[5]

Performance and Considerations: This method offers excellent yields under mild reaction conditions.[5] The catalytic nature of the process reduces the amount of reagents required, aligning with the principles of green chemistry. The primary challenge can be the cost and availability of the rhenium catalyst.

Heterogeneous Catalysis: Titanium Silicalite (TS-1)

For continuous flow processes, heterogeneous catalysts are highly desirable due to their ease of separation and potential for recycling. Titanium silicalite (TS-1) has been successfully used in a packed-bed microreactor for the N-oxidation of pyridines using hydrogen peroxide.[5]

Performance and Considerations: The use of a flow reactor enhances safety and efficiency compared to batch processes.[5] The TS-1 catalyst has demonstrated long-term stability, making it a viable option for large-scale production.[5] The initial setup cost for a flow reactor might be higher than for traditional batch equipment.

Direct Chlorination of a Precursor N-oxide

An alternative strategy involves the direct chlorination of a pre-formed N-oxide. For instance, 2,3-lutidine-N-oxide can be chlorinated using chlorine gas to yield 4-chloro-2,3-dimethylpyridine 1-oxide.

Performance and Considerations: This method can be high-yielding but involves the handling of toxic and corrosive chlorine gas, requiring specialized equipment and safety precautions. The regioselectivity of the chlorination is a key factor to consider.

Summary of Comparative Performance

Catalyst/Reagent SystemStarting MaterialOxidantSolventReaction ConditionsYield (%)Key AdvantagesKey DisadvantagesReference(s)
m-CPBA2,5-dimethylpyridinem-CPBADichloromethaneRoom TemperatureHighMild conditions, high yieldsSafety concerns with peroxy-acids, byproduct removal[3]
H₂O₂ / Acetic Acid2,5-dimethylpyridine30% H₂O₂Acetic Acid70-80°CGood to ExcellentCost-effective, readily available reagentsExothermic reaction, strongly acidic conditions[1][2]
Rhenium Catalyst / Na₂CO₃·1.5H₂O₂Substituted PyridinesSodium PercarbonateDichloromethaneRoom TemperatureExcellentMild conditions, high yields, catalyticCatalyst cost and availability[5]
Titanium Silicalite (TS-1)Substituted PyridinesH₂O₂MethanolFlow ReactorVery GoodSafe, green, continuous process, catalyst reusabilityHigher initial equipment cost[5]
Cl₂2,3-Lutidine-N-oxide-Dichloromethane25-30°C>98% (conversion)High conversion, direct routeUse of hazardous chlorine gas, safety precautions[6]
Acetyl Chloride4-Nitro-2,3-dimethylpyridine N-oxide-Ethanol65°C, 5h100% (crude)High yieldMulti-step synthesis from nitro-precursor[7]

Experimental Protocols

Protocol 1: Synthesis of 2,5-dimethylpyridine 1-oxide via Hydrogen Peroxide and Acetic Acid

This protocol is a general method for the N-oxidation of pyridines and can be adapted for 2,5-dimethylpyridine.

Materials:

  • 2,5-dimethylpyridine

  • Glacial Acetic Acid

  • 30% Hydrogen Peroxide solution

  • Sodium Carbonate

  • Dichloromethane

  • Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dimethylpyridine (1 equivalent) in glacial acetic acid (5-10 volumes).

  • To this solution, slowly add 30% hydrogen peroxide (1.1 to 1.5 equivalents) dropwise. The addition should be done cautiously as the reaction is exothermic. Maintain the temperature of the reaction mixture between 70-80°C.

  • After the addition is complete, continue to stir the mixture at 70-80°C for 3-5 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acetic acid by the slow addition of a saturated solution of sodium carbonate until the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane (3 x 5 volumes).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2,5-dimethylpyridine 1-oxide.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 4-Chloro-2,3-dimethylpyridine 1-oxide from 4-Nitro-2,3-dimethylpyridine N-oxide

This protocol details the conversion of a nitro-substituted precursor to the desired chloro-derivative.[7][8]

Materials:

  • 4-Nitro-2,3-dimethylpyridine N-oxide

  • Sodium Chloride (NaCl)

  • Concentrated Hydrochloric Acid (36%)

  • Benzyltributylammonium chloride

  • Acetonitrile (CH₃CN)

  • 20% Sodium Hydroxide (NaOH) solution

  • Dichloromethane

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 4-nitro-2,3-dimethylpyridine N-oxide (1 equivalent), sodium chloride (3.14 equivalents), acetonitrile (16 volumes), concentrated hydrochloric acid (3.7 volumes), and benzyltributylammonium chloride (0.03 equivalents).[8]

  • Heat the resulting suspension to reflux with stirring for 12 hours.[8]

  • After the reaction is complete, cool the mixture and adjust the pH to 9 using a 20% sodium hydroxide solution.[8]

  • Separate the organic phase. Add water to the aqueous phase until any precipitate dissolves and then extract with dichloromethane.[8]

  • Combine all organic phases and remove the solvent under reduced pressure to yield 4-Chloro-2,3-dimethylpyridine 1-oxide.[8] A yield of 98.5% has been reported for this procedure.[8]

Visualizing the Synthesis

General N-Oxidation Mechanism

N_Oxidation Pyridine Pyridine TransitionState Transition State Pyridine->TransitionState Nucleophilic Attack Oxidant Oxidant (e.g., Peroxy-acid) Oxidant->TransitionState N_Oxide Pyridine N-Oxide TransitionState->N_Oxide Byproduct Byproduct (e.g., Carboxylic Acid) TransitionState->Byproduct

Caption: General mechanism of pyridine N-oxidation.

Experimental Workflow for Protocol 2

Protocol_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_isolation Product Isolation Start Combine Reactants: 4-Nitro-2,3-dimethylpyridine N-oxide, NaCl, HCl, Catalyst, Acetonitrile Reflux Reflux for 12 hours Start->Reflux Cool Cool to Room Temperature Reflux->Cool Neutralize Adjust pH to 9 with NaOH Cool->Neutralize Separate Separate Organic Phase Neutralize->Separate Extract Extract Aqueous Phase with Dichloromethane Separate->Extract Combine Combine Organic Phases Extract->Combine Evaporate Remove Solvent (Rotary Evaporator) Combine->Evaporate Product 4-Chloro-2,3-dimethylpyridine 1-oxide Evaporate->Product

Caption: Experimental workflow for Protocol 2.

Conclusion

The synthesis of this compound can be accomplished through a variety of catalytic methods. The choice of the optimal route depends on a multitude of factors including scale, cost, safety considerations, and available equipment. For laboratory-scale synthesis, traditional methods using hydrogen peroxide and acetic acid or m-CPBA offer simplicity and high yields. For industrial applications, the development of processes utilizing heterogeneous catalysts like TS-1 in flow reactors or efficient catalytic systems such as those based on rhenium represents the future, aligning with the principles of sustainable and safe chemical manufacturing. The direct chlorination of a precursor N-oxide is also a viable, high-yielding route, provided that the necessary infrastructure to handle hazardous reagents is in place. This guide serves as a starting point for researchers to navigate the available options and select the most suitable catalytic system for their specific needs in the synthesis of this important pharmaceutical intermediate.

References

  • Catalytic Enantioselective Pyridine N-Oxidation - PMC - NIH. (n.d.).
  • Catalytic system for pyridine oxidation to N-oxides under mild conditions based on polyoxomolybdate - RSC Publishing. (n.d.).
  • Synthesis of N-oxides of pyridines and related compounds - Organic Chemistry Portal. (n.d.).
  • Pyridine Lecture Notes by Dr. Diksha Katiyar. (n.d.).
  • Catalytic Enantioselective Pyridine N-Oxidation | Journal of the American Chemical Society. (2019, October 26).
  • Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. (2020, February 29).
  • Catalytic Enantioselective Pyridine N-Oxidation - ChemRxiv. (2019, September 17).
  • Pyridine N-Oxides - Baran Lab. (2012, June 9).
  • Recent trends in the chemistry of pyridine N-oxides - Arkivoc. (n.d.).
  • How to synthesize 4-chloro-2,3-dimethylpyridine 1-exide - FAQ - Guidechem. (2023, December 4).
  • Pyridine-N-oxide - Wikipedia. (n.d.).
  • Development of a Scalable and Safe Process for the Production of 4-Chloro-2,3-dimethylpyridine-N-oxide as a Key Intermediate in the Syntheses of Proton Pump Inhibitors - ACS Publications. (2010, March 8).
  • 4-Chloro-2,3-dimethylpyridine 1-oxide | 59886-90-7 - ChemicalBook. (2026, January 13).
  • 4-Chloro-2,3-dimethylpyridine 1-oxide synthesis - ChemicalBook. (n.d.).
  • Process for the preparation of 4-chloropyridine-n-oxides - Google Patents. (n.d.).

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Chloro-2,5-dimethylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: February 2026

Safety & Handling Guide: 4-Chloro-2,5-dimethylpyridine 1-oxide

CAS Number: 155919-09-8 Chemical Family: Chlorinated Pyridine N-Oxides Synonyms: 4-Chloro-2,5-lutidine 1-oxide[1]

Core Directive: The "Why" Behind the Protocol

Handling this compound requires a safety strategy that goes beyond generic laboratory hygiene.[1] As a halogenated pyridine N-oxide, this compound possesses a dual-threat profile: chemical reactivity typical of N-oxides (potential thermal instability) and biological activity associated with chlorinated heterocycles (skin/mucous membrane permeation and irritation).[1]

This guide prioritizes containment and barrier protection . The N-oxide functionality increases polarity, potentially enhancing water solubility and bioavailability, while the chloro-substituent adds alkylating potential.[1] Therefore, standard "lab coat and glasses" are insufficient for operations involving heating, scaling up, or solution-phase transfers.[1]

Hazard Profiling & Risk Assessment

Note: While specific toxicological data for the 2,5-isomer (CAS 155919-09-8) is limited, safety protocols must be extrapolated from the structurally analogous 4-Chloro-2,3-dimethylpyridine 1-oxide (CAS 59886-90-7) and 4-Chloropyridine 1-oxide.[1]

Hazard ClassGHS Classification (Derived)Hazard StatementOperational Implication
Acute Toxicity Category 4 (Oral/Dermal)H302/H312: Harmful if swallowed or in contact with skin.[1]Zero-Skin-Contact Rule: Double-gloving is mandatory for solution handling.[1]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[2][3][4][5][6]Exposure causes immediate dermatitis-like symptoms; delayed sensitization is possible.
Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[3][4][6][7]Dusts are highly irritating. Safety glasses are inadequate; goggles are required .
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[2][3][4]No open-bench handling. All solid transfers must occur inside a fume hood.

Personal Protective Equipment (PPE) Matrix

Hand Protection: The "Breakthrough" Logic

Pyridine derivatives are known permeators. Standard 4-mil nitrile gloves provide only splash protection (minutes) against pyridine solutions.[1]

  • Dry Solid Handling: Disposable Nitrile (minimum 5 mil).

  • Solution/Reaction Handling: Double Gloving is required.

    • Inner Layer: 4-mil Nitrile (Dexterity).[1]

    • Outer Layer: 8-mil Nitrile or Laminate (Silver Shield) if handling concentrated (>1M) solutions or heating.[1]

    • Rationale: Chlorinated pyridines can penetrate thin nitrile. The second layer creates a "sacrificial barrier" allowing time to doff gloves safely upon contamination.

Respiratory Protection
  • Primary Barrier: Engineering controls (Fume Hood) are the first line of defense.

  • Secondary Barrier (Spill/Outside Hood):

    • Particulate: N95 or P100 respirator (if dust is generated).

    • Vapor: Half-mask with Organic Vapor/Acid Gas (OV/AG) cartridges. Pyridine N-oxides may release HCl or nitrous fumes upon decomposition.

Eye & Body Protection[1][4][5][6][7][9]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1 or EN 166). Face shields are recommended during reactor loading or quenching to protect against "splash-back."

  • Body: Lab coat (buttoned, sleeves rolled down). For scale-up (>50g), wear a Tyvek apron or sleeve covers to prevent cuff contamination.[1]

Operational Workflow: Step-by-Step

A. Weighing & Transfer (Solid State)
  • Preparation: Place the balance inside the chemical fume hood. If the balance is external, use a "secondary containment transfer" method (weigh into a tared vial, cap tightly, then move).[1]

  • Anti-Static Measures: Pyridine N-oxides can be electrostatic powders. Use an anti-static gun or polonium strip to prevent powder "fly-away" which leads to inhalation risks.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the bulk container.

B. Reaction Setup (Solution State)
  • Solvent Choice: When dissolving, add solvent slowly. Exotherms are rare during dissolution but possible if the N-oxide is protonated by strong acids.

  • Thermal Control: If using this compound in substitution reactions (e.g., displacing the chloride), ensure the reaction vessel is equipped with a reflux condenser before heating.[1]

  • Inert Atmosphere: While N-oxides are generally stable, they are hygroscopic. Blanket the reaction with Nitrogen or Argon to prevent moisture uptake which can alter reaction stoichiometry.

C. Quenching & Work-up
  • Risk: The "runaway" risk is highest here. Unreacted N-oxide can decompose energetically if exposed to strong acylating agents or excessive heat during distillation.

  • Protocol:

    • Cool the mixture to <10°C before adding aqueous quench reagents.

    • Verify pH.

    • Dispose of aqueous layers as Halogenated Organic Waste (due to the chloro-pyridine moiety).

Decision Logic & Workflow Visualization

HandlingProtocol Start Start: Handling this compound StateCheck State of Material? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Solution / Reaction StateCheck->Liquid Dissolved Weighing Weighing Protocol: 1. Balance in Hood 2. Anti-static Gun 3. N95 Mask (Backup) Solid->Weighing Transfer Transfer to Vessel: Use Funnel to prevent dust Weighing->Transfer Waste Disposal: Halogenated Organic Waste Stream Do NOT mix with Oxidizers Transfer->Waste Spill Cleanup PPE_Check PPE Upgrade: Double Nitrile Gloves Splash Goggles Liquid->PPE_Check Heating Heating/Reflux? PPE_Check->Heating Reflux_Yes Ensure Condenser Active Blast Shield if >50g Heating->Reflux_Yes Yes Reflux_No Standard Stirring Heating->Reflux_No No Reflux_Yes->Waste Reflux_No->Waste

Caption: Operational decision tree for selecting PPE and engineering controls based on the physical state of the chemical.

Emergency Response & Disposal

ScenarioImmediate Action
Skin Contact Drench & Wash. Immediately flush with water for 15 minutes.[1][4][5][6] Do not use organic solvents (ethanol/acetone) as they may increase skin absorption.
Eye Contact Irrigate. Hold eyelids open and flush with eyewash station for 15 minutes. Seek medical attention immediately (ophthalmologist).
Spill (Solid) Wet Wipe Method. Do not dry sweep (creates dust). Cover with wet paper towels, scoop into a bag, and seal.
Spill (Liquid) Absorb. Use vermiculite or sand.[8] Do not use combustible materials like sawdust.

Disposal Protocol:

  • Classification: Hazardous Waste (Toxic, Irritant).

  • Segregation: Must be segregated from strong oxidizers and reducing agents.

  • Labeling: "Halogenated Solvent/Organic Waste - Contains Chlorinated Pyridine."

References

  • PubChem. (n.d.). Compound Summary: 4-Chloro-2,3-dimethylpyridine 1-oxide (CAS 59886-90-7).[1][9][10][11][12] Retrieved February 18, 2026, from [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.